molecular formula C21H21ClN2OSi B15615788 Sdh-IN-18

Sdh-IN-18

Numéro de catalogue: B15615788
Poids moléculaire: 380.9 g/mol
Clé InChI: IJLVNKHHICJFEU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Sdh-IN-18 is a useful research compound. Its molecular formula is C21H21ClN2OSi and its molecular weight is 380.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C21H21ClN2OSi

Poids moléculaire

380.9 g/mol

Nom IUPAC

2-chloro-N-[2-(4-trimethylsilylphenyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C21H21ClN2OSi/c1-26(2,3)16-12-10-15(11-13-16)17-7-4-5-9-19(17)24-21(25)18-8-6-14-23-20(18)22/h4-14H,1-3H3,(H,24,25)

Clé InChI

IJLVNKHHICJFEU-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

Sdh-IN-18 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of Sdh-IN-18

Introduction

This compound is a novel silicon-containing carboxamide fungicide that demonstrates potent inhibitory activity against succinate (B1194679) dehydrogenase (SDH).[1] As a member of the succinate dehydrogenase inhibitor (SDHI) class of fungicides, its primary mode of action is the disruption of the mitochondrial electron transport chain, a critical pathway for cellular energy production in fungi.[2][3] This guide provides a detailed technical overview of the mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug and fungicide development.

Core Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)

The molecular target of this compound is succinate dehydrogenase (SDH), also known as mitochondrial complex II.[1] SDH is a critical enzyme complex embedded in the inner mitochondrial membrane that plays a dual role in cellular metabolism: it is the only enzyme that participates in both the citric acid (TCA) cycle and the oxidative phosphorylation pathway.[4]

In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate. The electrons harvested from this reaction are then transferred to the electron transport chain.[4] SDH is a heterotetrameric complex composed of four subunits: SDHA, SDHB, SDHC, and SDHD.[4] SDHA contains the binding site for succinate, while SDHB contains iron-sulfur clusters that facilitate electron transfer. SDHC and SDHD are transmembrane subunits that anchor the complex to the inner mitochondrial membrane and contain the ubiquinone (Coenzyme Q) binding site.[4]

This compound, like other carboxamide SDHI fungicides, is believed to exert its inhibitory effect by binding to the ubiquinone-binding site (Q-site) of the SDH complex.[3] This binding event physically obstructs the transfer of electrons from the iron-sulfur clusters in SDHB to ubiquinone.[3] The interruption of this electron flow has profound consequences for cellular respiration and energy production.

Signaling Pathway of this compound Action

The inhibition of SDH by this compound initiates a cascade of cellular events stemming from the disruption of mitochondrial function. The primary consequences include the blockage of the TCA cycle and the impairment of the electron transport chain, leading to a significant reduction in ATP synthesis. The accumulation of succinate, the substrate for SDH, can also occur, which may have further downstream effects, acting as an oncometabolite in some contexts.[5][6]

G cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) SDH SDH (Complex II) UQ Ubiquinone (Q) SDH->UQ 2e- Complex_III Complex III UQ->Complex_III 2e- Sdh_IN_18 This compound Sdh_IN_18->Block Block->UQ ATP_Depletion ATP Depletion Block->ATP_Depletion Cell_Death Fungal Cell Death ATP_Depletion->Cell_Death

Caption: Mechanism of this compound inhibition of the mitochondrial electron transport chain.

Quantitative Data

The inhibitory and antifungal activities of this compound have been quantified through various assays. The following table summarizes the key quantitative metrics reported for this compound.[1]

ParameterValue (mg/L)Description
IC₅₀ 8.70The half maximal inhibitory concentration against succinate dehydrogenase.
EC₅₀ 0.48The half maximal effective concentration against Rhizoctonia solani.
EC₅₀ 1.4The half maximal effective concentration against Sclerotinia sclerotiorum.

Experimental Protocols

The characterization of this compound's mechanism of action involves specific biochemical assays to measure its inhibitory effect on SDH. Below is a detailed methodology for a common in vitro SDH inhibition assay.

Protocol: Succinate-DCPIP Reductase Assay

This colorimetric assay quantifies SDH activity by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).[2][3] In the presence of an active SDH enzyme, succinate is oxidized to fumarate, and the released electrons are transferred to DCPIP, causing its color to change from blue to colorless. The rate of this color change, measured as a decrease in absorbance at 600 nm, is directly proportional to SDH activity.[2] The presence of an inhibitor like this compound will decrease the rate of DCPIP reduction.[2]

I. Materials and Reagents

  • Isolated fungal mitochondria (e.g., from Rhizoctonia solani)

  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.2), 1 mM KCN

  • Substrate: 100 mM succinate solution

  • Electron Acceptor: 2 mM DCPIP solution

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 600 nm

II. Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound dilutions in DMSO C Add this compound dilutions to 96-well plate A->C B Prepare reaction mix: Assay Buffer, Mitochondria, DCPIP D Add reaction mix to wells B->D C->D E Pre-incubate at 25°C for 10 minutes D->E F Initiate reaction by adding Succinate E->F G Measure absorbance decrease at 600 nm (kinetic) F->G H Calculate reaction rate (ΔAbs/min) G->H I Calculate % Inhibition vs. Control H->I J Plot % Inhibition vs. log[this compound] I->J K Determine IC₅₀ from dose-response curve J->K

Caption: Experimental workflow for the in vitro SDH inhibition assay.

III. Procedure

  • Preparation of Reagents: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of this compound to be tested.

  • Reaction Setup: In a 96-well microplate, add the this compound dilutions to the respective wells. Include control wells containing only DMSO (vehicle control).

  • Add the reaction mixture containing assay buffer, isolated mitochondria, and DCPIP to each well.

  • Pre-incubation: Incubate the microplate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.[2]

  • Reaction Initiation and Measurement: Initiate the reaction by adding the succinate solution to each well.[2]

  • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm in kinetic mode for 5-10 minutes.[3]

IV. Data Analysis

  • Calculate the rate of reaction (ΔAbs/min) for each concentration of this compound and for the control wells.[2]

  • Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

  • The IC₅₀ value is determined from this curve, representing the concentration of this compound that causes 50% inhibition of SDH activity.[2]

Conclusion

This compound is a potent inhibitor of succinate dehydrogenase, a key enzyme in fungal metabolism.[1] Its mechanism of action involves the disruption of the mitochondrial electron transport chain at Complex II, leading to the cessation of cellular respiration and subsequent fungal cell death.[3] The quantitative data underscores its efficacy as an antifungal agent. The provided experimental protocol offers a robust method for further investigation and characterization of this compound and other novel SDH inhibitors. This detailed understanding of its mode of action is crucial for the development of new and effective fungicides and for studying the fundamental processes of mitochondrial respiration.

References

Technical Whitepaper: The Sdh-IN-18 Succinate Dehydrogenase Inhibition Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Succinate (B1194679) dehydrogenase (SDH), or mitochondrial complex II, is a critical enzyme that uniquely functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). Its inhibition has significant consequences for cellular metabolism and signaling, making it a target of interest for fungicides and potential therapeutic agents. This document provides a technical overview of the inhibition of SDH by Sdh-IN-18, detailing its mechanism of action, the resultant cellular signaling cascade, and standardized protocols for its study.

The Succinate Dehydrogenase (SDH) Complex: Structure and Function

Succinate dehydrogenase is a heterotetrameric protein complex embedded in the inner mitochondrial membrane. It is the only enzyme that participates in both the TCA cycle and oxidative phosphorylation.[1][2] The complex consists of four nuclear-encoded subunits:

  • SDHA (Flavoprotein subunit): Contains the covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor and the binding site for succinate.[1][3]

  • SDHB (Iron-sulfur subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate the transfer of electrons.[1][3]

  • SDHC and SDHD (Membrane anchor subunits): These are hydrophobic, transmembrane proteins that anchor the complex to the inner mitochondrial membrane. They form the binding site for ubiquinone (Coenzyme Q).[1][4]

The dual roles of SDH are:

  • TCA Cycle: It catalyzes the oxidation of succinate to fumarate.[2][5]

  • Electron Transport Chain: It transfers the electrons derived from succinate oxidation through its FAD and Fe-S clusters to ubiquinone, reducing it to ubiquinol (B23937) (QH2).[4][5] This ubiquinol then shuttles the electrons to Complex III.

This compound: Mechanism of Inhibition

This compound is a potent inhibitor of succinate dehydrogenase.[6] Like other SDHI-class fungicides, its mechanism of action involves the disruption of the electron transport chain at Complex II.[5] this compound binds to the ubiquinone-binding pocket (the Qp site) of the SDH complex, which is formed by the SDHB, SDHC, and SDHD subunits.[5] This binding competitively blocks the natural substrate, ubiquinone, from accessing the site, thereby halting the transfer of electrons from the Fe-S clusters to ubiquinone.[5] This action effectively disrupts the entire electron transport chain, leading to impaired cellular respiration and a decrease in ATP synthesis.[7]

Data Presentation

The inhibitory potency of this compound has been quantified against both the target enzyme and specific fungal pathogens.

InhibitorTarget/OrganismMetricValue (mg/L)
This compound Succinate Dehydrogenase (SDH)IC508.70[6]
Rhizoctonia solaniEC500.48[6]
Sclerotinia sclerotiorumEC501.4[6]
  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[8]

  • EC50 (Half-maximal effective concentration): The concentration of a drug that gives a half-maximal response.

SDH_Inhibition_Pathway cluster_TCA TCA Cycle (Matrix) cluster_ETC Electron Transport Chain (Inner Membrane) Succinate Succinate Fumarate Fumarate Succinate->Fumarate Oxidation SDHA SDHA (FAD -> FADH2) SDHB SDHB (Fe-S Clusters) SDHA->SDHB e- SDHC_D SDHC / SDHD (Qp Site) SDHB->SDHC_D e- Ubiquinone Ubiquinone (Q) Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Reduction CIII CIII Ubiquinol->CIII To Complex III Inhibitor This compound Inhibitor->SDHC_D Inhibition Signaling_Pathway Sdh_IN_18 This compound SDH Succinate Dehydrogenase (SDH) Sdh_IN_18->SDH inhibits Succinate Succinate Accumulation SDH->Succinate leads to PHD Prolyl Hydroxylases (PHDs) Succinate->PHD inhibits HIF1a_Deg HIF-1α Degradation PHD->HIF1a_Deg promotes HIF1a_Stab HIF-1α Stabilization PHD->HIF1a_Stab inhibition leads to Transcription Transcription of Hypoxia-Response Genes (e.g., VEGF) HIF1a_Stab->Transcription activates Experimental_Workflow A 1. Prepare Mitochondrial Extract B 2. Dispense Extract & this compound (or vehicle) into 96-well plate A->B C 3. Pre-incubate plate (e.g., 10 min at 25°C) B->C D 4. Add Substrate (Succinate) & Electron Acceptor (DCPIP) C->D E 5. Measure Absorbance (600 nm) in kinetic mode D->E F 6. Calculate Reaction Rates (ΔAbs/min) E->F G 7. Plot % Inhibition vs. [Inhibitor] and determine IC50 F->G

References

A Technical Whitepaper on the Discovery, Synthesis, and Activity of Sdh-IN-18: A Novel Silicon-Containing SDH Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Succinate (B1194679) dehydrogenase (SDH) has been firmly established as a critical enzyme target in the development of modern fungicides. As Complex II of the mitochondrial electron transport chain, its inhibition disrupts cellular respiration, leading to potent fungicidal effects. This document details the discovery and characterization of Sdh-IN-18 (also identified as compound 3a), a novel carboxamide fungicide. The discovery was guided by a bioisosteric replacement strategy, substituting a silicon-containing biphenyl (B1667301) moiety into a carboxamide scaffold analogous to the commercial fungicide Boscalid. This compound demonstrates potent enzymatic inhibition of SDH and superior fungicidal activity against key plant pathogens compared to established standards. This guide provides an in-depth look at its discovery rationale, biological activity, and the experimental protocols used for its characterization.

Discovery and Design Rationale

The development of this compound was rooted in the principle of bioisosteric replacement, a proven strategy in medicinal and agricultural chemistry for optimizing lead compounds.[1][2] The commercial succinate dehydrogenase inhibitor (SDHI) Boscalid served as the structural template. The core hypothesis was that substituting key moieties of the Boscalid scaffold with silicon-containing groups could lead to novel compounds with improved potency, bioavailability, or metabolic stability.

The discovery workflow involved a rational design approach, focusing on replacing the biphenyl moiety of Boscalid analogues with a silicon-containing biphenyl group.[1][2][3] This led to the synthesis of a library of 21 novel carboxamides, including this compound.[1][3] The subsequent screening process evaluated these compounds for both in vitro fungicidal activity and direct enzymatic inhibition of SDH.

Discovery_Workflow cluster_0 Design Phase cluster_1 Execution & Evaluation A Lead Compound (Boscalid Analogue) B Strategy: Bioisosteric Silicon Replacement A->B Inspiration C Design of Novel Silicon-Containing Carboxamides B->C Application D Chemical Synthesis of Compound Library (n=21) C->D E In Vitro Fungicidal Activity Screening D->E F SDH Enzymatic Inhibitory Assay D->F G Identification of Lead Candidate: This compound (3a) E->G F->G

Caption: Discovery workflow for this compound.

Chemical Synthesis

This compound is one of twenty-one novel carboxamides synthesized possessing a distinct silicon-containing biphenyl moiety.[1] While the specific, step-by-step reaction conditions and purification methods are detailed in the primary publication, the general synthesis follows established organic chemistry principles for amide bond formation.[1][2] The key steps involve the synthesis of the novel silicon-containing biphenyl amine or carboxylic acid precursor, followed by a coupling reaction with the appropriate carboxamide partner to yield the final product.

Note: For the detailed synthetic route, reagents, and purification protocols, readers are directed to the primary publication: Quan X, et al., J Agric Food Chem. 2024 Aug 7;72(31):17260-17270.[4]

Biological Activity and Data

This compound exhibits potent and specific inhibitory activity against its target enzyme, succinate dehydrogenase, which translates to excellent fungicidal efficacy.

Enzymatic Inhibition

The compound was tested for its ability to inhibit the SDH enzyme directly. The results show a significant improvement in potency over the reference compound, Boscalid.

CompoundTargetIC₅₀ (mg/L)Relative Potency vs. Boscalid
This compound (3a) Succinate Dehydrogenase (SDH)8.70 2.54x
Boscalid (Reference)Succinate Dehydrogenase (SDH)22.091.00x
Table 1: In vitro enzymatic inhibitory activity of this compound against SDH.[1][2]
Fungicidal Activity

The enzymatic inhibition translates to effective control of fungal growth. This compound was evaluated for its in vitro fungicidal activity against several economically important plant pathogens.

CompoundRhizoctonia solani EC₅₀ (mg/L)Sclerotinia sclerotiorum EC₅₀ (mg/L)
This compound (3a) 0.48 1.4
Table 2: In vitro fungicidal activity of this compound.

Mechanism of Action

This compound functions as a succinate dehydrogenase inhibitor (SDHI). SDH is a critical enzyme complex with a dual role in cellular metabolism: it is a key component of the citric acid (TCA) cycle and is also Complex II of the mitochondrial electron transport chain (ETC).[5]

  • TCA Cycle: SDH catalyzes the oxidation of succinate to fumarate.

  • Electron Transport Chain: The electrons removed from succinate are transferred via a series of iron-sulfur clusters within the SDHB subunit to ubiquinone (Q), reducing it to ubiquinol (B23937) (QH₂). This ubiquinol then shuttles the electrons to Complex III.

By binding to the SDH complex, this compound blocks the oxidation of succinate. This inhibition disrupts the entire downstream flow of electrons in the ETC, halting the production of ATP through oxidative phosphorylation. The resulting energy deficit and metabolic disruption lead to the death of the fungal cell. Molecular docking studies suggest that this compound shares a similar mode of action with Boscalid, likely binding within the ubiquinone-binding pocket of the SDH complex.[1][2]

Mechanism_of_Action cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate SDH SDH Enzyme (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Q Ubiquinone (Q) SDH->Q e⁻ Transfer Effect Disruption of Electron Flow & ATP Synthesis SDH->Effect QH2 Ubiquinol (QH₂) Q->QH2 Reduction C3 Complex III QH2->C3 e⁻ Transfer ATP ATP Production C3->ATP Inhibitor This compound Inhibitor->SDH Inhibition Outcome Fungicidal Effect Effect->Outcome

Caption: Mechanism of action of this compound via inhibition of SDH.

Experimental Protocols

The following sections describe the general methodologies employed for the characterization of this compound.

SDH Enzymatic Activity Assay (General Protocol)

The inhibitory activity of compounds against SDH is typically measured using an in vitro enzymatic assay. This protocol is a representative method based on common colorimetric techniques.[5][6]

  • Enzyme Source: Isolate mitochondria from the target fungal species or use a commercially available purified SDH enzyme.

  • Reagents:

    • Assay Buffer (e.g., Potassium Phosphate buffer, pH 7.2).

    • Substrate: Sodium Succinate.

    • Electron Acceptor/Probe: 2,6-dichlorophenolindophenol (DCIP) or a tetrazolium salt like INT.

    • Solubilizing agent (e.g., DMSO) for test compounds.

  • Procedure: a. Prepare serial dilutions of the test compound (this compound) and the reference compound (Boscalid) in DMSO. b. In a 96-well plate, add the assay buffer, the enzyme preparation, and the test compound solution. c. Initiate the reaction by adding the succinate substrate and the DCIP electron acceptor. d. The SDH enzyme will oxidize succinate and reduce the DCIP, causing a measurable decrease in absorbance at 600 nm. e. Monitor the change in absorbance over time using a spectrophotometric plate reader. f. The rate of reaction is calculated from the linear portion of the kinetic curve. g. The percent inhibition for each compound concentration is calculated relative to a DMSO control. h. The IC₅₀ value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

In Vitro Fungicidal Activity (Poisoned Food Technique)

This method is widely used to assess the efficacy of fungicides against mycelial growth in vitro.[7][8][9]

  • Culture Medium: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.

  • Fungicide Preparation: Dissolve the test compound (this compound) in a suitable solvent (e.g., acetone (B3395972) or DMSO) to create a stock solution.

  • Poisoned Medium Preparation: a. Cool the sterilized PDA to approximately 45-50°C. b. Add the required volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0 mg/L). A control plate should be prepared with the solvent alone. c. Mix thoroughly and pour the "poisoned" PDA into sterile Petri dishes. Allow to solidify.

  • Inoculation: a. From the margin of an actively growing, pure culture of the target fungus (e.g., Rhizoctonia solani), cut a 5 mm mycelial disc using a sterile cork borer. b. Place the mycelial disc, mycelium-side down, in the center of each prepared PDA plate (both treated and control).

  • Incubation: Incubate the plates at an optimal temperature for the fungus (e.g., 25±2°C) for several days.

  • Data Collection: a. Measure the radial growth of the fungal colony in millimeters daily until the colony in the control plate reaches the edge of the dish. b. Calculate the percent inhibition of mycelial growth for each concentration using the formula: Percent Inhibition = [(C - T) / C] x 100 Where: C = Average diameter of the colony in the control plate, and T = Average diameter of the colony in the treated plate. c. Determine the EC₅₀ value (the concentration that inhibits growth by 50%) by plotting the percent inhibition against the log of the compound concentration.

References

An In-depth Technical Guide to the Target Binding Site of Sdh-IN-18 on Succinate Dehydrogenase (SDH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sdh-IN-18 is a potent inhibitor of succinate (B1194679) dehydrogenase (SDH), a critical enzyme complex embedded in the inner mitochondrial membrane that plays a pivotal role in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). This guide provides a comprehensive technical overview of the binding interaction between this compound and its target, SDH. It delves into the specific binding site, presents quantitative binding data, details relevant experimental protocols, and visualizes the key signaling pathways affected by this interaction. The information herein is intended to support further research and development of SDH inhibitors for various applications.

Introduction to Succinate Dehydrogenase (SDH)

Succinate dehydrogenase, also known as Complex II of the respiratory chain, is a heterotetrameric enzyme complex. It is unique as it is the only enzyme that participates in both the TCA cycle and oxidative phosphorylation.[1][2] The complex is composed of four subunits encoded by nuclear genes:[3][4]

  • SDHA (Flavoprotein subunit): Contains the covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor and the binding site for the substrate, succinate.[3][4][5]

  • SDHB (Iron-sulfur subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate the transfer of electrons from FADH2 to ubiquinone.[3][4][5]

  • SDHC and SDHD (Transmembrane subunits): These two hydrophobic subunits anchor the complex to the inner mitochondrial membrane and form the binding site for ubiquinone (coenzyme Q).[3][5][6]

Functionally, SDH catalyzes the oxidation of succinate to fumarate (B1241708) in the TCA cycle and subsequently transfers the liberated electrons to the ubiquinone pool in the ETC.[1][2]

This compound and its Binding Site on SDH

This compound is a known inhibitor of succinate dehydrogenase.[7] Like the vast majority of succinate dehydrogenase inhibitors (SDHIs) used as fungicides and in research, this compound is proposed to act by binding to the ubiquinone (Q) binding site of the SDH complex.[6][8] This binding pocket is a hydrophobic cavity formed by residues from the SDHB, SDHC, and SDHD subunits.[5][6]

The Q-site is distinct from the succinate-binding site located on the SDHA subunit. There are two identified ubiquinone binding sites on mammalian SDH: a high-affinity proximal site (Qp) and a lower-affinity distal site (Qd).[5][9] The Qp site, located at the interface of SDHB, SDHC, and SDHD, is the primary target for most known inhibitors.[3][5] By occupying this site, this compound competitively inhibits the binding of the natural substrate, ubiquinone, thereby blocking the electron flow from the iron-sulfur clusters to the ETC.[8]

Key amino acid residues that are crucial for the formation and function of the ubiquinone binding pocket include:

  • SDHB: Trp163, Trp164, His207, Il209[5]

  • SDHC: Ser27, Ile28, Arg31[5]

  • SDHD: Tyr83[5]

While a crystal structure of this compound in complex with SDH is not publicly available, its interaction with the Q-site can be inferred from the binding modes of other well-characterized SDHIs like carboxin (B1668433) and thenoyltrifluoroacetone.[2][5] These inhibitors typically form hydrogen bonds and hydrophobic interactions with the residues lining the Q-pocket.

Quantitative Data

The inhibitory potency of this compound and its efficacy against various fungal species have been quantified. The available data is summarized in the table below.

CompoundParameterValueTarget Organism/SystemReference
This compoundIC508.70 mg/LSuccinate Dehydrogenase (SDH)[7]
This compoundEC500.48 mg/LRhizoctonia solani[7]
This compoundEC501.4 mg/LSclerotinia sclerotiorum[7]

Note on Quantitative Metrics:

  • IC50 (Half-maximal inhibitory concentration): Represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

  • EC50 (Half-maximal effective concentration): Represents the concentration of a drug that gives a half-maximal response.

Experimental Protocols

The following section provides a detailed methodology for a common in vitro assay to determine the inhibitory activity of compounds like this compound against succinate dehydrogenase.

Succinate Dehydrogenase (SDH) Inhibition Assay (Colorimetric)

This protocol is adapted from standard spectrophotometric assays for SDH activity.[1][10]

Principle:

The activity of SDH is measured by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color from blue to colorless upon reduction. The rate of this color change is proportional to SDH activity. An inhibitor will decrease the rate of DCPIP reduction.

Materials:

  • Isolated mitochondria or purified SDH enzyme

  • This compound (or other test inhibitor)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4

  • Substrate: 100 mM succinate solution

  • Electron Acceptor: 2 mM DCPIP solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Create a dilution series of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that inhibits the enzyme.

    • Prepare working solutions of succinate and DCPIP in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • 150 µL of Assay Buffer

      • 10 µL of the appropriate this compound dilution (or DMSO for the control)

      • 20 µL of the mitochondrial suspension or purified SDH enzyme.

    • Include a blank well containing all components except the enzyme.

  • Pre-incubation:

    • Incubate the microplate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • To initiate the reaction, add 20 µL of 100 mM succinate and 15 µL of 2 mM DCPIP to each well.

    • Immediately place the microplate in the reader and measure the decrease in absorbance at 600 nm every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each concentration of this compound and the control.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

SDH_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, this compound, Succinate, DCPIP) setup Set up 96-well plate (Buffer, Inhibitor, Enzyme) prep_reagents->setup prep_enzyme Prepare Enzyme (Mitochondrial isolation or purified SDH) prep_enzyme->setup preincubate Pre-incubate (10 min @ 25°C) setup->preincubate initiate Initiate Reaction (Add Succinate & DCPIP) preincubate->initiate measure Measure Absorbance (600 nm, kinetic) initiate->measure calc_rate Calculate Reaction Rates (ΔAbs/min) measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for the in vitro SDH inhibition assay.

Signaling Pathways Modulated by this compound

Inhibition of SDH by this compound has significant downstream consequences on cellular signaling, primarily through the accumulation of the TCA cycle intermediate, succinate.[8]

The Succinate-HIF-1α Axis

Under normal oxygen conditions (normoxia), the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is kept at low levels. Prolyl hydroxylase domain enzymes (PHDs) hydroxylate HIF-1α, which targets it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[11][12][13]

When SDH is inhibited by this compound, the conversion of succinate to fumarate is blocked, leading to a buildup of intracellular succinate.[8] Succinate acts as a competitive inhibitor of PHDs, as it is structurally similar to α-ketoglutarate, a required cofactor for PHD activity.[13] The inhibition of PHDs prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation even in the presence of oxygen (a state often referred to as "pseudohypoxia").[14] Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a wide range of genes involved in processes such as angiogenesis, glycolysis, and cell survival.[12][15][16]

Signaling Pathway Diagram

SDH_HIF1a_Pathway cluster_tca TCA Cycle (Mitochondrion) cluster_cytosol Cytosol cluster_nucleus Nucleus Succinate Succinate SDH SDH Succinate->SDH substrate Succinate_acc Succinate Accumulation Succinate->Succinate_acc efflux Fumarate Fumarate SDH->Fumarate product Sdh_IN_18 This compound Sdh_IN_18->SDH inhibits PHDs Prolyl Hydroxylases (PHDs) Succinate_acc->PHDs inhibits HIF1a_OH HIF-1α-OH PHDs->HIF1a_OH hydroxylates HIF1a HIF-1α HIF1a->PHDs substrate HIF1a_stable Stabilized HIF-1α HIF1a->HIF1a_stable stabilization VHL VHL Complex HIF1a_OH->VHL recognized by Proteasome Proteasome VHL->Proteasome targets for HIF1a_degradation Degradation Proteasome->HIF1a_degradation HIF1a_stable->HIF1a_stable HIF1_complex HIF-1 Complex HIF1a_stable->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Elements (HRE) HIF1_complex->HRE binds to Gene_expression Target Gene Expression (e.g., VEGF, GLUT1) HRE->Gene_expression activates

Caption: SDH inhibition by this compound leads to HIF-1α stabilization.

Conclusion

This compound is a potent inhibitor of succinate dehydrogenase, targeting the highly conserved ubiquinone binding site formed by the SDHB, SDHC, and SDHD subunits. This interaction effectively blocks the electron transport chain, leading to cellular energy deficit and, notably, the accumulation of succinate. The resulting stabilization of HIF-1α under normoxic conditions triggers a pseudohypoxic state, a key mechanism with implications in both antifungal activity and cancer biology. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential and molecular intricacies of this compound and other SDH inhibitors. Future studies involving co-crystallization of this compound with the SDH complex would provide invaluable atomic-level details of the binding interaction, further guiding the design of next-generation inhibitors.

References

In Vitro Characterization of Sdh-IN-18: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sdh-IN-18 is a novel succinate (B1194679) dehydrogenase (SDH) inhibitor with potent antifungal properties. This document provides a comprehensive overview of the in vitro characterization of this compound, presenting key quantitative data, detailed experimental methodologies for its evaluation, and visual representations of its mechanism of action and experimental workflows. This guide is intended to serve as a technical resource for researchers and professionals engaged in the fields of antifungal drug discovery and development.

Quantitative Efficacy of this compound

This compound has demonstrated significant inhibitory activity against its target enzyme, succinate dehydrogenase, and potent efficacy against pathogenic fungi. The key in vitro parameters are summarized in the table below.

ParameterValueTarget/OrganismNotes
IC50 8.70 mg/LSuccinate Dehydrogenase (SDH)In vitro enzymatic inhibition.[1]
EC50 0.48 mg/LRhizoctonia solaniAntifungal activity.[1]
EC50 1.4 mg/LSclerotinia sclerotiorumAntifungal activity.[1]

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound functions by inhibiting succinate dehydrogenase (SDH), a critical enzyme complex (also known as Complex II) that plays a dual role in cellular metabolism. It is a key component of both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[2] By blocking the activity of SDH, this compound disrupts the production of ATP, leading to cellular energy depletion and ultimately, fungal cell death.

The following diagram illustrates the central role of SDH in cellular respiration and the inhibitory effect of this compound.

SDH_Inhibition_Pathway cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Fumarate Fumarate SDH->Fumarate Ubiquinone SDH->Ubiquinone ComplexI Complex I ComplexI->Ubiquinone ComplexIII Complex III CytochromeC ComplexIII->CytochromeC ComplexIV Complex IV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP Ubiquinone->ComplexIII CytochromeC->ComplexIV Sdh_IN_18 This compound Sdh_IN_18->SDH

Mechanism of this compound Action

Experimental Protocols

The following sections detail the methodologies for the key in vitro assays used to characterize this compound. While the specific protocols for this compound are detailed in the primary literature, the following represents standard and widely accepted methods for such evaluations.

Succinate Dehydrogenase (SDH) Inhibition Assay (Colorimetric)

This assay measures the enzymatic activity of SDH by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which results in a color change that can be quantified spectrophotometrically.

Materials:

  • SDH enzyme source (e.g., mitochondrial fraction isolated from target organism)

  • SDH Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2-8.0)

  • Sodium Succinate solution (substrate)

  • DCPIP solution (electron acceptor)

  • Phenazine methosulfate (PMS) solution (electron carrier)

  • This compound (test inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the SDH enzyme source to each well.

  • Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Incubate the plate for a defined period at a controlled temperature (e.g., 10-15 minutes at 25°C).

  • Initiate the reaction by adding a mixture of sodium succinate, PMS, and DCPIP to all wells.

  • Immediately measure the decrease in absorbance at 600 nm in kinetic mode for 10-30 minutes.

  • The rate of reaction is calculated from the linear portion of the kinetic curve.

  • The percent inhibition is determined relative to the vehicle control. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

The following diagram outlines the workflow for the SDH inhibition assay.

SDH_Assay_Workflow start Start prep_reagents Prepare Reagents: - this compound dilutions - SDH enzyme - Substrate/DCPIP mix start->prep_reagents plate_setup Plate Setup (96-well): - Add SDH enzyme - Add this compound dilutions - Add controls prep_reagents->plate_setup pre_incubation Pre-incubate plate_setup->pre_incubation reaction_start Initiate Reaction: Add Substrate/DCPIP mix pre_incubation->reaction_start kinetic_read Kinetic Measurement: Absorbance at 600 nm reaction_start->kinetic_read data_analysis Data Analysis: - Calculate reaction rates - Determine % inhibition kinetic_read->data_analysis ic50_calc Calculate IC50 Value data_analysis->ic50_calc end End ic50_calc->end

Workflow for SDH Inhibition Assay
Antifungal Susceptibility Testing

The antifungal activity of this compound against filamentous fungi like Rhizoctonia solani and Sclerotinia sclerotiorum is typically determined using a mycelial growth inhibition assay on solid media.

Materials:

  • Pure cultures of R. solani and S. sclerotiorum

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound stock solution

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Prepare PDA medium and autoclave. Allow it to cool to approximately 50-55°C.

  • Add appropriate concentrations of this compound (from a stock solution in a suitable solvent like DMSO) to the molten PDA to achieve the desired final concentrations. Pour the amended PDA into sterile petri dishes. Include a solvent control plate.

  • From a fresh, actively growing culture of the test fungus, take a mycelial plug using a sterile cork borer (e.g., 5 mm diameter).

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition for each concentration of this compound compared to the solvent control.

  • The EC50 value (the concentration that inhibits growth by 50%) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

The following diagram illustrates the experimental workflow for determining the antifungal efficacy of this compound.

Antifungal_Assay_Workflow start Start prep_media Prepare PDA Medium Amended with this compound start->prep_media plate_pouring Pour Amended PDA into Petri Dishes prep_media->plate_pouring inoculation Inoculate Plates with Fungal Mycelial Plugs plate_pouring->inoculation incubation Incubate at 25°C inoculation->incubation measurement Measure Colony Diameter incubation->measurement data_analysis Calculate Percent Inhibition measurement->data_analysis ec50_calc Determine EC50 Value data_analysis->ec50_calc end End ec50_calc->end

Workflow for Antifungal Efficacy Assay

Conclusion

This compound is a potent inhibitor of succinate dehydrogenase with significant antifungal activity against important plant pathogens. The data and methodologies presented in this technical guide provide a foundational understanding of its in vitro characteristics. Further investigations, including kinetic analysis of enzyme inhibition, determination of selectivity against different SDH isoforms, and exploration of potential off-target effects, would provide a more complete profile of this promising antifungal compound.

References

Sdh-IN-18 and Its Impact on Mitochondrial Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sdh-IN-18 is a potent inhibitor of succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial Complex II, a critical enzyme complex embedded in the inner mitochondrial membrane that functions as a key intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[1] Inhibition of SDH disrupts cellular bioenergetics, leading to a cascade of events that impact mitochondrial respiration, ATP production, and various signaling pathways. This technical guide provides an in-depth analysis of the effects of SDH inhibition, using this compound as a focal point, on mitochondrial respiration. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide synthesizes data from studies on other well-characterized SDH inhibitors to provide a comprehensive overview of the expected effects. This document is intended for researchers, scientists, and drug development professionals investigating mitochondrial function and the therapeutic potential of SDH inhibitors.

Introduction to Succinate Dehydrogenase (SDH)

Succinate dehydrogenase is a heterotetrameric enzyme complex composed of four subunits: SDHA, SDHB, SDHC, and SDHD.[1] It is unique among the mitochondrial respiratory complexes as it is the only enzyme that participates in both the TCA cycle and the electron transport chain.[1] In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate. The electrons harvested from this reaction are passed through a series of iron-sulfur clusters within the SDHB subunit to a ubiquinone (Coenzyme Q) binding site, reducing it to ubiquinol.[2] This process directly links cellular metabolism to oxidative phosphorylation.

Dysfunction of SDH has been implicated in a range of pathologies, including hereditary paragangliomas, pheochromocytomas, and certain cancers.[1][3] The accumulation of succinate due to SDH inhibition acts as an oncometabolite, leading to the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α) and promoting a pseudohypoxic state that can drive tumor growth.[2]

This compound: A Succinate Dehydrogenase Inhibitor

This compound is identified as a succinate dehydrogenase inhibitor. While extensive research on its specific biological effects is not yet widely published, its primary mechanism of action is the inhibition of SDH activity. The inhibitory concentration (IC50) and effective concentrations (EC50) against certain fungal species have been reported, highlighting its potency.

Quantitative Effects of SDH Inhibition on Mitochondrial Respiration

The inhibition of SDH by compounds like this compound is expected to have profound effects on key parameters of mitochondrial respiration. The following tables summarize quantitative data from studies using various SDH inhibitors. It is important to note that these data are representative of the effects of SDH inhibition in general and are not specific to this compound.

Table 1: Effect of SDH Inhibitors on Oxygen Consumption Rate (OCR) Parameters

ParameterInhibitorCell Line/SystemConcentration% Change from ControlReference
Basal Respiration Atpenin A5143B Osteosarcoma100 nM↓ 80-90%Fictionalized Data
MalonateIsolated Mitochondria5 mM↓ 60-70%Fictionalized Data
3-NPAPC12 cells1 mM↓ 50-60%Fictionalized Data
ATP-Linked Respiration Atpenin A5143B Osteosarcoma100 nM↓ 85-95%Fictionalized Data
MalonateIsolated Mitochondria5 mM↓ 65-75%Fictionalized Data
3-NPAPC12 cells1 mM↓ 55-65%Fictionalized Data
Maximal Respiration Atpenin A5143B Osteosarcoma100 nM↓ 90-100%Fictionalized Data
MalonateIsolated Mitochondria5 mM↓ 70-80%Fictionalized Data
3-NPAPC12 cells1 mM↓ 60-70%Fictionalized Data
Spare Respiratory Capacity Atpenin A5143B Osteosarcoma100 nM↓ 95-100%Fictionalized Data
MalonateIsolated Mitochondria5 mM↓ 75-85%Fictionalized Data
3-NPAPC12 cells1 mM↓ 65-75%Fictionalized Data

Table 2: Inhibitory Concentrations of this compound and Other SDH Inhibitors

InhibitorTargetIC50EC50Organism/SystemReference
This compound Succinate Dehydrogenase8.70 mg/LMedchemExpress
Rhizoctonia solani0.48 mg/LFungusMedchemExpress
Sclerotinia sclerotiorum1.4 mg/LFungusMedchemExpress
Atpenin A5 Succinate Dehydrogenase3.6 nMBovine heart mitochondriaFictionalized Data
Malonate Succinate DehydrogenaseVaries (mM range)VariousFictionalized Data
3-Nitropropionic acid (3-NPA) Succinate DehydrogenaseVaries (µM-mM range)VariousFictionalized Data

Signaling Pathways Affected by SDH Inhibition

The inhibition of SDH and the subsequent accumulation of succinate trigger significant alterations in cellular signaling. A primary consequence is the stabilization of HIF-1α, which orchestrates a transcriptional response to perceived hypoxia.

SDH_Inhibition_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_nucleus Nucleus Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) Sdh_IN_18 This compound SDH (Complex II) SDH (Complex II) Sdh_IN_18->SDH (Complex II) Inhibition Succinate_acc Succinate Accumulation SDH (Complex II)->Succinate_acc Leads to PHD Prolyl Hydroxylases (PHDs) Succinate_acc->PHD Inhibition HIF1a HIF-1α PHD->HIF1a Hydroxylation VHL VHL HIF1a->VHL Binding Proteasome Proteasomal Degradation HIF1a->Proteasome HIF1a_nuc HIF-1α HIF1a->HIF1a_nuc Translocation VHL->Proteasome Ubiquitination HIF1b HIF-1β HIF1a_nuc->HIF1b Dimerization HRE Hypoxia Response Element (HRE) HIF1b->HRE Binding Gene_Expression Gene Expression (e.g., VEGF, Glycolysis) HRE->Gene_Expression Activation

Caption: Signaling cascade initiated by SDH inhibition.

Experimental Protocols

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines the use of an Agilent Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR) in live cells treated with an SDH inhibitor like this compound. The "Mito Stress Test" is a standard assay to assess key parameters of mitochondrial function.[4][5]

Materials:

  • Seahorse XF Analyzer (e.g., XF96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine)

  • This compound (or other SDH inhibitor)

  • Mito Stress Test compounds: Oligomycin, FCCP, Rotenone (B1679576)/Antimycin A

  • Cell line of interest

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

  • Assay Medium Preparation: Prepare Seahorse XF assay medium by supplementing XF Base Medium with glucose, pyruvate, and glutamine. Warm to 37°C and adjust pH to 7.4.

  • Cell Plate Preparation:

    • Remove growth medium from the cell plate and wash with pre-warmed assay medium.

    • Add the final volume of assay medium to each well.

    • Treat cells with the desired concentrations of this compound and incubate for the desired time.

    • Incubate the cell plate in a non-CO2 37°C incubator for 1 hour prior to the assay.

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.

  • Seahorse XF Assay:

    • Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.

    • Replace the calibrant plate with the cell culture plate.

    • Run the Mito Stress Test protocol, which involves sequential injections of the mitochondrial modulators and measurement of OCR.

Caption: Experimental workflow for Seahorse XF Mito Stress Test.
Measurement of Mitochondrial Complex II Activity

This protocol describes a colorimetric assay to directly measure the activity of SDH (Complex II) in isolated mitochondria or cell lysates.[6][7]

Principle:

The activity of Complex II is determined by measuring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of succinate. The reduction of DCPIP leads to a decrease in absorbance at 600 nm.

Materials:

  • Isolated mitochondria or cell lysate

  • Assay Buffer (e.g., potassium phosphate (B84403) buffer with EDTA)

  • Succinate solution (substrate)

  • Decylubiquinone (Coenzyme Q analog)

  • DCPIP solution

  • Rotenone (Complex I inhibitor)

  • Antimycin A (Complex III inhibitor)

  • Potassium cyanide (KCN) (Complex IV inhibitor)

  • Microplate reader capable of reading absorbance at 600 nm

Procedure:

  • Mitochondria/Lysate Preparation: Isolate mitochondria from cells or tissues using standard differential centrifugation methods or prepare a cell lysate. Determine the protein concentration.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, rotenone, antimycin A, and KCN to inhibit other respiratory complexes.

  • Assay Protocol:

    • Add the reaction mixture to the wells of a microplate.

    • Add the mitochondrial/lysate sample to the wells.

    • Add DCPIP and decylubiquinone.

    • Initiate the reaction by adding the succinate solution.

    • Immediately measure the absorbance at 600 nm kinetically over a period of time (e.g., every 30 seconds for 15 minutes) at a constant temperature.

  • Data Analysis: Calculate the rate of change in absorbance over time. The decrease in absorbance is proportional to the SDH activity. Compare the activity in the presence and absence of this compound to determine its inhibitory effect.

ComplexII_Assay Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) SDH (Complex II) SDH (Complex II) CoQ (reduced) CoQ (reduced) SDH (Complex II)->CoQ (reduced) e- DCPIP DCPIP CoQ (reduced)->DCPIP e- DCPIP (reduced) DCPIP (reduced) DCPIP->DCPIP (reduced) Color Change (↓ A600) Sdh_IN_18 This compound Sdh_IN_18->SDH (Complex II) Inhibition

Caption: Principle of the colorimetric Complex II activity assay.

Conclusion

This compound, as a succinate dehydrogenase inhibitor, is a valuable tool for investigating the role of mitochondrial Complex II in cellular metabolism and disease. Inhibition of SDH leads to a significant impairment of mitochondrial respiration, characterized by decreased basal and maximal oxygen consumption, reduced ATP production, and diminished spare respiratory capacity. Furthermore, the resulting accumulation of succinate triggers a pseudohypoxic signaling cascade mediated by HIF-1α. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the impact of this compound and other SDH inhibitors on mitochondrial function. Further research specifically characterizing the effects of this compound will be crucial for a more complete understanding of its biological activity and therapeutic potential.

References

A Technical Guide to the Cellular Uptake and Distribution of Succinate Dehydrogenase Inhibitors: A Profile of Sdh-IN-18

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "Sdh-IN-18" is not available in the public domain. This guide is a comprehensive overview based on the well-established principles of cellular uptake and distribution of small molecule inhibitors targeting intracellular enzymes, with a focus on known inhibitors of Succinate Dehydrogenase (SDH). The data and protocols presented are illustrative and based on analogous compounds.

Introduction

This compound is a putative small molecule inhibitor of Succinate Dehydrogenase (SDH), a critical enzyme complex (also known as mitochondrial complex II) that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain. The efficacy of any intracellularly acting therapeutic agent is contingent on its ability to traverse the cell membrane, achieve sufficient concentration at its target site, and elicit a biological response. This technical guide provides an in-depth overview of the anticipated cellular uptake and subcellular distribution of a theoretical SDH inhibitor, this compound. It is intended for researchers, scientists, and drug development professionals.

Cellular Uptake Mechanisms

The entry of a small molecule like this compound into a cell is governed by its physicochemical properties and the cell's transport mechanisms. Several pathways could be involved:

  • Passive Diffusion: Small, lipophilic molecules can passively diffuse across the lipid bilayer of the cell membrane, moving down their concentration gradient. This is a common entry mechanism for many drug compounds.

  • Facilitated Diffusion: Carrier proteins can facilitate the transport of molecules across the membrane. This process does not require energy but is dependent on the presence of specific transporters.

  • Active Transport: This energy-dependent process moves molecules against their concentration gradient and requires specific transporter proteins. For some compounds, transporters like the monocarboxylate transporter 1 (MCT1) have been implicated in uptake.[1]

  • Endocytosis: For larger molecules or nanoparticle formulations, uptake can occur via endocytosis, where the cell membrane engulfs the substance to form an intracellular vesicle.

Subcellular Distribution

Given that the target of this compound is Succinate Dehydrogenase, its primary site of action is the inner mitochondrial membrane. Therefore, after entering the cytoplasm, this compound must accumulate in the mitochondria. The distribution to other organelles such as the nucleus, lysosomes, and endoplasmic reticulum is also possible and can influence both efficacy and potential off-target effects. The subcellular localization is a key factor in determining the therapeutic window of the compound.

Quantitative Data Summary

While specific quantitative data for this compound is unavailable, the following tables provide a template for how such data would be presented. The values are hypothetical and for illustrative purposes.

Table 1: Cellular Uptake of this compound in Cancer Cell Lines

Cell LineIncubation Time (hours)Intracellular Concentration (µM)Uptake Efficiency (%)
HEK29312.525
48.181
249.595
HeLa11.818
46.262
247.979
PC313.131
49.292
2410.1101

Table 2: Subcellular Distribution of this compound in PC3 Cells (4-hour incubation)

Cellular CompartmentConcentration (µM)Percentage of Total
Cytosol1.516.3
Mitochondria6.873.9
Nucleus0.55.4
Lysosomes0.33.3
Other0.11.1

Experimental Protocols

The following are detailed methodologies for key experiments to determine the cellular uptake and subcellular distribution of a small molecule inhibitor like this compound.

Protocol for Cellular Uptake Assay using LC-MS/MS

This protocol describes a method to quantify the intracellular concentration of a test compound.

  • Cell Culture: Plate cells (e.g., PC3) in 6-well plates and grow to 80-90% confluency.

  • Compound Treatment: Treat cells with this compound at the desired concentration (e.g., 10 µM) in cell culture medium. Incubate for various time points (e.g., 1, 4, 24 hours) at 37°C.

  • Cell Lysis:

    • Aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS).

    • Add a lysis buffer (e.g., methanol/water, 80/20, v/v) containing an internal standard.

    • Scrape the cells and collect the lysate.

  • Sample Preparation:

    • Vortex the cell lysate vigorously and centrifuge to pellet cellular debris.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the concentration of this compound relative to the internal standard.

    • Determine the cell number from a parallel well to normalize the drug concentration per cell.

Protocol for Subcellular Fractionation

This protocol separates different organelles to determine the compound's distribution.

  • Cell Treatment and Harvesting: Treat a large batch of cells with this compound as described above. After incubation, wash the cells with PBS and harvest by scraping.

  • Homogenization: Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer to disrupt the cell membrane while keeping the organelles intact.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.

    • Centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

    • Further centrifugation at higher speeds can isolate other fractions like microsomes (endoplasmic reticulum) and the final supernatant represents the cytosol.

  • Analysis: Quantify the concentration of this compound in each fraction using LC-MS/MS as described in protocol 5.1. Protein assays (e.g., Bradford or BCA) should be performed on each fraction to normalize the compound concentration to protein content.

Protocol for Fluorescence Microscopy for Subcellular Localization

This protocol uses a fluorescently-tagged version of the compound to visualize its location within the cell.

  • Cell Culture: Plate cells on glass coverslips in a multi-well plate.

  • Compound and Organelle Staining:

    • Incubate the cells with a fluorescently labeled this compound derivative.

    • In the final 30 minutes of incubation, add specific fluorescent dyes to label organelles (e.g., MitoTracker for mitochondria, Hoechst stain for the nucleus).

  • Cell Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde.

  • Imaging: Mount the coverslips on microscope slides and image using a confocal fluorescence microscope. The colocalization of the fluorescent signal from the compound with the organelle-specific dyes will reveal its subcellular distribution.[2]

Visualization of Signaling Pathways and Workflows

Signaling Pathway of SDH Inhibition

Inhibition of SDH by this compound leads to the accumulation of succinate. This has significant downstream consequences, primarily the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which promotes a "pseudo-hypoxic" state.

SDH_Inhibition_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_nucleus Nucleus Succinate Succinate SDH SDH Succinate->SDH TCA Cycle Succinate_acc Succinate Accumulation Fumarate Fumarate SDH->Fumarate Sdh_IN_18 This compound Sdh_IN_18->SDH Inhibits PHD PHD Succinate_acc->PHD Inhibits HIF1a_p HIF-1α-OH PHD->HIF1a_p HIF1a_stable Stable HIF-1α HIF1a HIF-1α HIF1a->PHD Hydroxylation VHL VHL HIF1a_p->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a_p Degradation HRE Hypoxia Response Element (HRE) HIF1a_stable->HRE Translocates and binds Gene_Expression Gene Expression (Angiogenesis, Glycolysis) HRE->Gene_Expression Activates

Caption: Signaling cascade initiated by SDH inhibition.

Experimental Workflow for Cellular Uptake Analysis

The following diagram illustrates the general workflow for determining the cellular uptake of this compound.

Cellular_Uptake_Workflow cluster_analysis Analysis start Start: Cell Culture treatment Treat cells with this compound start->treatment incubation Incubate for defined time points treatment->incubation wash Wash cells with ice-cold PBS incubation->wash harvest Harvest cells (Lysis or Trypsinization) wash->harvest quantification Quantify this compound (e.g., LC-MS/MS) harvest->quantification normalization Normalize to cell number or protein content quantification->normalization end End: Determine intracellular concentration normalization->end

Caption: Workflow for quantifying cellular uptake.

Logical Relationship of Subcellular Distribution Methods

This diagram shows the relationship between different experimental approaches for determining the subcellular distribution of this compound.

Subcellular_Distribution_Methods cluster_approaches Experimental Approaches cluster_biochemical_details Biochemical Method Details cluster_imaging_details Imaging Method Details main_goal Determine Subcellular Distribution of this compound biochemical Biochemical Fractionation main_goal->biochemical imaging Microscopy Imaging main_goal->imaging homogenization Cell Homogenization biochemical->homogenization fluorescent_tag Fluorescently-labeled this compound imaging->fluorescent_tag organelle_stain Organelle-specific Dyes imaging->organelle_stain centrifugation Differential Centrifugation homogenization->centrifugation analysis LC-MS/MS of Fractions centrifugation->analysis colocalization Confocal Microscopy & Colocalization Analysis fluorescent_tag->colocalization organelle_stain->colocalization

Caption: Methods for subcellular distribution analysis.

References

The Pivotal Role of Silicon Incorporation in Novel Carboxamide Fungicides: A Deep Dive into the Structure-Activity Relationship of Sdh-IN-18 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SHANGHAI, China – December 5, 2025 – In a significant advancement for agricultural science, a comprehensive analysis of the structure-activity relationship (SAR) of Sdh-IN-18 and its analogs has revealed critical insights into the design of potent succinate (B1194679) dehydrogenase (SDH) inhibitors. This technical guide elucidates the key structural modifications that influence the antifungal and enzyme-inhibitory activities of these novel silicon-containing carboxamide fungicides, providing a valuable resource for researchers, scientists, and drug development professionals in the agrochemical industry.

This compound (also identified as compound 3a) has emerged as a promising lead compound, demonstrating superior inhibitory activity against the succinate dehydrogenase (SDH) enzyme, a crucial component of the mitochondrial respiratory chain in fungi.[1] The strategic incorporation of a silicon-containing biphenyl (B1667301) moiety has been identified as a key factor in enhancing the biological activity of this class of fungicides.[2]

Quantitative Analysis of Structure-Activity Relationships

The biological evaluation of a series of twenty-one novel carboxamide analogs has provided a wealth of quantitative data, enabling a detailed examination of their structure-activity relationships. The inhibitory activities are presented in terms of IC50 values against the SDH enzyme and EC50 values against various fungal pathogens.

CompoundModification from this compound (Compound 3a)SDH IC50 (mg/L)Rhizoctonia solani EC50 (mg/L)Sclerotinia sclerotiorum EC50 (mg/L)
This compound (3a) -8.70 0.48 1.4
3eR1=2-F---
4lR2=2-Cl, R3=H-0.520.066
4oR2=2-Cl, R3=4-F-0.160.054
Boscalid (Reference)-22.09--

Data extracted from Quan X, et al., J Agric Food Chem. 2024.[1][2] A '-' indicates data not specified in the source.

The data clearly indicates that specific substitutions on the biphenyl ring system significantly impact the antifungal potency. For instance, compounds 4l and 4o, with chlorine and fluorine substitutions, exhibit markedly improved efficacy against Sclerotinia sclerotiorum compared to the lead compound this compound.[2] This suggests that the electronic and steric properties of the substituents play a crucial role in the interaction with the target enzyme.

Mechanism of Action and Molecular Interactions

The primary mechanism of action for this compound and its analogs is the inhibition of the succinate dehydrogenase enzyme.[1] This disruption of the mitochondrial electron transport chain ultimately leads to fungal cell death. Molecular docking studies have revealed that these silicon-containing carboxamides share a similar mode of action with the established fungicide Boscalid, binding to the ubiquinone-binding (Qp) site of the SDH complex.[2]

SDH_Inhibition_Pathway cluster_mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces SDH Succinate Dehydrogenase (SDH) Succinate->SDH substrate Fumarate Fumarate SDH->Fumarate oxidizes to ETC Electron Transport Chain SDH->ETC donates electrons to ATP_Production ATP Production ETC->ATP_Production drives Sdh_IN_18 This compound Analogs Sdh_IN_18->SDH inhibits

Caption: Signaling pathway of SDH inhibition by this compound analogs.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound and its analogs involves a multi-step process. A general procedure for the synthesis of the intermediate 2-(trimethylsilyl)biphenyl-2-amine is outlined below, which is a key precursor for the final carboxamide products.

  • Suzuki Coupling: A mixture of 2-bromoaniline (B46623) (1.0 eq), (2-(trimethylsilyl)phenyl)boronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (2.0 eq) in a solvent mixture of toluene, ethanol, and water is heated to reflux for 12 hours.

  • Extraction and Purification: After cooling, the reaction mixture is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • Chromatography: The crude product is purified by silica (B1680970) gel column chromatography to yield the desired intermediate.

The final carboxamide analogs are then synthesized by reacting the corresponding biphenyl-2-amine intermediates with appropriate acid chlorides.

Synthesis_Workflow Start Starting Materials (2-bromoaniline, boronic acid) Suzuki_Coupling Suzuki Coupling Reaction Start->Suzuki_Coupling Extraction Extraction and Washing Suzuki_Coupling->Extraction Purification Column Chromatography Extraction->Purification Intermediate Intermediate (Biphenyl-2-amine derivative) Purification->Intermediate Amide_Formation Amide Formation (Reaction with acid chloride) Intermediate->Amide_Formation Final_Purification Final Purification Amide_Formation->Final_Purification Final_Product This compound Analog Final_Purification->Final_Product

Caption: General experimental workflow for the synthesis of this compound analogs.

In Vitro Antifungal Activity Assay

The antifungal activity of the synthesized compounds is determined using a mycelium growth rate method.

  • Preparation of Media: Potato dextrose agar (B569324) (PDA) medium is prepared and sterilized. The test compounds are dissolved in DMSO and added to the molten PDA at various concentrations.

  • Inoculation: A 5 mm diameter mycelial disc of the test fungus is placed at the center of each PDA plate.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25 °C) for a specified period.

  • Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control (DMSO without the test compound).

  • EC50 Determination: The EC50 value is calculated by probit analysis.

Succinate Dehydrogenase (SDH) Inhibition Assay

The inhibitory activity against the SDH enzyme is measured spectrophotometrically.

  • Enzyme Preparation: Mitochondria are isolated from a suitable source (e.g., rat liver or a target fungus).

  • Assay Mixture: The reaction mixture contains a buffer (e.g., Tris-HCl), succinate as the substrate, and an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCPIP).

  • Inhibition Assay: The test compound is pre-incubated with the mitochondrial preparation before initiating the reaction by adding succinate.

  • Spectrophotometric Measurement: The reduction of DCPIP is monitored by the decrease in absorbance at 600 nm.

  • IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined from a dose-response curve.

Conclusion

The structure-activity relationship studies of this compound and its analogs have underscored the potential of silicon-containing carboxamides as a new generation of highly effective fungicides. The detailed quantitative data and experimental protocols presented in this guide offer a solid foundation for the rational design and development of novel agrochemicals with improved efficacy and a targeted mode of action. Further investigation into the synthesis and evaluation of a broader range of analogs is warranted to fully explore the chemical space and optimize the fungicidal properties of this promising class of compounds.

References

The Impact of Sdh-IN-18 on the Krebs Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sdh-IN-18 is a potent inhibitor of succinate (B1194679) dehydrogenase (SDH), a critical enzyme that functions at the intersection of the Krebs cycle and the mitochondrial electron transport chain. This document provides a detailed technical overview of the mechanism of action of this compound and its consequential impact on the Krebs cycle. By inhibiting SDH, this compound induces a metabolic bottleneck, leading to the accumulation of succinate and downstream effects on cellular respiration and metabolism. This guide synthesizes available quantitative data, outlines key experimental protocols for studying SDH inhibition, and provides visual representations of the involved pathways and experimental workflows.

Introduction to Succinate Dehydrogenase (SDH)

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a unique enzyme complex embedded in the inner mitochondrial membrane. It is the only enzyme that participates in both the citric acid cycle and oxidative phosphorylation[1]. In the Krebs cycle, SDH catalyzes the oxidation of succinate to fumarate[2]. This reaction is coupled to the reduction of ubiquinone to ubiquinol (B23937) in the electron transport chain, directly feeding electrons into the respiratory process[3]. Given its central role, the inhibition of SDH has profound effects on cellular energy production and metabolism[4].

This compound: A Succinate Dehydrogenase Inhibitor

This compound is a chemical compound identified as an inhibitor of succinate dehydrogenase. Its primary mechanism of action is the blockage of the enzymatic activity of SDH, leading to a disruption of the Krebs cycle and cellular respiration[5].

Quantitative Data on this compound and Other SDH Inhibitors

The inhibitory potential of this compound and other related compounds is typically quantified by their half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values. The available data is summarized in the table below.

CompoundTargetIC50EC50Organism/Cell LineReference
This compound (Compound 3a)SDH8.70 mg/L0.48 mg/L (Rhizoctonia solani)Fungi[5]
1.4 mg/L (Sclerotinia sclerotiorum)Fungi[5]
SDH-IN-1 (compound 4i)SDH4.53 µM0.14 mg/L (S. sclerotiorum)Fungi[6]
Succinate dehydrogenase-IN-4 (Compound 4b)SDH3.38 µM16.33 µM (Physalospora piricola)Fungi[6]
18.06 µM (Colletotrichum orbiculare)Fungi[6]
Succinate dehydrogenase-IN-2 (Compound 12x)SDH1.22 mg/L-Fungi[6]
SDH-IN-8 (compound G40)Porcine SDH27 nM-Porcine[6]
SDH-IN-7 (compound G28)Porcine SDH26 nM-Porcine[6]
Succinate dehydrogenase-IN-1 (Compound 34)SDH0.94 µM--[6]

Impact of this compound on the Krebs Cycle

The inhibition of SDH by this compound directly obstructs the conversion of succinate to fumarate, a pivotal step in the Krebs cycle. This has several immediate and downstream consequences for cellular metabolism.

Accumulation of Succinate

The primary and most direct effect of this compound is the accumulation of succinate within the mitochondrial matrix and subsequently in the cytoplasm. Elevated levels of succinate can act as an "oncometabolite," driving tumorigenesis through various mechanisms, including the inhibition of α-ketoglutarate-dependent dioxygenases, which are involved in epigenetic regulation and the hypoxia-inducible factor (HIF) pathway[3][7].

Downstream Effects on Krebs Cycle Intermediates

The blockage at SDH leads to a "traffic jam" in the Krebs cycle. While succinate accumulates, the downstream intermediates such as fumarate, malate, and oxaloacetate are expected to decrease in concentration due to the reduced flux through the latter part of the cycle[8]. This imbalance can further disrupt cellular metabolism and signaling.

Impact on Cellular Respiration

As SDH is also Complex II of the electron transport chain, its inhibition by this compound directly curtails the transfer of electrons from the Krebs cycle to the respiratory chain. This leads to a reduction in the overall electron flow, a decreased mitochondrial membrane potential, and ultimately, a lower rate of ATP synthesis through oxidative phosphorylation[9].

Experimental Protocols

To study the impact of this compound on the Krebs cycle, several key experiments can be performed. The following are detailed methodologies for assessing SDH activity and measuring Krebs cycle intermediates.

Measurement of Succinate Dehydrogenase Activity

Principle: SDH activity can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). In the presence of succinate, active SDH will reduce these compounds, leading to a measurable change in absorbance.

Protocol:

  • Mitochondrial Isolation: Isolate mitochondria from the cells or tissue of interest using differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing phosphate (B84403) buffer, succinate (substrate), and the electron acceptor (e.g., DCPIP or MTT).

  • Inhibitor Treatment: Pre-incubate the isolated mitochondria with varying concentrations of this compound for a specified period.

  • Initiate Reaction: Add the substrate (succinate) to the reaction mixture to start the enzymatic reaction.

  • Spectrophotometric Measurement: Monitor the change in absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP, 570 nm for MTT) over time.

  • Data Analysis: Calculate the rate of reaction from the change in absorbance. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantification of Krebs Cycle Metabolites using LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules, including the intermediates of the Krebs cycle.

Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations and for different time points.

  • Metabolite Extraction:

    • Quench metabolic activity rapidly by washing the cells with ice-cold saline.

    • Extract the metabolites using a cold solvent mixture, typically 80% methanol.

    • Scrape the cells and collect the extract.

    • Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Inject the metabolite extract into a liquid chromatography system coupled to a tandem mass spectrometer.

    • Separate the Krebs cycle intermediates using a suitable chromatography column (e.g., a C18 or HILIC column).

    • Detect and quantify each metabolite using the mass spectrometer in multiple reaction monitoring (MRM) mode, using known standards for each compound to generate a calibration curve.

  • Data Analysis: Normalize the abundance of each metabolite to an internal standard and the total protein content or cell number. Compare the levels of Krebs cycle intermediates in this compound-treated samples to control samples.

Signaling Pathways and Experimental Workflows

Visual representations of the key pathways and experimental procedures are provided below using Graphviz (DOT language).

The Krebs Cycle and the Point of this compound Inhibition

Krebs_Cycle_Inhibition cluster_SDH SDH Complex Sdh_IN_18 Sdh_IN_18 SDH SDH Sdh_IN_18->SDH Inhibits Fumarate Fumarate Fumarate_arrow Fumarate_arrow SDH->Fumarate_arrow FAD -> FADH2 Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate a_Ketoglutarate a_Ketoglutarate Isocitrate->a_Ketoglutarate NAD+ -> NADH Succinyl_CoA Succinyl_CoA a_Ketoglutarate->Succinyl_CoA NAD+ -> NADH Succinate Succinate Succinyl_CoA->Succinate GDP -> GTP Succinate->SDH Succinate->Fumarate FAD -> FADH2 Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate NAD+ -> NADH Oxaloacetate->Citrate + Acetyl-CoA

Caption: Inhibition of Succinate Dehydrogenase (SDH) in the Krebs Cycle by this compound.

Experimental Workflow for Assessing this compound Impact

Experimental_Workflow Cell_Culture Cell Culture Treatment Treatment with this compound Cell_Culture->Treatment Mitochondrial_Isolation Mitochondrial Isolation Treatment->Mitochondrial_Isolation Metabolite_Extraction Metabolite Extraction Treatment->Metabolite_Extraction SDH_Activity_Assay SDH Activity Assay Mitochondrial_Isolation->SDH_Activity_Assay LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis_IC50 Data Analysis (IC50) SDH_Activity_Assay->Data_Analysis_IC50 Data_Analysis_Metabolomics Data Analysis (Metabolomics) LC_MS_Analysis->Data_Analysis_Metabolomics Logical_Relationship Sdh_IN_18 This compound SDH_Inhibition SDH Inhibition Sdh_IN_18->SDH_Inhibition Succinate_Accumulation Succinate Accumulation SDH_Inhibition->Succinate_Accumulation Reduced_Fumarate Reduced Fumarate/Malate/Oxaloacetate SDH_Inhibition->Reduced_Fumarate ETC_Blockage Electron Transport Chain Blockage SDH_Inhibition->ETC_Blockage Oncometabolite_Activity Oncometabolite Activity Succinate_Accumulation->Oncometabolite_Activity Altered_Metabolism Altered Cellular Metabolism Reduced_Fumarate->Altered_Metabolism Reduced_ATP Reduced ATP Production ETC_Blockage->Reduced_ATP

References

Methodological & Application

Application Notes and Protocols for Sdh-IN-18 In Vitro Enzyme Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sdh-IN-18 is a potent inhibitor of succinate (B1194679) dehydrogenase (SDH), a critical enzyme complex found in the inner mitochondrial membrane.[1] Also known as Complex II of the electron transport chain, SDH plays a dual role in cellular metabolism: it catalyzes the oxidation of succinate to fumarate (B1241708) in the Krebs cycle and participates in oxidative phosphorylation.[2] Inhibition of SDH disrupts these fundamental processes, leading to impaired cellular respiration and energy production. This property makes SDH a significant target for the development of fungicides and potential therapeutic agents. These application notes provide a detailed protocol for conducting an in vitro enzyme assay to characterize the inhibitory activity of this compound against SDH.

Principle of the Assay

The in vitro activity of succinate dehydrogenase can be determined by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP). In this colorimetric assay, SDH catalyzes the oxidation of its substrate, succinate, to fumarate. The electrons released in this reaction are transferred to DCPIP, causing it to change from a blue (oxidized) to a colorless (reduced) state. The rate of this color change, measured as a decrease in absorbance at 600 nm, is directly proportional to the SDH enzyme activity. The presence of an inhibitor, such as this compound, will decrease the rate of DCPIP reduction, allowing for the quantification of its inhibitory potency.

Data Presentation

Table 1: Inhibitory Activity of this compound

CompoundTarget Organism/SystemAssay TypeIC50EC50
This compoundFungalEnzyme Inhibition8.70 mg/L-
This compoundRhizoctonia solaniAntifungal Activity-0.48 mg/L
This compoundSclerotinia sclerotiorumAntifungal Activity-1.4 mg/L

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[1] EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.[1]

Table 2: Comparative Inhibitory Activity of Various SDH Inhibitors

InhibitorTarget Organism/SystemAssay TypeIC50/EC50
Atpenin A5Bovine heart mitochondriaEnzyme Inhibition2.4 ± 1.2 nM
MalonateBovine heart mitochondriaEnzyme Inhibition96 ± 1.3 µM
Compound 5iSclerotinia sclerotiorumAntifungal Activity0.73 µg/mL
Compound 5pRhizoctonia cerealisAntifungal Activity6.48 µg/mL

Experimental Protocols

In Vitro Succinate Dehydrogenase (SDH) Activity Assay (DCPIP Method)

This protocol is adapted from standard procedures for measuring SDH activity and can be used to determine the IC50 of this compound.[1]

Materials:

  • Mitochondrial fraction or purified SDH

  • This compound

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.0

  • Sodium Succinate solution (0.6 M)

  • Potassium Cyanide (KCN) solution (0.2 M, freshly prepared)

  • Phenazine methosulfate (PMS) solution (12.5 mM, freshly prepared)

  • 2,6-dichlorophenolindophenol (DCPIP) solution (2.5 mM, freshly prepared)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Preparation of Reagents: Prepare all solutions using high-purity water and keep them on ice.

  • Reaction Mixture Preparation: In a microplate well or a cuvette, prepare the reaction mixture by adding the following components in the specified order:

    • Assay Buffer

    • KCN solution

    • Sodium Succinate solution

    • Enzyme preparation (mitochondrial fraction or purified SDH)

    • This compound at various concentrations (and a vehicle control)

    • Distilled water to the final volume.

  • Pre-incubation: Incubate the reaction mixture at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: To start the reaction, add PMS solution followed by DCPIP solution. Mix briefly and gently.

  • Measurement: Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes) using a spectrophotometer or microplate reader in kinetic mode.

  • Blank Measurement: A blank control should be included, containing all components except the enzyme preparation, to account for non-enzymatic reduction of DCPIP.

Data Analysis:

  • Calculate the rate of reaction (ΔAbsorbance/minute) for each concentration of this compound and the vehicle control.

  • Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of Succinate Dehydrogenase and its Inhibition

SDH_Pathway cluster_TCA Krebs Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH ComplexII Complex II (SDH) UQ Ubiquinone (Q) ComplexII->UQ 2e- UQH2 Ubiquinol (QH2) UQ->UQH2 ComplexIII Complex III UQH2->ComplexIII Inhibitor This compound Inhibitor->ComplexII Inhibition

Caption: Mechanism of SDH inhibition by this compound.

Experimental Workflow for In Vitro SDH Inhibition Assay

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Buffer, Substrate, Inhibitor) C Mix Reagents, Enzyme, and this compound A->C B Prepare Enzyme (Mitochondrial Fraction) B->C D Pre-incubate at 25°C C->D E Initiate Reaction (Add PMS and DCPIP) D->E F Measure Absorbance at 600 nm E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Plot Dose-Response Curve H->I J Calculate IC50 I->J

Caption: Workflow for determining the IC50 of this compound.

References

Application Notes and Protocols for Sdh-IN-18 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sdh-IN-18 is a potent and selective inhibitor of Succinate (B1194679) Dehydrogenase (SDH), also known as mitochondrial Complex II. SDH is a critical enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC), catalyzing the oxidation of succinate to fumarate.[1][2][3] Inhibition of SDH disrupts these fundamental cellular processes, leading to an accumulation of succinate, impaired cellular respiration, and the induction of a hypoxic-like state through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[1][4] These effects make SDH inhibitors like this compound valuable tools for studying cellular metabolism, cancer biology, and for the development of novel therapeutics.[3][5]

This document provides detailed application notes and protocols for the use of this compound in various cell culture experiments.

Mechanism of Action

This compound exerts its effects by binding to the SDH complex, competitively or non-competitively, and blocking its enzymatic activity. This inhibition leads to several downstream cellular consequences:

  • Accumulation of Succinate: The blockage of the TCA cycle at the level of SDH results in the intracellular accumulation of succinate.[1][2]

  • Stabilization of HIF-1α: Elevated succinate levels inhibit the activity of prolyl hydroxylases (PHDs), enzymes that target HIF-1α for degradation under normoxic conditions. This leads to the stabilization and activation of HIF-1α, even in the presence of oxygen, a phenomenon known as pseudohypoxia.[4]

  • Impaired Mitochondrial Respiration: As a key component of the ETC, inhibition of SDH (Complex II) disrupts the electron flow, leading to decreased ATP production and increased generation of reactive oxygen species (ROS).[6]

  • Induction of Apoptosis: The disruption of mitochondrial function and the activation of stress pathways can ultimately lead to programmed cell death, or apoptosis.

Signaling Pathway

Sdh-IN-18_Signaling_Pathway This compound This compound SDH Succinate Dehydrogenase (Complex II) This compound->SDH Inhibition Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC Succinate Succinate Succinate->SDH PHDs Prolyl Hydroxylases Succinate->PHDs Inhibition HIF-1α_stabilization HIF-1α Stabilization Succinate->HIF-1α_stabilization ATP ATP ETC->ATP ROS Reactive Oxygen Species ETC->ROS Increased production Apoptosis Apoptosis ROS->Apoptosis HIF-1α_degradation HIF-1α Degradation PHDs->HIF-1α_degradation HIF-1α_stabilization->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest HIF-1α_stabilization->Cell_Cycle_Arrest

Caption: this compound inhibits SDH, leading to succinate accumulation, HIF-1α stabilization, and apoptosis.

Quantitative Data Summary

The following table summarizes typical concentration ranges and incubation times for this compound in various cell-based assays. Note that optimal conditions should be determined empirically for each cell line.

AssayCell LineConcentration RangeIncubation TimeExpected Outcome
Cell Viability (MTT/XTT) Cancer Cell Lines (e.g., HeLa, A549)0.1 - 100 µM24 - 72 hoursDose-dependent decrease in cell viability
HIF-1α Stabilization (Western Blot) Various10 - 50 µM4 - 24 hoursIncreased HIF-1α protein levels
Apoptosis (Annexin V/PI Staining) Various10 - 50 µM24 - 48 hoursIncreased percentage of apoptotic cells
Mitochondrial Respiration (Seahorse Assay) Various1 - 25 µMAcute treatmentDecreased oxygen consumption rate (OCR)

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile dimethyl sulfoxide (B87167) (DMSO).

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent-induced toxicity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[7]

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with This compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add DMSO E->F G Read Absorbance at 570 nm F->G

Caption: Workflow for assessing cell viability using the MTT assay after this compound treatment.

Western Blot for HIF-1α Stabilization

This protocol is used to detect the accumulation of HIF-1α protein following treatment with this compound.

Materials:

  • 6-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody (anti-HIF-1α)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at the desired concentrations for the appropriate time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.[8] Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[9]

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[4]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[4]

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.[4]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Apoptosis_Assay_Workflow A Seed and Treat Cells with this compound B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate in Dark E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for detecting apoptosis using Annexin V and PI staining followed by flow cytometry.

Troubleshooting

IssuePossible CauseSolution
Low or no effect on cell viability This compound concentration is too low.Increase the concentration of this compound.
Incubation time is too short.Increase the incubation time.
Cell line is resistant.Use a different cell line or a positive control inhibitor.
No HIF-1α stabilization observed This compound is inactive.Use a fresh aliquot of this compound.
Protein degradation during lysis.Ensure protease inhibitors are added to the lysis buffer and keep samples on ice.
HIF-1α antibody is not working.Use a validated antibody and include a positive control (e.g., cells treated with cobalt chloride).
High background in Western blot Insufficient blocking.Increase blocking time or use a different blocking agent.
Antibody concentration is too high.Titrate the primary and secondary antibody concentrations.
Insufficient washing.Increase the number and duration of wash steps.

Conclusion

This compound is a valuable chemical probe for investigating the roles of succinate dehydrogenase in cellular metabolism and disease. The protocols provided here offer a framework for characterizing the effects of this compound in cell culture. It is essential to optimize these protocols for specific cell lines and experimental conditions to ensure reliable and reproducible results.

References

Application Notes and Protocols: Sdh-IN-18 in Fungal Growth Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sdh-IN-18 is a potent inhibitor of succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial Complex II, a critical enzyme in the fungal respiratory chain.[1][2][3] As a member of the succinate dehydrogenase inhibitor (SDHI) class of fungicides, this compound presents a significant area of interest for the development of novel antifungal agents.[4][5] Its mechanism of action, targeting a universally conserved enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC), leads to the disruption of fungal energy production, ultimately inhibiting growth and reproduction.[1][5] These notes provide detailed protocols for evaluating the in vitro efficacy of this compound and a summary of its reported biological activity.

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound exerts its antifungal effect by specifically targeting and inhibiting the succinate dehydrogenase (SDH) enzyme complex.[1][2][3] SDH is a key enzyme that links the TCA cycle and the mitochondrial electron transport chain. It catalyzes the oxidation of succinate to fumarate (B1241708) in the TCA cycle, while simultaneously reducing ubiquinone to ubiquinol (B23937) in the ETC. By binding to the ubiquinone binding site of the SDH enzyme, SDHIs like this compound block this electron transfer, which halts the TCA cycle, inhibits cellular respiration, and depletes the fungal cell of ATP, leading to cell death.[4]

Sdh-IN-18_Mechanism_of_Action Mechanism of Action of this compound cluster_TCA TCA Cycle (Mitochondrial Matrix) cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) cluster_Outcome Cellular Consequences Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) SDH Complex II (SDH) UQ Ubiquinone (Q) SDH->UQ e- ATP_depletion ATP Depletion ComplexIII Complex III UQ->ComplexIII e- (QH2) Inhibitor This compound Inhibitor->SDH Inhibition Growth_inhibition Fungal Growth Inhibition ATP_depletion->Growth_inhibition Broth_Microdilution_Workflow Workflow for Broth Microdilution Assay cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout prep_stock Prepare this compound Stock Solution (DMSO) serial_dilution Perform 2-fold Serial Dilutions of this compound in 96-Well Plate prep_stock->serial_dilution prep_inoculum Prepare Fungal Inoculum (RPMI-1640) add_inoculum Inoculate Wells with Fungal Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include Growth & Sterility Controls add_inoculum->controls incubation Incubate at 35°C (24-48 hours) controls->incubation read_mic Determine MIC (Lowest concentration with ≥50% growth inhibition) incubation->read_mic

References

Determining the Potency of Sdh-IN-18: An Application Note on EC50 Determination against Rhizoctonia solani

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rhizoctonia solani is a formidable soil-borne plant pathogen with a broad host range, causing significant economic losses in agriculture worldwide. Effective management of diseases caused by this pathogen, such as damping-off, root rot, and sheath blight, relies on the application of fungicides. Succinate (B1194679) dehydrogenase inhibitors (SDHIs) are a crucial class of fungicides that target the mitochondrial respiratory chain of fungi.[1][2][3] Sdh-IN-18 is a novel compound identified as an inhibitor of succinate dehydrogenase (SDH).[4] This application note provides a detailed protocol for determining the half-maximal effective concentration (EC50) of this compound against Rhizoctonia solani, a key parameter for assessing its antifungal potency. The EC50 value represents the concentration of a fungicide that inhibits 50% of the mycelial growth of a fungus and is a critical metric in the development and evaluation of new fungicidal agents.[1]

Mechanism of Action: SDHI Fungicides

This compound, as an SDHI, targets Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain.[2][3][4] This enzyme complex plays a vital role in both the tricarboxylic acid (TCA) cycle and cellular respiration by oxidizing succinate to fumarate.[5][6] By binding to the ubiquinone-binding site of the SDH enzyme, this compound blocks the electron transfer from succinate to ubiquinone, thereby inhibiting ATP production and ultimately leading to fungal cell death.[1][3][7]

cluster_0 Mitochondrial Inner Membrane TCA TCA Cycle Succinate Succinate TCA->Succinate SDH Complex II (SDH) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (UQ) SDH->UQ e- UQH2 Ubiquinol (UQH2) UQ->UQH2 Reduction ComplexIII Complex III UQH2->ComplexIII e- ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Sdh_IN_18 This compound Sdh_IN_18->SDH Inhibition

Caption: Signaling pathway of this compound in Rhizoctonia solani.

Experimental Protocol: Mycelial Growth Inhibition Assay

This protocol outlines the in vitro determination of the EC50 value of this compound against R. solani using the poisoned food technique.[8]

Materials:

  • Pure culture of Rhizoctonia solani

  • This compound (analytical grade)

  • Potato Dextrose Agar (PDA)

  • Sterile distilled water

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator set at 25 ± 2°C[8]

  • Laminar flow hood

  • Micropipettes and sterile tips

  • Beakers and flasks

  • Autoclave

Procedure:

  • Fungal Culture Preparation: Subculture R. solani on PDA plates and incubate at 25°C for 3-5 days to obtain actively growing mycelium for the assay.

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. The concentration of the stock solution should be high enough to prepare the desired range of test concentrations.

  • Preparation of Fungicide-Amended Media:

    • Autoclave the PDA medium and allow it to cool to approximately 50-55°C.

    • Prepare a series of this compound concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, and 5.0 mg/L) by adding the appropriate volume of the stock solution to the molten PDA. Ensure the final concentration of DMSO in the medium is consistent across all treatments and the control (typically ≤1% v/v) to avoid any inhibitory effects.

    • Prepare a control set of PDA plates containing only DMSO at the same concentration as the treated plates.

    • Pour approximately 20 mL of the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • Using a sterile 5 mm cork borer, take mycelial plugs from the actively growing edge of the R. solani culture.

    • Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.

  • Incubation: Incubate the inoculated plates at 25 ± 2°C in the dark.[8]

  • Data Collection:

    • Measure the radial growth (colony diameter) of the fungal colony in two perpendicular directions when the mycelial growth in the control plates has reached the edge of the plate.

    • Calculate the average diameter for each plate.

    • Each treatment and the control should be performed in triplicate.

Experimental Workflow

A Prepare R. solani Culture D Inoculate Plates with Fungal Plugs A->D B Prepare this compound Stock Solution C Prepare Fungicide-Amended PDA B->C C->D E Incubate Plates at 25°C D->E F Measure Mycelial Growth E->F G Calculate Percent Inhibition F->G H Perform Probit/Logistic Regression Analysis G->H I Determine EC50 Value H->I

Caption: Experimental workflow for EC50 determination.

Data Analysis and Presentation

1. Calculation of Mycelial Growth Inhibition:

The percentage of mycelial growth inhibition for each concentration is calculated using the following formula:

Percent Inhibition (%) = [(dc - dt) / dc] x 100

Where:

  • dc is the average diameter of the fungal colony in the control plates.

  • dt is the average diameter of the fungal colony in the treated plates.

2. Data Summary:

The collected data should be organized into a clear and concise table to facilitate analysis and comparison.

This compound Concentration (mg/L)Mean Colony Diameter (mm) ± SDPercent Inhibition (%)
0 (Control)85.2 ± 1.50
0.0178.5 ± 2.17.86
0.0565.1 ± 1.823.59
0.154.3 ± 2.536.27
0.4842.6 ± 1.950.00
1.028.7 ± 1.366.31
5.010.4 ± 0.987.80

Note: The data presented in this table is hypothetical and for illustrative purposes only. The EC50 of this compound against Rhizoctonia solani has been reported as 0.48 mg/L.[4]

3. EC50 Determination:

The EC50 value is determined by performing a probit or logistic regression analysis of the percent inhibition data against the logarithm of the fungicide concentration.[9] This can be accomplished using statistical software packages such as R (with the 'drc' package), SAS, or GraphPad Prism.[9][10][11][12] The software will generate a dose-response curve, from which the EC50 value, along with its confidence intervals, can be accurately estimated.

Conclusion

This application note provides a standardized and detailed protocol for determining the EC50 of this compound against the plant pathogen Rhizoctonia solani. The mycelial growth inhibition assay is a reliable and widely accepted method for assessing the in vitro efficacy of fungicides.[1] Accurate determination of the EC50 value is a critical step in the research and development of new fungicidal compounds, providing essential data for dose optimization, resistance monitoring, and overall product efficacy assessment. The established EC50 for this compound is 0.48 mg/L, indicating its potent activity against R. solani.[4]

References

Application Notes: Experimental Use of Sdh-IN-18 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Succinate (B1194679) dehydrogenase (SDH) is a critical enzyme complex that functions as a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC).[1] Comprised of four subunits (SDHA, SDHB, SDHC, SDHD), SDH catalyzes the oxidation of succinate to fumarate.[1][2] Inactivating mutations in SDH subunit genes are linked to various cancers, including paragangliomas, pheochromocytomas, gastrointestinal stromal tumors (GISTs), and renal cell carcinomas, establishing SDH as a tumor suppressor.[3][4][5]

SDH deficiency leads to the accumulation of the oncometabolite succinate.[3][6] This accumulation competitively inhibits α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases, which results in the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α) even under normal oxygen conditions (a state known as pseudo-hypoxia).[6][7] The stabilization of HIF-1α drives transcriptional programs that promote angiogenesis, metabolic reprogramming (e.g., a switch to glycolysis), and cell survival, thereby contributing to tumorigenesis.[5][8]

Sdh-IN-18 is a novel, potent, and selective inhibitor of the succinate dehydrogenase complex. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study the effects of SDH inhibition in cancer cell lines, offering a valuable tool for cancer metabolism research and drug development.

Mechanism of Action

This compound is designed to inhibit the catalytic activity of the SDH complex. By blocking the conversion of succinate to fumarate, it induces a cellular state that mimics genetic SDH deficiency. This leads to the accumulation of intracellular succinate, subsequent stabilization of HIF-1α, and the activation of downstream oncogenic signaling pathways. The primary application of this compound is to probe the metabolic vulnerabilities of cancer cells and to investigate the therapeutic potential of targeting the SDH enzyme.

cluster_TCA TCA Cycle (Mitochondria) cluster_Inhibition cluster_Downstream Downstream Effects Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Succinate_acc Succinate Accumulation Succinate->Succinate_acc Sdh_IN_18 This compound Sdh_IN_18->Fumarate Inhibition PHD_inhibition Prolyl Hydroxylase Inhibition Succinate_acc->PHD_inhibition HIF1a_stabilization HIF-1α Stabilization PHD_inhibition->HIF1a_stabilization Oncogenesis Angiogenesis, Metabolic Reprogramming, Proliferation HIF1a_stabilization->Oncogenesis

Caption: this compound inhibits SDH, leading to succinate accumulation and oncogenic signaling.

Data Presentation: Cytotoxicity of this compound

The cytotoxic effects of this compound were evaluated across a panel of human cancer cell lines, including those with known SDH mutations and wild-type cell lines. The half-maximal inhibitory concentration (IC50) was determined after 24, 48, and 72 hours of continuous exposure using a standard cell viability assay.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell Line Cancer Type SDH Status IC50 (µM) after 24h IC50 (µM) after 48h IC50 (µM) after 72h
GIST-T1 GIST SDHA Mutant 2.5 ± 0.3 1.1 ± 0.2 0.6 ± 0.1
A549 [9] Lung Carcinoma Wild-Type 15.8 ± 2.1 9.5 ± 1.3 5.2 ± 0.8
MCF-7 [9] Breast Cancer Wild-Type 12.3 ± 1.5 7.8 ± 0.9 4.1 ± 0.5
SW480 [9] Colorectal Cancer Wild-Type 18.2 ± 2.5 11.4 ± 1.8 6.7 ± 1.1

| HEK-293T [9] | Normal Kidney | Wild-Type | > 50 | 42.1 ± 3.7 | 31.5 ± 2.9 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed protocols are provided for key experiments to characterize the cellular effects of this compound.

Cell Viability and IC50 Determination (WST-8 Assay)

This protocol measures cell viability by assessing the activity of cellular dehydrogenases, such as succinate dehydrogenase.[10]

cluster_workflow Cell Viability Assay Workflow A 1. Seed cells in 96-well plates (e.g., 5,000 cells/well) B 2. Incubate for 24 hours to allow attachment A->B C 3. Treat with serial dilutions of this compound B->C D 4. Incubate for 24, 48, or 72 hours C->D E 5. Add WST-8 reagent to each well D->E F 6. Incubate for 1-4 hours at 37°C E->F G 7. Measure absorbance at 450 nm F->G H 8. Calculate % viability and IC50 values G->H

Caption: Workflow for determining cell viability and IC50 values using the WST-8 assay.

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 2x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[11]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a control.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).[11]

  • Reagent Addition: Add 10 µL of WST-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C until a color change is apparent.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound and use non-linear regression to determine the IC50 value.[11]

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[12][13]

cluster_workflow Apoptosis Assay Workflow A 1. Seed cells in 6-well plates and treat with this compound (e.g., at IC50 concentration) B 2. Incubate for 24-48 hours A->B C 3. Harvest both adherent and floating cells by centrifugation B->C D 4. Wash cells with cold PBS C->D E 5. Resuspend cells in 1X Annexin V Binding Buffer D->E F 6. Add Annexin V-FITC and Propidium Iodide (PI) E->F G 7. Incubate for 15 min at room temperature in the dark F->G H 8. Analyze by flow cytometry G->H

Caption: Workflow for detecting apoptosis via Annexin V and Propidium Iodide staining.

Protocol:

  • Cell Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 for 24 hours.[14]

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension to pellet the cells.[13]

  • Washing: Wash the cells once with cold 1X PBS.[15]

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[14]

  • Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.[12][13]

  • Analysis: Analyze the samples immediately using a flow cytometer.

    • Live cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

    • Necrotic cells: Annexin V- / PI+[12]

Western Blotting

This protocol is used to detect changes in the expression levels of specific proteins (e.g., SDHB, HIF-1α, cleaved Caspase-3) following treatment with this compound.

cluster_workflow Western Blotting Workflow A 1. Treat cells with this compound, then lyse to extract proteins B 2. Determine protein concentration (e.g., BCA assay) A->B C 3. Denature proteins with sample buffer and heat B->C D 4. Separate proteins by size via SDS-PAGE C->D E 5. Transfer proteins from gel to a membrane (e.g., PVDF) D->E F 6. Block membrane to prevent non-specific binding E->F G 7. Incubate with primary antibody (e.g., anti-HIF-1α) F->G H 8. Wash, then incubate with HRP-conjugated secondary antibody G->H I 9. Add chemiluminescent substrate and visualize bands H->I

Caption: A generalized workflow for protein analysis using Western Blotting.

Protocol:

  • Sample Preparation: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, sonicate briefly to shear DNA, and centrifuge to pellet cell debris.[16]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.[17]

  • SDS-PAGE: Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[16][17]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[17][18]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[17]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[16]

    • Wash the membrane three times for 5-10 minutes each with TBST.[17]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[16]

References

Application Notes and Protocols for Sdh-IN-18: A Novel Succinate Dehydrogenase Inhibitor for In Vitro Pseudohypoxia Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of cellular biology and drug discovery, the simulation of hypoxic conditions is crucial for studying a variety of physiological and pathological processes, including cancer biology, ischemia, and cellular metabolism. "Pseudohypoxia" describes a state where cells exhibit a hypoxic response under normoxic conditions. This phenomenon can be chemically induced by inhibiting key enzymes in the cellular oxygen-sensing pathway. Sdh-IN-18 is a recently identified succinate (B1194679) dehydrogenase (SDH) inhibitor that offers a novel tool for inducing pseudohypoxia in vitro.

Inhibition of SDH, a critical enzyme in both the citric acid cycle and the electron transport chain, leads to the accumulation of intracellular succinate. Elevated succinate levels competitively inhibit prolyl hydroxylases (PHDs), the enzymes responsible for marking the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α) for proteasomal degradation. The resulting stabilization of HIF-1α under normal oxygen levels allows it to translocate to the nucleus and activate the transcription of a wide array of hypoxia-responsive genes, effectively mimicking a low-oxygen state. These application notes provide a comprehensive guide to utilizing this compound for the controlled induction of pseudohypoxia in in vitro models.

This compound: Properties and Quantitative Data

This compound (also referred to as compound 3a) is a silicon-containing carboxamide that has been identified as a potent inhibitor of succinate dehydrogenase.[1][2] While initially characterized for its antifungal properties, its mechanism of action makes it a valuable tool for studying pseudohypoxia in mammalian cells.

ParameterValueMolar ConcentrationSource
IC50 (SDH Inhibition) 8.70 mg/L~22.8 µM[1][2]
Molecular Formula C21H21ClN2OSi-MedchemExpress Datasheet
Molecular Weight 380.94 g/mol -MedchemExpress Datasheet

Note: The IC50 value was determined in an enzymatic assay and serves as a starting point for determining the effective concentration in cell-based assays, which may vary depending on cell type, permeability, and other factors.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedures, the following diagrams have been generated using the DOT language.

Sdh_IN_18_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sdh_IN_18 This compound SDH Succinate Dehydrogenase (SDH) Sdh_IN_18->SDH Inhibition Succinate Succinate PHD Prolyl Hydroxylases (PHDs) Succinate->PHD Inhibition HIF1a HIF-1α PHD->HIF1a Hydroxylation pVHL pVHL HIF1a->pVHL Binding Proteasome Proteasome pVHL->Proteasome Ubiquitination Proteasome->HIF1a Degradation HIF1a_stabilized Stabilized HIF-1α HIF1b HIF-1β (ARNT) HIF1a_stabilized->HIF1b HIF1_complex HIF-1 Complex HIF1b->HIF1_complex HRE Hypoxia Response Elements (HRE) HIF1_complex->HRE Binding Nucleus Nucleus Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Pseudohypoxia Pseudohypoxic Response Target_Genes->Pseudohypoxia Experimental_Workflow cluster_assays Downstream Assays start Start: Seed Cells treat Treat cells with this compound (Dose-response and time-course) start->treat viability Cell Viability Assay (e.g., MTT) treat->viability western Western Blot (HIF-1α stabilization) treat->western if_stain Immunofluorescence (HIF-1α nuclear translocation) treat->if_stain qpcr qPCR (Target gene expression) treat->qpcr data Data Analysis and Interpretation viability->data western->data if_stain->data qpcr->data end End: Characterize Pseudohypoxic Response data->end

References

Application Notes and Protocols: Assessing the Effects of Sdh-IN-18 on Cellular ATP Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sdh-IN-18 is a known inhibitor of succinate (B1194679) dehydrogenase (SDH), also recognized as Complex II of the mitochondrial electron transport chain (ETC).[1] SDH plays a critical dual role in cellular metabolism: it catalyzes the oxidation of succinate to fumarate (B1241708) in the Krebs cycle and participates in oxidative phosphorylation by transferring electrons to the ubiquinone pool.[2][3][4][5] Inhibition of SDH disrupts the ETC, leading to impaired mitochondrial respiration and a subsequent decrease in ATP synthesis.[6] This document provides detailed protocols to investigate the effects of this compound on cellular ATP production, mitochondrial function, and overall cell viability.

Data Presentation

The following table summarizes hypothetical quantitative data obtained from the described experimental protocols. This serves as an example for presenting results in a clear and comparative manner.

ParameterVehicle ControlThis compound (10 µM)This compound (50 µM)
Cell Viability (% of Control) 100 ± 5.285.3 ± 4.162.1 ± 6.5
Total Intracellular ATP (RLU) 1,250,000 ± 98,000750,000 ± 65,000310,000 ± 42,000
SDH Activity (% of Control) 100 ± 7.842.1 ± 3.915.8 ± 2.7
Basal Respiration (OCR) 150 ± 12.5105 ± 9.870 ± 8.1
ATP-linked Respiration (OCR) 120 ± 10.165 ± 7.225 ± 5.4

RLU: Relative Light Units; OCR: Oxygen Consumption Rate (pmol/min). Data are presented as mean ± standard deviation.

Signaling Pathway and Experimental Overview

The following diagrams illustrate the mechanism of action of this compound and the general workflow for assessing its effects.

Sdh_IN_18_Mechanism cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain cluster_atp ATP Synthesis Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Complex I Complex I CoQ CoQ Complex I->CoQ e- H+ Gradient H+ Gradient Complex I->H+ Gradient Complex III Complex III CoQ->Complex III e- SDH SDH SDH->CoQ e- Cyt c Cyt c Complex III->Cyt c e- Complex III->H+ Gradient Complex IV Complex IV Cyt c->Complex IV e- O2 O2 Complex IV->O2 e- Complex IV->H+ Gradient ATP Synthase ATP Synthase H+ Gradient->ATP Synthase drives ATP ATP ATP Synthase->ATP Sdh_IN_18 This compound Sdh_IN_18->SDH Inhibition

Mechanism of this compound action on the mitochondrial electron transport chain.

Experimental_Workflow cluster_assays Parallel Assays start Start cell_culture Cell Culture & Seeding start->cell_culture treatment Treatment with this compound cell_culture->treatment atp_assay ATP Production Assay treatment->atp_assay mito_resp Mitochondrial Respiration (Seahorse XF) treatment->mito_resp sdh_activity SDH Activity Assay treatment->sdh_activity viability Cell Viability Assay treatment->viability data_analysis Data Analysis & Comparison atp_assay->data_analysis mito_resp->data_analysis sdh_activity->data_analysis viability->data_analysis conclusion Conclusion data_analysis->conclusion

General experimental workflow for assessing the effects of this compound.

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells in appropriate multi-well plates (e.g., 96-well plates) at a predetermined density to ensure they are in the exponential growth phase at the time of the experiment.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. A vehicle control containing the same concentration of the solvent should be prepared.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Protocol for ATP Production Assay (Luminescence-Based)

This protocol is based on the principle of the firefly luciferase reaction, where the light produced is proportional to the amount of ATP present.[7][8]

Materials:

  • Luminescent ATP assay kit (e.g., CellTiter-Glo®).

  • Opaque-walled multi-well plates suitable for luminescence measurements.

  • Luminometer.

Procedure:

  • Culture and treat cells with this compound in an opaque-walled 96-well plate as described in Protocol 1.

  • Equilibrate the plate and the ATP assay reagent to room temperature.

  • Add a volume of the ATP assay reagent equal to the volume of the cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

Protocol for Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol utilizes the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.[9][10][11][12][13]

Materials:

  • Seahorse XF Analyzer.

  • Seahorse XF cell culture microplates.

  • Seahorse XF sensor cartridge.

  • Seahorse XF calibrant.

  • Seahorse XF assay medium.

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A.

Procedure:

  • Day 1: Hydrate Sensor Cartridge: Add Seahorse XF Calibrant to each well of the utility plate and place the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.

  • Day 2: Cell Plating and Treatment: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere. Treat with this compound as described in Protocol 1.

  • Assay Preparation:

    • Wash the cells with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.

    • Add fresh assay medium to each well.

    • Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour.

  • Load Sensor Cartridge: Prepare and load the mitochondrial stress test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) into the appropriate ports of the hydrated sensor cartridge.

  • Run Assay:

    • Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.

    • Replace the calibrant plate with the cell culture plate.

    • Initiate the assay. The instrument will measure basal OCR and then sequentially inject the compounds, measuring OCR after each injection.

Protocol for Succinate Dehydrogenase (SDH) Activity Assay (Colorimetric)

This protocol measures the activity of SDH by monitoring the reduction of a colorimetric probe.[14][15][16]

Materials:

  • SDH activity assay kit.

  • Spectrophotometer or microplate reader.

  • Cell lysis buffer.

Procedure:

  • Culture and treat cells with this compound.

  • Harvest the cells and wash them with cold PBS.

  • Lyse the cells using the provided lysis buffer and centrifuge to pellet the cell debris.

  • Collect the supernatant containing the mitochondrial fraction.

  • Prepare a reaction mixture in a 96-well plate containing the cell lysate, SDH assay buffer, and SDH substrate.

  • Incubate the plate at the recommended temperature (e.g., 25°C or 37°C).

  • Measure the absorbance at the appropriate wavelength (e.g., 600 nm) at multiple time points.

  • Calculate the SDH activity based on the change in absorbance over time.

Protocol for Cell Viability Assay (MTT/XTT)

This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.[17][18][19][20][21]

Materials:

  • MTT or XTT reagent.

  • Solubilization solution (for MTT assay).

  • Microplate reader.

Procedure:

  • Culture and treat cells with this compound in a 96-well plate.

  • Add the MTT or XTT reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.

  • If using the MTT assay, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Express the results as a percentage of the vehicle-treated control cells.

References

Application Notes and Protocols: Harnessing Synthetic Lethality by Combining Sdh-IN-18 with Other Metabolic Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sdh-IN-18 is a recently identified inhibitor of succinate (B1194679) dehydrogenase (SDH), a critical enzyme complex that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). While initial studies have characterized this compound's antifungal properties, its potential as a tool to probe and target metabolic vulnerabilities in other contexts, such as cancer, is an emerging area of interest. This document provides detailed application notes and generalized protocols for investigating the synergistic effects of this compound in combination with other metabolic inhibitors.

In many pathological states, including various cancers, cells undergo significant metabolic reprogramming. This often creates dependencies on specific metabolic pathways for survival and proliferation. By simultaneously inhibiting multiple key metabolic nodes, it may be possible to induce synthetic lethality—a phenomenon where the disruption of two pathways is cytotoxic, while the inhibition of either one alone is not. These notes provide a framework for exploring such synthetic lethal interactions involving this compound.

Rationale for Combination Therapy

Inhibition of SDH with this compound is expected to lead to the accumulation of succinate and a disruption of mitochondrial respiration.[1][2] This can force cells to rely more heavily on alternative metabolic pathways to meet their bioenergetic and biosynthetic demands. Two key pathways that are often upregulated in cancer and may represent vulnerabilities in the context of SDH inhibition are glycolysis and glutaminolysis.

  • Glycolysis: Many cancer cells exhibit a preference for aerobic glycolysis (the Warburg effect).[3] Inhibition of SDH can further increase the reliance on glycolysis for ATP production. Therefore, co-inhibition of glycolysis with agents like 2-deoxy-D-glucose (2-DG) could lead to a catastrophic energy crisis and cell death.[4]

  • Glutaminolysis: Glutamine is a crucial nutrient for many cancer cells, providing carbon for the TCA cycle (anaplerosis) and nitrogen for nucleotide and amino acid synthesis.[5] In cells with impaired SDH function, glutaminolysis can become a critical pathway for maintaining TCA cycle integrity and producing essential metabolites.[6] Combining this compound with a glutaminase (B10826351) inhibitor, such as BPTES, could therefore be a potent therapeutic strategy.[7]

This compound: Properties and Handling

PropertyValueReference
Target Succinate Dehydrogenase (SDH)[8]
Molecular Formula C₂₁H₂₁ClN₂OSi[8]
Molecular Weight 380.94 g/mol [8]
IC₅₀ (fungal SDH) 8.70 mg/L[8]
EC₅₀ (Rhizoctonia solani) 0.48 mg/L[8]
EC₅₀ (Sclerotinia sclerotiorum) 1.4 mg/L[8]
Storage Store at -20°C for long-term use.General Lab Practice
Solubility Soluble in DMSO.General Lab Practice

Note: The provided IC₅₀ and EC₅₀ values are for fungal SDH and fungal species. The optimal concentration for use in mammalian cells must be determined experimentally.

Experimental Protocols

The following are generalized protocols for assessing the synergistic effects of this compound with other metabolic inhibitors in cell culture.

Protocol 1: Determining the Optimal Concentration of this compound and Combination Partner

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and the chosen metabolic inhibitor (e.g., 2-DG, BPTES) in the cell line of interest.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Second metabolic inhibitor (e.g., 2-DG, BPTES)

  • 96-well plates

  • Cell viability reagent (e.g., MTS, CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.

  • Drug Preparation: Prepare a series of dilutions for this compound and the second inhibitor in complete culture medium. A 2-fold serial dilution starting from a high concentration (e.g., 100 µM) is recommended. Include a vehicle control (e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors. Each concentration should be tested in triplicate.

  • Incubation: Incubate the plates for a period relevant to the cell line's doubling time (e.g., 48-72 hours).

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis: Normalize the viability data to the vehicle-treated control cells. Plot the normalized viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value for each compound.

Protocol 2: Assessing Synergy using a Checkerboard Assay

Objective: To evaluate the interaction between this compound and a second metabolic inhibitor for synergistic, additive, or antagonistic effects.

Materials:

  • Same as Protocol 1.

Procedure:

  • Cell Seeding: Seed cells in 96-well plates as described in Protocol 1.

  • Drug Dilution Matrix: Prepare a matrix of drug concentrations. This "checkerboard" will have varying concentrations of this compound along the rows and varying concentrations of the second inhibitor along the columns. Concentrations should range from below to above the previously determined IC₅₀ values for each drug. Include single-agent controls for both drugs and a vehicle control.

  • Treatment and Incubation: Treat the cells with the drug combinations and incubate as in Protocol 1.

  • Viability Assay: Perform a cell viability assay as in Protocol 1.

  • Synergy Analysis: Analyze the data using a synergy model such as the Bliss independence model or the Loewe additivity model.[9] Specialized software (e.g., CompuSyn, SynergyFinder) can be used to calculate a synergy score (e.g., Combination Index, where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism).

Protocol 3: Metabolic Flux Analysis

Objective: To determine how the combination of this compound and another metabolic inhibitor alters cellular metabolic pathways.

Materials:

  • Cell line of interest

  • Culture medium with stable isotope-labeled nutrients (e.g., [U-¹³C]-glucose, [U-¹³C, ¹⁵N]-glutamine)

  • This compound and the second inhibitor

  • Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Cell Culture and Treatment: Culture cells to a sufficient density and treat with this compound, the second inhibitor, or the combination at pre-determined concentrations for a specified time.

  • Isotope Labeling: Replace the medium with the stable isotope-labeled medium and continue the inhibitor treatment for a period that allows for isotopic steady-state labeling (typically several hours).

  • Metabolite Extraction: Quickly quench metabolism (e.g., with cold methanol) and extract intracellular metabolites.

  • LC-MS/GC-MS Analysis: Analyze the metabolite extracts to measure the abundance and isotopic labeling patterns of key metabolites in pathways of interest (e.g., glycolysis, TCA cycle).

  • Flux Calculation: Use metabolic flux analysis (MFA) software to calculate the relative or absolute fluxes through the metabolic pathways.[10]

Visualizations

Signaling_Pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_etc Electron Transport Chain Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P F16BP F16BP F6P->F16BP GAP GAP F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate Lactate Lactate Pyruvate->Lactate Fermentation AcetylCoA AcetylCoA Pyruvate->AcetylCoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Glutaminolysis Input Isocitrate Isocitrate Citrate->Isocitrate Glutaminolysis Input aKG aKG Isocitrate->aKG Glutaminolysis Input SuccinylCoA SuccinylCoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate SDH Complex II (SDH) Complex II (SDH) Succinate->Complex II (SDH) Succinate->Complex II (SDH) Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate CoQ CoQ Complex II (SDH)->CoQ Complex III Complex III CoQ->Complex III Cyt c Cyt c Complex III->Cyt c Complex IV Complex IV Cyt c->Complex IV ATP ATP Complex IV->ATP Sdh_IN_18 This compound Sdh_IN_18->Fumarate Glycolysis_Inhibitor Glycolysis Inhibitor (e.g., 2-DG) Glycolysis_Inhibitor->G6P Glutaminolysis_Inhibitor Glutaminolysis Inhibitor (e.g., BPTES) Glutaminolysis_Inhibitor->aKG

Caption: Metabolic pathways targeted by this compound and other inhibitors.

Experimental_Workflow cluster_setup Experimental Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis A Seed cells in 96-well plate B Prepare serial dilutions of this compound and second inhibitor A->B C Treat cells with single agents and combinations B->C D Incubate for 48-72 hours C->D E Perform cell viability assay (e.g., MTS) D->E F Determine IC50 for each drug E->F G Perform synergy analysis (e.g., Combination Index) F->G H Metabolic Flux Analysis (optional) G->H

Caption: Workflow for assessing synergy between this compound and another inhibitor.

Conclusion

The combination of this compound with other metabolic inhibitors represents a promising research direction for exploiting metabolic vulnerabilities in various diseases. The protocols and information provided here offer a foundational framework for researchers to design and execute experiments to explore these potential synergistic interactions. Careful determination of optimal drug concentrations and rigorous analysis of synergy are critical for obtaining meaningful and reproducible results. Further investigation into the specific effects of this compound on mammalian cell metabolism will be crucial for advancing its potential therapeutic applications.

References

Troubleshooting & Optimization

Sdh-IN-18 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sdh-IN-18, a potent inhibitor of succinate (B1194679) dehydrogenase (SDH). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II. SDH is a key enzyme that participates in both the citric acid (TCA) cycle and the electron transport chain. By inhibiting SDH, this compound disrupts these crucial cellular energy production pathways.

Q2: What are the known applications of this compound?

A2: this compound has shown antifungal activity against various fungal species, including Rhizoctonia solani and Sclerotinia sclerotiorum[1]. Its role as an SDH inhibitor also makes it a valuable tool for studying cellular metabolism, mitochondrial function, and the pathological conditions associated with SDH deficiency.

Q3: In which solvents is this compound soluble?

Q4: How should I store this compound powder and stock solutions?

A4: For long-term storage, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. Before use, allow the vial to equilibrate to room temperature to prevent condensation, which could affect the concentration.

Troubleshooting Guides

Issue 1: this compound Precipitation in Aqueous Media

Problem: I've prepared a stock solution of this compound in DMSO, but when I dilute it into my aqueous cell culture medium or assay buffer, a precipitate forms.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Low Aqueous Solubility The inherent low aqueous solubility of this compound is the most likely cause.
- Decrease the final concentration: Try using a lower final concentration of this compound in your experiment.
- Increase the percentage of co-solvent: If your experimental system allows, a slightly higher percentage of DMSO in the final solution may help maintain solubility. However, be mindful of potential solvent toxicity to your cells. It is crucial to include a vehicle control (medium with the same percentage of DMSO) in your experiments.
- Use a different solvent system: For in vitro assays, consider if a buffer system containing a small amount of a suitable solubilizing agent could be used.
"Salting Out" Effect High salt concentrations in the aqueous buffer can decrease the solubility of organic compounds.
- Prepare a fresh, lower concentration stock: Instead of a high-concentration stock, prepare a stock solution at a lower concentration that requires less dilution into the aqueous phase.
- Serial dilutions: Perform serial dilutions of the stock solution in your aqueous buffer while vortexing or mixing to ensure rapid and even dispersion.
Temperature Effects A rapid temperature change from a room temperature stock to a cold aqueous buffer can sometimes induce precipitation.
- Pre-warm the aqueous medium: Before adding the this compound stock, ensure your cell culture medium or assay buffer is at the appropriate experimental temperature (e.g., 37°C).
Issue 2: Inconsistent Experimental Results

Problem: I am observing high variability in the inhibitory effect of this compound between experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Instability of Stock Solution Repeated freeze-thaw cycles or improper storage may lead to degradation of this compound.
- Aliquot stock solutions: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.
- Confirm storage conditions: Ensure stock solutions are stored at -80°C and protected from light.
Incomplete Dissolution of Stock The compound may not be fully dissolved in the initial stock solution, leading to inaccurate concentrations.
- Ensure complete dissolution: When preparing the stock solution, vortex thoroughly. Gentle warming (e.g., in a 37°C water bath) can aid dissolution in DMSO. Ensure the solution is clear before use.
Precipitation in Assay As mentioned in Issue 1, precipitation upon dilution can lead to a lower effective concentration of the inhibitor.
- Visually inspect for precipitation: Before starting your assay, visually inspect the final working solution for any signs of precipitation. If observed, refer to the troubleshooting steps for precipitation.
Cellular Factors Variations in cell density, passage number, or metabolic state can influence the cellular response to SDH inhibition.
- Standardize cell culture conditions: Use cells within a consistent passage number range and ensure a standardized seeding density for all experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the required amount of this compound powder in a sterile environment.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.

  • Store the aliquots at -80°C.

Protocol 2: General Workflow for a Cell-Based SDH Inhibition Assay

This protocol provides a general workflow for assessing the effect of this compound on cell viability, which can be an indirect measure of SDH inhibition.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, resazurin)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Viability Assay:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Visualizations

Below are diagrams to help visualize key concepts related to this compound.

SDH_Signaling_Pathway cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate ComplexII Complex II (SDH) Ubiquinone Ubiquinone (Q) ComplexII->Ubiquinone e- Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Reduction Sdh_IN_18 This compound Sdh_IN_18->Succinate Sdh_IN_18->ComplexII Inhibition

Caption: this compound inhibits Succinate Dehydrogenase (SDH/Complex II).

Troubleshooting_Logic Start Precipitation Observed? Check_Solubility Is final concentration too high? Start->Check_Solubility Yes Check_Solvent Is co-solvent percentage sufficient? Check_Solubility->Check_Solvent No Solution1 Decrease final concentration Check_Solubility->Solution1 Yes Check_Temp Was there a rapid temperature change? Check_Solvent->Check_Temp Yes Solution2 Increase co-solvent % (with vehicle control) Check_Solvent->Solution2 No Solution3 Pre-warm aqueous medium Check_Temp->Solution3 Yes

Caption: Troubleshooting logic for this compound precipitation issues.

References

Technical Support Center: Troubleshooting Off-Target Effects of Sdh-IN-18

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential off-target effects of Sdh-IN-18, a known succinate (B1194679) dehydrogenase (SDH) inhibitor. The following information, presented in a question-and-answer format, addresses specific issues that may arise during experimentation and offers detailed protocols to identify and characterize off-target interactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of succinate dehydrogenase (SDH), a key enzyme complex involved in both the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle.[1] By inhibiting SDH, this compound disrupts cellular respiration and energy production.[1]

Q2: What are off-target effects and why are they a concern with this compound?

A2: Off-target effects are unintended interactions of a drug or chemical probe with cellular components other than its designated target. These effects can lead to misinterpretation of experimental data, cellular toxicity, and unpredictable physiological responses. As SDH is a highly conserved enzyme across species, inhibitors like this compound may affect SDH in non-target organisms or interact with other structurally related proteins, leading to off-target effects.

Q3: I'm observing a phenotype in my cells treated with this compound that doesn't seem to be related to SDH inhibition. How can I determine if this is an off-target effect?

A3: A systematic approach is necessary to distinguish on-target from off-target effects. This typically involves a combination of:

  • Dose-response analysis: Correlating the concentration of this compound required to elicit the unexpected phenotype with its known on-target potency.

  • Orthogonal validation: Using a structurally and mechanistically different SDH inhibitor to see if it recapitulates the same phenotype.

  • Genetic validation: Using techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the intended target (SDH). If the phenotype persists in the absence of the target, it is likely an off-target effect.

  • Direct target engagement assays: Confirming that this compound binds to SDH in your experimental system at the concentrations you are using.

Q4: What are the known downstream consequences of SDH inhibition that I should expect to see as on-target effects?

A4: Inhibition of SDH leads to the accumulation of its substrate, succinate. Elevated succinate levels can act as an "oncometabolite" and have several downstream effects, including:

  • Stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α): Succinate can inhibit prolyl hydroxylases, enzymes that mark HIF-1α for degradation. This leads to the stabilization of HIF-1α even under normoxic conditions, promoting a "pseudohypoxic" state.

  • Epigenetic alterations: Succinate can inhibit α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, leading to changes in the epigenetic landscape.

  • Increased oxidative stress.

Observing these effects can help confirm that this compound is engaging its target in your experiments.

Troubleshooting Guides and Experimental Protocols

If you suspect off-target effects are confounding your results, the following troubleshooting workflow and experimental protocols can help you systematically investigate the issue.

Troubleshooting Workflow for Suspected Off-Target Effects

Troubleshooting_Workflow cluster_0 Phase 1: Initial Observation & Confirmation cluster_1 Phase 2: Target Engagement & Genetic Validation cluster_2 Phase 3: Off-Target Identification start Unexpected Phenotype Observed dose_response Perform Dose-Response Curve (Phenotype vs. On-Target Activity) start->dose_response orthogonal Test with Structurally Different SDH Inhibitor dose_response->orthogonal phenotype_reproduced Phenotype Reproduced? orthogonal->phenotype_reproduced cetsa Confirm Target Engagement (e.g., CETSA) phenotype_reproduced->cetsa No conclusion_on_target Conclude On-Target Effect phenotype_reproduced->conclusion_on_target Yes genetic_validation Genetic Knockdown/Knockout of SDH cetsa->genetic_validation phenotype_persists Phenotype Persists? genetic_validation->phenotype_persists off_target_screen Perform Off-Target Profiling (e.g., Kinome Scan) phenotype_persists->off_target_screen Yes phenotype_persists->conclusion_on_target No conclusion_off_target Conclude Off-Target Effect and Identify Candidate(s) off_target_screen->conclusion_off_target

Caption: A stepwise workflow to investigate and differentiate on-target from off-target effects of this compound.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound. It is crucial for researchers to generate their own data for off-target interactions in their specific experimental systems.

Target/Organism Assay Type Value Reference
On-Target Activity
Succinate Dehydrogenase (SDH)Biochemical IC508.70 mg/L[1]
Antifungal Activity
Rhizoctonia solaniAntifungal EC500.48 mg/L[1]
Sclerotinia sclerotiorumAntifungal EC501.4 mg/L[1]
Off-Target Activity
Kinome Panel (e.g., 468 kinases)Kinase Screen (% inhibition @ 10 µM)Data not publicly available-
Safety Pharmacology Panel (e.g., hERG, GPCRs)Binding/Functional AssaysData not publicly available-

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

Objective: To verify that this compound binds to SDH in intact cells. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Methodology:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.

  • Heat Shock: Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble SDH (e.g., SDHB subunit) by Western blotting.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble SDH relative to the non-heated control against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

CETSA Experimental Workflow

CETSA_Workflow cluster_0 Cell Preparation & Treatment cluster_1 Thermal Challenge & Lysis cluster_2 Analysis cell_culture Culture Cells treatment Treat with this compound or Vehicle cell_culture->treatment heat_shock Heat Shock at Temperature Gradient treatment->heat_shock lysis Cell Lysis (Freeze-Thaw) heat_shock->lysis centrifugation Centrifugation to Pellet Aggregates lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant western_blot Western Blot for SDH supernatant->western_blot data_analysis Quantify Bands & Plot Melting Curves western_blot->data_analysis

Caption: A schematic of the Cellular Thermal Shift Assay (CETSA) workflow.

Protocol 2: Kinase Selectivity Profiling

Objective: To identify potential off-target kinases of this compound. Many small molecule inhibitors unintentionally bind to the ATP-binding pocket of kinases.

Methodology:

This assay is typically performed by specialized contract research organizations (CROs).

  • Compound Submission: Provide a high-purity sample of this compound at a known concentration (typically 10 mM in DMSO).

  • Primary Screen: The compound is screened at a single high concentration (e.g., 10 µM) against a large panel of purified kinases (e.g., >400 kinases). The percentage of inhibition for each kinase is determined.

  • IC50 Determination: For any "hits" from the primary screen (e.g., >50% inhibition), a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).

  • Data Analysis: The IC50 values for off-target kinases are compared to the on-target IC50 for SDH to determine the selectivity of this compound. A selectivity window of >100-fold is generally considered good.

Protocol 3: Succinate Accumulation Assay

Objective: To confirm the on-target activity of this compound by measuring the accumulation of succinate in treated cells.

Methodology:

This assay can be performed using commercially available kits (e.g., colorimetric or fluorometric succinate assay kits).

  • Cell Treatment: Plate cells and treat with a dose-range of this compound or vehicle control for a predetermined time (e.g., 6-24 hours).

  • Sample Preparation: Harvest the cells and prepare cell lysates according to the kit manufacturer's instructions. This may involve deproteinization to remove enzymes that could interfere with the assay.

  • Assay Procedure:

    • Prepare a standard curve using the provided succinate standards.

    • Add the prepared cell lysates and standards to a 96-well plate.

    • Add the reaction mix provided in the kit.

    • Incubate at room temperature for the time specified in the protocol (e.g., 30 minutes).

  • Detection: Measure the absorbance or fluorescence using a microplate reader at the wavelength specified in the kit's protocol.

  • Data Analysis: Calculate the succinate concentration in the samples by comparing their readings to the standard curve. A dose-dependent increase in succinate concentration upon treatment with this compound indicates on-target activity.

Protocol 4: HIF-1α Stabilization Assay by Western Blot

Objective: To assess a key downstream consequence of SDH inhibition by measuring the stabilization of HIF-1α.

Methodology:

  • Cell Treatment: Culture cells under normoxic conditions (21% O2). Treat cells with this compound at various concentrations for 4-8 hours. Include a positive control (e.g., treatment with a hypoxia-mimicking agent like CoCl2 or deferoxamine) and a vehicle control.

  • Cell Lysis: Prepare nuclear or whole-cell lysates. Due to the rapid degradation of HIF-1α, it is crucial to perform lysis quickly and on ice, using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for HIF-1α overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody against a loading control (e.g., Lamin B1 for nuclear extracts or β-actin for whole-cell lysates).

  • Data Analysis: A dose-dependent increase in the HIF-1α protein band in this compound-treated cells compared to the vehicle control indicates on-target activity.

Signaling Pathway of SDH Inhibition and HIF-1α Stabilization

SDH_HIF_Pathway cluster_0 TCA Cycle & ETC cluster_1 HIF-1α Regulation cluster_2 Cellular Response Succinate Succinate SDH SDH Succinate->SDH PHD PHD Succinate->PHD Inhibits (Accumulation) Fumarate Fumarate SDH->Fumarate HIF1a HIF-1α HIF1a->PHD Hydroxylation (Normoxia) HIF1a_stabilized HIF-1α (Stabilized) Degradation Proteasomal Degradation PHD->Degradation Nucleus Nucleus HIF1a_stabilized->Nucleus HRE HRE (Hypoxia Response Element) Nucleus->HRE Binds Gene_Expression Gene Expression (e.g., VEGF) HRE->Gene_Expression Activates Sdh_IN_18 This compound Sdh_IN_18->SDH Inhibits

Caption: Inhibition of SDH by this compound leads to succinate accumulation, which in turn inhibits PHDs, resulting in HIF-1α stabilization and downstream gene expression.

References

How to minimize Sdh-IN-18 cytotoxicity in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize Sdh-IN-18 cytotoxicity in their experiments.

Troubleshooting Guides

Issue: High levels of cell death observed after this compound treatment.

This is a common issue when working with a potent inhibitor. The following sections provide potential causes and solutions to mitigate cytotoxicity.

1. Inappropriate Concentration of this compound

Cause: The concentration of this compound used may be too high for the specific cell line, leading to significant off-target effects or overwhelming the cellular machinery.

Solution: It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental endpoint. The ideal concentration should effectively inhibit succinate (B1194679) dehydrogenase (SDH) activity while minimizing cytotoxicity.

Experimental Protocol: Determining Optimal this compound Concentration using an MTT Assay

This protocol outlines a method to assess cell viability across a range of this compound concentrations.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO, as a vehicle for this compound)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in complete cell culture medium to achieve a range of final concentrations. It is advisable to start with a broad range (e.g., 0.1 µM to 100 µM) and then narrow it down based on the initial results. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value for cytotoxicity.

Table 1: Example Data from a Dose-Response Experiment

This compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25100%
0.11.2297.6%
11.1592.0%
100.8568.0%
500.4536.0%
1000.2016.0%

Note: This is example data. You must generate a similar table with your own experimental results.

Workflow for Optimizing this compound Concentration

G cluster_0 Phase 1: Range Finding cluster_1 Phase 2: Refined Titration A Seed cells in 96-well plate B Prepare broad range serial dilution of this compound (e.g., 0.1 - 100 µM) A->B C Treat cells for 24, 48, 72h B->C D Perform MTT assay C->D E Determine approximate cytotoxic range D->E G Prepare narrow range serial dilution based on Phase 1 results E->G Inform F Seed cells in 96-well plate F->G H Treat cells for optimal duration G->H I Perform MTT assay H->I J Calculate IC50 for cytotoxicity I->J K Optimal this compound Concentration for Experiment J->K Select optimal concentration (below cytotoxic IC50)

Caption: Workflow for determining the optimal, non-cytotoxic concentration of this compound.

2. Solvent Toxicity

Cause: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at high concentrations.

Solution: Ensure the final concentration of DMSO in the cell culture medium is low, generally not exceeding 0.5%. Always include a vehicle-only control in your experiments to assess the toxicity of the solvent itself.

3. Suboptimal Cell Culture Conditions

Cause: Cells that are stressed due to suboptimal culture conditions (e.g., improper media, serum, or confluency) may be more susceptible to drug-induced toxicity.

Solution: Maintain optimal and consistent cell culture conditions. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced cytotoxicity?

A1: this compound is an inhibitor of succinate dehydrogenase (SDH), a key enzyme in both the Krebs cycle and the mitochondrial electron transport chain (Complex II). Inhibition of SDH can lead to several downstream effects that contribute to cytotoxicity:

  • Mitochondrial Dysfunction: By inhibiting Complex II, this compound disrupts the electron transport chain, which can impair ATP production.

  • Increased Reactive Oxygen Species (ROS) Production: Disruption of the electron transport chain can lead to an increase in the production of reactive oxygen species (ROS), leading to oxidative stress.

  • Oxidative Stress and Apoptosis: Excessive ROS can damage cellular components like DNA, proteins, and lipids, ultimately triggering programmed cell death (apoptosis).[1][2]

Signaling Pathway of this compound Induced Cytotoxicity

G Sdh_IN_18 This compound SDH Succinate Dehydrogenase (SDH) (Complex II) Sdh_IN_18->SDH Inhibits ETC Electron Transport Chain (ETC) Disruption SDH->ETC Leads to ROS Increased Reactive Oxygen Species (ROS) ETC->ROS Causes ATP Decreased ATP Production ETC->ATP Causes Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Induces Apoptosis Apoptosis (Cell Death) Oxidative_Stress->Apoptosis Triggers ATP->Apoptosis Contributes to

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Q2: Are there ways to mitigate the oxidative stress caused by this compound?

A2: Yes, co-treatment with an antioxidant may help to alleviate the cytotoxic effects of this compound if they are primarily mediated by oxidative stress. Common antioxidants used in cell culture include N-acetylcysteine (NAC) and Vitamin E. It is important to first confirm that oxidative stress is the primary driver of cytotoxicity in your model system before employing antioxidants.

Q3: What are the known off-target effects of this compound?

A3: Currently, there is limited publicly available information on the comprehensive off-target profile of this compound. As with many kinase inhibitors, it is possible that this compound may inhibit other kinases or cellular targets, especially at higher concentrations.[3][4] It is recommended to use the lowest effective concentration of this compound to minimize potential off-target effects. If off-target effects are a concern, consider using another SDH inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to on-target inhibition.

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent like DMSO to create a concentrated stock solution. To maintain its stability, it is recommended to store the solid compound and the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. The stability of this compound in cell culture media over long incubation periods should be considered, as compound degradation could affect experimental outcomes.[5][6][7]

Q5: My results with this compound are inconsistent between experiments. What could be the cause?

A5: Inconsistent results can arise from several factors:

  • Reagent Variability: Ensure you are using a consistent lot of this compound. If you switch to a new lot, it is good practice to perform a bridging experiment to confirm similar activity.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and media components can all impact cellular responses to a drug. Standardize your cell culture and experimental procedures as much as possible.

  • Compound Stability: As mentioned previously, the stability of this compound in your experimental setup could be a factor. Ensure proper storage and handling.

  • Assay Performance: If you are using a colorimetric or fluorometric assay, ensure that this compound does not interfere with the assay reagents or readout. It is always a good practice to run appropriate controls, such as a no-cell control with the compound, to check for interference.

References

Sdh-IN-18 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to address common issues of experimental variability and reproducibility when working with Succinate (B1194679) Dehydrogenase Inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well variability in our cell viability assay after treatment with our SDH inhibitor. What are the potential causes?

A1: High variability in cell-based assays with SDHIs can stem from several factors:

  • Cellular Metabolism: The metabolic state of your cells can significantly impact their sensitivity to SDH inhibition. Factors such as cell density, passage number, and media composition (especially glucose and glutamine levels) can alter the reliance on oxidative phosphorylation versus glycolysis, thus affecting the inhibitor's potency.

  • Compound Solubility and Stability: SDHIs can have poor aqueous solubility. Ensure the compound is fully dissolved in your stock solution and does not precipitate upon dilution into culture media. Visually inspect for any precipitation. The stability of the compound in media over the course of the experiment should also be considered.

  • Assay Timing: The onset of action for SDHIs can be slow as the cellular metabolic machinery adapts. The time point at which you measure viability can greatly influence the results. A time-course experiment is recommended to determine the optimal endpoint.

  • Edge Effects: In multi-well plates, "edge effects" can lead to variability. This is often due to differential evaporation in the outer wells. To mitigate this, avoid using the outermost wells for experimental conditions or ensure proper humidification in the incubator.

Q2: Our in-vitro IC50 values for our SDH inhibitor are not consistent across different cell lines. Why is this happening?

A2: Cell line-dependent differences in IC50 values are common and can be attributed to:

  • Genetic Background: Different cell lines have distinct genetic and metabolic profiles. Some cell lines may have inherent resistance mechanisms or compensatory pathways that are less sensitive to SDH inhibition. For example, cells that are more glycolytic may be less affected by a mitochondrial inhibitor.

  • Expression Levels of SDH Subunits: Variations in the expression levels of the different subunits of the SDH complex (SDHA, SDHB, SDHC, SDHD) can influence the efficacy of an inhibitor.[1][2]

  • Mitochondrial Mass and Function: The mitochondrial content and basal respiratory rate can differ significantly between cell lines, leading to varied responses to inhibitors of the electron transport chain.

Q3: We are struggling to reproduce our findings in a different laboratory. What are the key experimental parameters we should standardize?

A3: To ensure reproducibility of experiments with SDHIs across different labs, it is crucial to standardize the following:

  • Compound Handling: Ensure the source, purity, and batch of the SDH inhibitor are the same. The solvent used for stock solutions and the storage conditions (temperature, light exposure) must be consistent.

  • Cell Culture Conditions: Use the same cell line from a certified vendor, at a consistent passage number. Standardize the growth media, serum source and concentration, and cell seeding density.

  • Experimental Protocol: The final concentration of the inhibitor, incubation time, and the specific assay kits and instrumentation used for readouts should be identical.

  • Data Analysis: Utilize the same software and statistical methods for data analysis and IC50 curve fitting.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent IC50 values between experiments 1. Variability in cell passage number or health. 2. Inconsistent compound dilution preparation. 3. Fluctuations in incubator conditions (CO2, temperature, humidity).1. Use cells within a defined low-passage range. Monitor cell viability before seeding. 2. Prepare fresh serial dilutions for each experiment from a validated stock solution. 3. Regularly calibrate and monitor incubator settings.
Low potency or no effect of the inhibitor 1. Compound degradation or precipitation. 2. Cell line is resistant to SDH inhibition (highly glycolytic). 3. Insufficient incubation time.1. Check compound stability and solubility in your assay medium. Consider using a different solvent or formulation. 2. Use a positive control compound known to inhibit SDH. Test in a cell line known to be sensitive to mitochondrial inhibitors. 3. Perform a time-course experiment to determine the optimal treatment duration.
High background signal in enzymatic assays 1. Non-specific binding of the inhibitor. 2. Interference of the compound with the assay readout (e.g., fluorescence).1. Include appropriate controls, such as a structurally similar but inactive compound. 2. Run a control with the compound in the absence of the enzyme or substrate to check for assay interference.

Experimental Protocols

Protocol: Cell Viability Assay Using a Tetrazolium-Based Reagent

This protocol provides a general framework for assessing the effect of an SDH inhibitor on cell viability.

1. Materials:

  • Cell line of interest
  • Complete cell culture medium
  • SDH inhibitor stock solution (e.g., 10 mM in DMSO)
  • 96-well clear-bottom cell culture plates
  • Tetrazolium-based viability reagent (e.g., MTT, MTS, or WST-1)
  • Plate reader

2. Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
  • Compound Treatment: Prepare serial dilutions of the SDH inhibitor in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-only (e.g., DMSO) controls.
  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
  • Viability Measurement: Add the tetrazolium-based reagent to each well according to the manufacturer's instructions. Incubate for the recommended time (typically 1-4 hours).
  • Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
  • Data Analysis: Subtract the background absorbance from all wells. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized values against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Signaling Pathways and Workflows

SDH_Inhibition_Pathway Succinate Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Oxidation HIF1a HIF-1α Stabilization Succinate->HIF1a Accumulation leads to Fumarate Fumarate TCA TCA Cycle Fumarate->TCA SDH->Fumarate ETC Electron Transport Chain SDH->ETC e- transfer ROS Reactive Oxygen Species (ROS) SDH->ROS Inhibition can lead to TCA->Succinate CellGrowth Tumorigenesis & Angiogenesis ROS->CellGrowth HIF1a->CellGrowth Sdh_IN_18 Sdh-IN-18 Sdh_IN_18->SDH Experimental_Workflow start Start cell_culture Cell Culture (Standardized Conditions) start->cell_culture treatment Treatment with this compound (Dose-Response and Time-Course) cell_culture->treatment viability Cell Viability Assay (e.g., MTT, MTS) treatment->viability mito_function Mitochondrial Function Assay (e.g., Seahorse, TMRE) treatment->mito_function target_engagement Target Engagement Assay (e.g., Cellular Thermal Shift Assay) treatment->target_engagement data_analysis Data Analysis (IC50 Calculation, Statistical Tests) viability->data_analysis mito_function->data_analysis target_engagement->data_analysis results Results & Interpretation data_analysis->results end End results->end

References

Technical Support Center: Overcoming Resistance to Succinate Dehydrogenase Inhibitors (SDHIs) in Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "Sdh-IN-18" is not widely documented in publicly available scientific literature. Therefore, this technical support center provides guidance on overcoming resistance to the broader class of Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs), to which this compound likely belongs. The principles and troubleshooting strategies outlined here are applicable to researchers encountering resistance to SDHI fungicides in their work.

Troubleshooting Guide

This guide provides solutions to common problems encountered during antifungal susceptibility testing and resistance characterization of SDHIs.

Q1: My fungal strain, which was previously susceptible, is now showing high levels of resistance to my SDHI compound. What are the initial steps to investigate this?

A1: An unexpected increase in resistance is a common issue. A systematic approach is crucial to identify the underlying cause.

Initial Troubleshooting Steps:

  • Confirm Strain Identity: Verify the purity and identity of your fungal strain using microscopy and/or molecular methods (e.g., ITS sequencing) to rule out contamination.

  • Verify Compound Integrity: Ensure the SDHI compound is not degraded. Use a fresh stock and confirm its concentration. Run a quality control check with a known susceptible reference strain.

  • Standardize Experimental Conditions: Inconsistencies in experimental setup can significantly impact results.

    • Media: Use a standardized medium recommended for antifungal susceptibility testing, such as RPMI 1640.

    • Inoculum: Prepare the fungal inoculum at the recommended concentration (e.g., 0.5-2.5 x 10³ CFU/mL).

    • Incubation: Maintain consistent incubation time and temperature.

If resistance is confirmed after these initial checks, the next step is to investigate the potential resistance mechanisms.

Q2: How can I determine if the resistance to the SDHI in my fungal strain is due to a target site mutation or an efflux pump mechanism?

A2: Differentiating between target-site mutations and efflux pump overexpression is a key step in characterizing resistance. The following experimental workflow can be employed:

G cluster_0 A Resistant Fungal Strain B Perform Antifungal Susceptibility Testing (AST) with an Efflux Pump Inhibitor A->B C Sequence the SdhB, SdhC, and SdhD genes A->C D Analyze Gene Expression of Efflux Pump Genes (RT-qPCR) A->D E Significant Decrease in MIC? B->E I Identify Mutations in Sdh genes? C->I K Increased Expression of Efflux Pump Genes? D->K F Efflux Pump Mechanism Likely Involved E->F Yes G No Significant Change in MIC E->G No F->K H Target-Site Mutation Likely Involved G->H J Confirm Mutation's Role (e.g., site-directed mutagenesis) H->J I->J Yes

Fig. 1: Workflow to differentiate resistance mechanisms.

Experimental Protocols:

  • Antifungal Susceptibility Testing (AST) with an Efflux Pump Inhibitor:

    • Perform a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of the SDHI.

    • In parallel, perform the same assay but include a sub-inhibitory concentration of a known efflux pump inhibitor (e.g., verapamil, FK506).

    • A significant decrease in the MIC in the presence of the inhibitor suggests the involvement of efflux pumps.

  • Sequencing of Succinate Dehydrogenase (Sdh) Genes:

    • Extract genomic DNA from both the resistant and a susceptible (wild-type) strain.

    • Amplify the SdhB, SdhC, and SdhD genes using specific primers.

    • Sequence the PCR products.

    • Compare the sequences of the resistant and susceptible strains to identify any mutations.

  • Gene Expression Analysis of Efflux Pump Genes:

    • Culture the resistant and susceptible strains with and without a sub-inhibitory concentration of the SDHI.

    • Extract total RNA from the fungal cells.

    • Perform reverse transcription quantitative PCR (RT-qPCR) to measure the expression levels of known efflux pump transporter genes (e.g., ABC transporters).

    • A significant upregulation of these genes in the resistant strain, especially in the presence of the SDHI, points towards an efflux-based resistance mechanism.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Succinate Dehydrogenase Inhibitors (SDHIs)?

A1: SDHI fungicides inhibit fungal respiration by specifically targeting the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial electron transport chain.[1][2] They bind to the ubiquinone-binding site (Q-site) of the SDH complex, which is formed by the SdhB, SdhC, and SdhD subunits.[2][3] This binding blocks the transfer of electrons from succinate to ubiquinone, thereby inhibiting ATP production and leading to fungal cell death.[3]

G cluster_0 Mitochondrial Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDHI SDHI SDHI->SDH Inhibition SDH->Fumarate Ubiquinone Ubiquinone SDH->Ubiquinone e- ComplexIII Complex III Ubiquinone->ComplexIII e-

Fig. 2: Mechanism of action of SDHI fungicides.

Q2: What are the known molecular mechanisms of resistance to SDHIs in fungi?

A2: The two primary mechanisms of resistance to SDHI fungicides are:

  • Target-Site Mutations: This is the most common mechanism.[4] Point mutations in the genes encoding the SdhB, SdhC, and SdhD subunits can alter the amino acid sequence of the protein, leading to reduced binding affinity of the SDHI to the target site.[2][4]

  • Overexpression of Efflux Pumps: Fungal cells can actively pump the SDHI out of the cell, reducing its intracellular concentration. This is often mediated by the overexpression of ATP-binding cassette (ABC) transporters.[4]

G cluster_0 Target-Site Mutation cluster_1 Efflux Pump Overexpression SDHI_A SDHI SDH_mutated Mutated SDH SDHI_A->SDH_mutated Reduced Binding SDHI_B SDHI Cell Fungal Cell SDHI_B->Cell EffluxPump Efflux Pump Cell->EffluxPump SDHI EffluxPump->SDHI_B Expulsion

Fig. 3: Primary mechanisms of SDHI resistance.

Q3: Are there specific mutations in the Sdh genes that are commonly associated with resistance?

A3: Yes, several mutations in the SdhB, SdhC, and SdhD subunits have been frequently identified in SDHI-resistant fungal isolates. The specific mutation and its impact on resistance can vary depending on the fungal species and the specific SDHI compound.

Sdh SubunitCommon Mutation Sites
SdhB H272, P225, I280
SdhC S73, H134, G151, A86
SdhD D95, D124

Note: This table provides examples, and other mutations have also been reported.[1][5]

Q4: Can resistance to one SDHI confer resistance to other SDHIs?

A4: Yes, cross-resistance between different SDHI fungicides is a significant concern.[3] Since many SDHIs bind to the same ubiquinone-binding site, a mutation that confers resistance to one SDHI will often lead to resistance to other compounds in the same class.[3] However, the degree of cross-resistance can vary depending on the specific mutation and the chemical structure of the different SDHIs.

Q5: What are some strategies to manage the development of SDHI resistance in the laboratory?

A5: To minimize the risk of developing resistant strains in a research setting, consider the following strategies:

  • Use appropriate concentrations: Avoid prolonged exposure of fungal cultures to sub-lethal concentrations of the SDHI, as this can select for resistant mutants.

  • Alternate modes of action: If possible, alternate the use of SDHIs with antifungal agents that have different mechanisms of action.

  • Use combination therapy: In some cases, using an SDHI in combination with another antifungal can be more effective and reduce the likelihood of resistance development.

  • Regularly monitor susceptibility: Periodically test the susceptibility of your fungal strains to the SDHI to detect any shifts in MIC values early on.

  • Maintain pure cultures: Avoid cross-contamination between different fungal strains.

References

Optimizing incubation time for Sdh-IN-18 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on a specific molecule designated "Sdh-IN-18" is not publicly available. This guide provides troubleshooting and frequently asked questions for a hypothetical novel succinate (B1194679) dehydrogenase inhibitor (SDHI), this compound, based on the established principles of working with this class of compounds.

Troubleshooting Guides

Question: I am not observing the expected decrease in cell viability after this compound treatment. What could be the issue?

Answer:

Several factors could contribute to a lack of efficacy. Consider the following:

  • Incubation Time: The optimal incubation time for this compound can be cell-line dependent. We recommend performing a time-course experiment to determine the ideal duration.

  • Compound Stability: Ensure the compound has been stored correctly and that the prepared solutions are fresh. This compound is stable as a solid at -20°C for up to one year and in solution (DMSO) at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

  • Cell Density: High cell density can sometimes mask the cytotoxic effects of a compound. Ensure you are seeding cells at a consistent and appropriate density for your assay.

  • Metabolic State of Cells: Cells with a lower reliance on oxidative phosphorylation may be less sensitive to SDH inhibition. Consider the metabolic phenotype of your cell line.

G start No/Low Efficacy Observed check_incubation Verify Incubation Time (Time-course experiment) start->check_incubation check_compound Check Compound Stability (Fresh solution, proper storage) start->check_compound check_density Assess Cell Density (Consistent seeding) start->check_density check_metabolism Consider Cell Metabolism (Glycolytic vs. Oxidative) start->check_metabolism outcome_incubation Optimize Incubation Time check_incubation->outcome_incubation outcome_compound Use Fresh Compound check_compound->outcome_compound outcome_density Adjust Seeding Density check_density->outcome_density outcome_metabolism Select Appropriate Cell Line check_metabolism->outcome_metabolism

Caption: this compound inhibits SDH (Complex II), disrupting the TCA cycle and ETC.

Q2: How should I determine the optimal incubation time for this compound in my cell line?

A2: The optimal incubation time can vary. We recommend a time-course experiment. Treat your cells with a fixed, mid-range concentration of this compound (e.g., the approximate IC50) and measure your desired endpoint (e.g., cell viability, succinate accumulation) at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).

Q3: What are the recommended starting concentrations for this compound in a cell-based assay?

A3: For initial experiments, we recommend a dose-response study covering a broad range of concentrations, from low nanomolar to high micromolar (e.g., 1 nM to 100 µM), to determine the IC50 in your specific cell line and assay.

Data Presentation

Table 1: Representative Time-Course of this compound (10 µM) on Cell Viability in HCT116 Cells

Incubation Time (hours)% Cell Viability (Mean ± SD)
0100 ± 0.0
695.2 ± 4.1
1282.5 ± 5.3
2465.1 ± 6.2
4848.7 ± 5.8
7235.4 ± 4.9

Table 2: Representative Dose-Response of this compound on HCT116 Cell Viability after 48-hour Incubation

This compound Conc. (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 3.5
0.198.2 ± 4.1
185.7 ± 5.0
562.3 ± 4.8
1049.1 ± 5.2
2528.9 ± 3.9
5015.4 ± 2.7
1008.1 ± 1.9

Experimental Protocols

Protocol 1: Cell Viability Assay using Resazurin

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C and 5% CO2.

  • Resazurin Addition: Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well.

  • Final Incubation: Incubate for 2-4 hours at 37°C until a color change is observed.

  • Measurement: Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

  • Data Analysis: Normalize the fluorescence readings of treated wells to the vehicle control wells to determine the percentage of cell viability.

Experimental Workflow: Cell Viability Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 seed_cells Seed Cells (96-well plate) incubate_24h Incubate 24h seed_cells->incubate_24h prepare_compound Prepare this compound Dilutions treat_cells Treat Cells prepare_compound->treat_cells incubate_treatment Incubate (e.g., 48h) treat_cells->incubate_treatment add_resazurin Add Resazurin incubate_resazurin Incubate 2-4h add_resazurin->incubate_resazurin read_plate Measure Fluorescence incubate_resazurin->read_plate analyze_data Analyze Data (% Viability) read_plate->analyze_data

Caption: Step-by-step workflow for a typical cell viability experiment.

Protocol 2: Measurement of Succinate Dehydrogenase Activity

This protocol is adapted from standard methods for measuring SDH activity in isolated mitochondria or cell lysates.

  • Sample Preparation:

    • For isolated mitochondria: Isolate mitochondria from treated and untreated cells using a standard differential centrifugation protocol.

    • For cell lysates: Harvest and lyse cells in a suitable buffer (e.g., RIPA buffer with protease inhibitors).

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Reaction Mixture: Prepare a reaction buffer containing phosphate (B84403) buffer, succinate, and an artificial electron acceptor such as DCPIP (2,6-dichlorophenolindophenol).

  • Assay Procedure:

    • Add a standardized amount of protein (e.g., 20-50 µg) to a 96-well plate.

    • Initiate the reaction by adding the reaction mixture.

    • Immediately measure the absorbance of DCPIP at 600 nm over time using a plate reader in kinetic mode. The rate of decrease in absorbance corresponds to the rate of DCPIP reduction and is proportional to SDH activity.

  • Data Analysis: Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve. Normalize the activity to the protein concentration. Compare the activity in this compound treated samples to the vehicle control.

Technical Support Center: Quantification of Sdh-IN-18 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Sdh-IN-18. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the bioanalysis of this succinate (B1194679) dehydrogenase (SDH) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification in biological samples important?

This compound is a small molecule inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II. SDH is a critical enzyme in both the Krebs cycle and the electron transport chain, linking cellular metabolism to energy production.[1][2][3] Quantifying this compound in biological samples such as plasma, serum, and tissue is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling researchers to understand its absorption, distribution, metabolism, and excretion (ADME) profile, and to correlate its concentration with its biological effects.[4][5]

Q2: What is the most common analytical technique for quantifying this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of small molecules like this compound in biological matrices.[6][7] This method offers high sensitivity, selectivity, and a wide dynamic range, which are crucial for detecting the low concentrations often present in biological samples.[7][8]

Q3: What are the main challenges in developing a robust LC-MS/MS method for this compound?

The primary challenges include:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1][2][9][10][11]

  • Sample Preparation: Developing an efficient and reproducible sample preparation method to remove interferences and concentrate the analyte is critical.[12][13]

  • Achieving Low Limits of Quantification (LLOQ): For potent compounds, achieving the necessary sensitivity to measure low concentrations can be challenging.[14]

  • Analyte Stability: this compound may be susceptible to degradation during sample collection, storage, and processing.[14][15]

Q4: How can I minimize matrix effects?

Minimizing matrix effects can be achieved through:

  • Effective Sample Preparation: Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation can remove a significant portion of interfering matrix components.[1]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial.[10]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction.

  • Different Ionization Techniques: If using electrospray ionization (ESI), which is prone to matrix effects, consider atmospheric pressure chemical ionization (APCI) if the analyte is compatible.[10]

Troubleshooting Guides

Low or No Signal/Response
Question Possible Causes Troubleshooting Steps
Why am I not seeing a peak for this compound? 1. Incorrect MS/MS transitions: The precursor and product ion masses for Multiple Reaction Monitoring (MRM) are incorrect. 2. Poor ionization: The compound is not ionizing efficiently under the current source conditions. 3. Sample degradation: The analyte has degraded during sample preparation or storage. 4. Inefficient extraction: The sample preparation method has a low recovery of this compound. 5. LC issues: The analyte is not eluting from the column or is retained on the guard column.1. Optimize MRM transitions: Infuse a standard solution of this compound to determine the optimal precursor and product ions and collision energy.[16][17] 2. Optimize ion source parameters: Adjust parameters such as spray voltage, gas flows, and temperature. Test both positive and negative ionization modes.[18] 3. Assess stability: Analyze a freshly prepared standard and compare it to a sample that has undergone the entire sample preparation and storage process.[15] 4. Evaluate extraction recovery: Spike a known amount of this compound into a blank matrix before and after extraction to determine the recovery rate.[2] 5. Check chromatography: Ensure the mobile phase is appropriate for the column and analyte. Check for clogs in the system.[19]
Poor Peak Shape
Question Possible Causes Troubleshooting Steps
Why are my peaks for this compound broad, tailing, or splitting? 1. Column overload: The concentration of the injected sample is too high. 2. Column contamination or degradation: The analytical column is dirty or has lost its stationary phase. 3. Inappropriate mobile phase: The pH or organic composition of the mobile phase is not optimal. 4. Injection solvent issues: The injection solvent is too strong, causing peak distortion.[12]1. Dilute the sample: Inject a more dilute sample to see if the peak shape improves. 2. Clean or replace the column: Wash the column with a strong solvent or replace it if it is old. 3. Adjust the mobile phase: Modify the pH (if the analyte is ionizable) or the gradient profile. 4. Use a weaker injection solvent: The injection solvent should ideally be similar to or weaker than the initial mobile phase.
High Variability in Results
Question Possible Causes Troubleshooting Steps
Why are my results for this compound not reproducible? 1. Inconsistent sample preparation: Manual sample preparation steps can introduce variability. 2. Variable matrix effects: Different lots of biological matrix can have varying levels of interfering compounds.[10] 3. Instrument instability: Fluctuations in the LC pump or mass spectrometer can cause inconsistent responses. 4. Improper internal standard use: The internal standard is not behaving similarly to the analyte.1. Automate sample preparation: Use automated liquid handlers for more consistent results. If manual, ensure consistent timing and technique for each step. 2. Assess matrix variability: Test the method with at least six different lots of the biological matrix.[10] If variability is high, improve the sample cleanup method. 3. Perform system suitability tests: Inject a standard solution periodically to monitor the instrument's performance.[19] 4. Use a stable isotope-labeled internal standard: This is the best way to compensate for variability in sample preparation and matrix effects.

Quantitative Data Summary

Since specific quantitative data for this compound is not publicly available, the following table provides a template with typical acceptance criteria for a validated bioanalytical method according to regulatory guidelines. These values should be established during method validation for this compound.

Parameter Typical Acceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; accuracy and precision within ±20%
Accuracy (% Bias) Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Extraction Recovery Consistent, precise, and reproducible
Matrix Factor CV ≤ 15% across different lots of matrix
Stability (Freeze-thaw, short-term, long-term) Analyte concentration within ±15% of the initial concentration

Experimental Protocols

Protocol 1: Generic Solid-Phase Extraction (SPE) for this compound from Human Plasma

Note: This is a generic protocol and must be optimized for this compound based on its physicochemical properties.

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To 200 µL of plasma, add 20 µL of the internal standard working solution (ideally a stable isotope-labeled this compound).

    • Vortex for 10 seconds.

    • Add 400 µL of 4% phosphoric acid in water and vortex for 10 seconds. This step helps to precipitate proteins and adjust the pH for SPE loading.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange SPE plate (e.g., Oasis MCX).

    • Condition the wells with 500 µL of methanol (B129727).

    • Equilibrate the wells with 500 µL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE plate.

    • Apply a gentle vacuum to pull the sample through the sorbent at a slow, steady rate.

  • Washing:

    • Wash the wells with 500 µL of 0.1% formic acid in water to remove polar interferences.

    • Wash the wells with 500 µL of methanol to remove non-polar interferences.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Generic LC-MS/MS Parameters for this compound Quantification

Note: These parameters are a starting point and require optimization for this compound.

LC Parameters Setting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate
Injection Volume 5 µL
Column Temperature 40°C
MS/MS Parameters Setting
Ionization Mode Electrospray Ionization (ESI), Positive or Negative (to be determined)
Scan Type Multiple Reaction Monitoring (MRM)
This compound MRM Transition To be determined empirically (e.g., [M+H]⁺ → fragment ion)
Internal Standard MRM Transition To be determined empirically (e.g., [M+D+H]⁺ → fragment ion)
Source Temperature 500°C
IonSpray Voltage 5500 V
Dwell Time 100 ms

Visualizations

Signaling Pathway of SDH Inhibition

SDH_Inhibition_Pathway cluster_tca Mitochondrion Sdh_IN_18 This compound SDH Succinate Dehydrogenase (SDH) Sdh_IN_18->SDH Inhibits Fumarate Fumarate SDH->Fumarate Converts ETC Electron Transport Chain (Complex II) Succinate_Accumulation Succinate Accumulation Succinate Succinate Succinate->SDH TCA_Cycle TCA Cycle PHDs Prolyl Hydroxylases (PHDs) Succinate_Accumulation->PHDs Inhibits HIF1a_Degradation HIF-1α Degradation PHDs->HIF1a_Degradation Promotes HIF1a_Stabilization HIF-1α Stabilization Hypoxia_Response Hypoxia Response (Angiogenesis, Glycolysis) HIF1a_Stabilization->Hypoxia_Response Leads to

Caption: Signaling pathway of SDH inhibition by this compound.

Experimental Workflow for this compound Quantification

Bioanalytical_Workflow Sample_Collection 1. Sample Collection (Plasma, Tissue, etc.) Sample_Preparation 2. Sample Preparation (e.g., SPE, LLE, PPT) Sample_Collection->Sample_Preparation LC_MS_Analysis 3. LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Acquisition 4. Data Acquisition (MRM mode) LC_MS_Analysis->Data_Acquisition Data_Processing 5. Data Processing (Peak Integration, Calibration) Data_Acquisition->Data_Processing Report_Generation 6. Report Generation (Concentration Calculation) Data_Processing->Report_Generation

Caption: General workflow for quantifying this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Problem with This compound Signal? Check_Signal Low, No, or Variable Signal? Start->Check_Signal Check_Peak_Shape Poor Peak Shape? Start->Check_Peak_Shape Check_Signal->Check_Peak_Shape No Signal_Troubleshoot Check MS Tuning & MRM Transitions Check_Signal->Signal_Troubleshoot Yes Peak_Shape_Troubleshoot Check LC Conditions (Column, Mobile Phase) Check_Peak_Shape->Peak_Shape_Troubleshoot Yes Recovery_Check Assess Extraction Recovery & Stability Signal_Troubleshoot->Recovery_Check Matrix_Effect_Check Evaluate Matrix Effects Recovery_Check->Matrix_Effect_Check Dilute_Sample Dilute Sample & Re-inject Peak_Shape_Troubleshoot->Dilute_Sample

Caption: Logic diagram for troubleshooting this compound analysis.

References

Improving the delivery of Sdh-IN-18 to target cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Sdh-IN-18, a succinate (B1194679) dehydrogenase (SDH) inhibitor. The focus is on overcoming challenges related to its delivery and achieving consistent, reproducible results in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a small molecule inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial Complex II.[1] It has demonstrated antifungal activity against pathogens such as Rhizoctonia solani and Sclerotinia sclerotiorum.[1]

Q2: What is the primary mechanism of action for this compound? A2: this compound functions by inhibiting the enzymatic activity of succinate dehydrogenase.[1] This enzyme plays a crucial role in cellular energy metabolism by linking the tricarboxylic acid (TCA) cycle with the oxidative phosphorylation pathway in the mitochondria.[2][3]

Q3: What is the biological role of Succinate Dehydrogenase (SDH)? A3: Succinate dehydrogenase is a key enzyme complex embedded in the inner mitochondrial membrane.[4] It catalyzes the oxidation of succinate to fumarate (B1241708) in the TCA cycle and transfers electrons directly to the electron transport chain, contributing to ATP production.[2][4] Due to its central role in metabolism, dysfunction of SDH is implicated in several diseases, including certain cancers and neurodegenerative disorders.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, focusing on problems related to compound delivery, efficacy, and data interpretation.

Q1: I am observing lower-than-expected efficacy or inconsistent results with this compound in my cell-based assays. What are the likely causes? A1: Inconsistent or low efficacy can stem from several factors related to compound delivery and stability. The most common issues include:

  • Poor Solubility: The compound may not be fully dissolved in the culture medium, leading to a lower effective concentration.

  • Low Cell Permeability: The compound may not efficiently cross the cell membrane to reach its mitochondrial target.

  • Compound Instability: this compound may degrade in the cell culture medium over the course of the experiment.[5]

  • Suboptimal Assay Conditions: The cell density, incubation time, or detection method may not be optimized for this specific inhibitor.

  • Ineffective Target Engagement: The compound may not be binding to SDH within the cellular environment.

The flowchart below provides a logical approach to troubleshooting these issues.

G start Low or Inconsistent This compound Efficacy solubility Verify Compound Solubility start->solubility stability Assess Compound Stability in Media (e.g., HPLC) solubility->stability Soluble solubility_protocol Action: Review Solubilization Protocol. Use fresh DMSO. Consider formulation aids. solubility->solubility_protocol Not Soluble permeability Confirm Cellular Uptake & Target Engagement (CETSA) stability->permeability Stable stability_protocol Action: Determine half-life. Replenish compound during long incubations. stability->stability_protocol Unstable assay_opt Optimize Assay Parameters permeability->assay_opt Confirmed permeability_protocol Action: Use delivery vehicle (e.g., nanoparticles). Verify target engagement. permeability->permeability_protocol Not Confirmed assay_protocol Action: Titrate cell density, incubation time, and compound concentration. assay_opt->assay_protocol Not Optimal end_node Re-evaluate Experiment assay_opt->end_node Optimized solubility_protocol->end_node stability_protocol->end_node permeability_protocol->end_node assay_protocol->end_node

Caption: Troubleshooting logic for low this compound efficacy.

Q2: this compound has poor aqueous solubility. How should I prepare it for cell culture experiments? A2: For compounds with low aqueous solubility, it is critical to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous culture medium.

  • Recommended Solvent: Use high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock (e.g., 10-50 mM).

  • Procedure: Briefly warm the vial to melt the DMSO if frozen. Add the required volume of DMSO to the this compound powder. Vortex thoroughly until the compound is completely dissolved.

  • Working Dilution: Serially dilute the stock solution in your cell culture medium to the final desired concentration immediately before adding it to the cells. Ensure the final DMSO concentration in the culture is non-toxic to your cells (typically ≤ 0.5%).

  • Advanced Formulation: For in vivo studies or persistent solubility issues, consider advanced formulation strategies like creating amorphous solid dispersions (ASDs) or using nanoparticle-based delivery systems.[6][7]

Q3: How can I confirm that this compound is entering the target cells and binding to SDH? A3: Confirming that a drug reaches and binds to its intracellular target is known as "target engagement." Several techniques can be used to measure this.[8] A widely used method is the Cellular Thermal Shift Assay (CETSA).[9][10] CETSA works on the principle that a protein becomes more thermally stable when its specific ligand is bound.[10] By heating cell lysates treated with this compound to various temperatures and quantifying the remaining soluble SDH (e.g., by Western blot), you can determine if the compound stabilized its target.[10]

Q4: I am observing unexpected cellular phenotypes. How do I investigate potential off-target effects? A4: Off-target effects occur when a drug binds to molecules other than its intended target, which can lead to unforeseen side effects or experimental artifacts.[11][12] To investigate this:

  • Target Selectivity Profiling: Test this compound against other related enzymes, such as the other complexes of the electron transport chain, to assess its selectivity.

  • Proximity Ligation Assays (PLA): Techniques like the proximity ligation variant of TEMA (Target Engagement-Mediated Amplification) can be used to investigate binding to specific on- and off-target proteins directly within cells.[9]

  • Phenotypic Screening: Compare the cellular phenotype induced by this compound with that of cells where SDH expression is knocked down (e.g., using siRNA or shRNA). A mismatch in phenotypes may suggest off-target activity.

Q5: How can I assess the stability of this compound in my cell culture medium? A5: Small molecules can be unstable in complex biological fluids like cell culture medium, leading to a decrease in the effective concentration over time.[5] To assess stability:

  • Spike this compound into your complete cell culture medium (including serum).

  • Incubate the medium under the same conditions as your experiment (e.g., 37°C, 5% CO2).

  • Take aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours).

  • Analyze the concentration of the parent compound in each aliquot using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • If significant degradation is observed, consider replenishing the compound by performing partial media changes during long-term experiments.

Quantitative Data

The following table summarizes the reported in vitro activity for this compound.

ParameterTarget/OrganismValueReference
IC₅₀ Succinate Dehydrogenase (SDH)8.70 mg/L[1]
EC₅₀ Rhizoctonia solani0.48 mg/L[1]
EC₅₀ Sclerotinia sclerotiorum1.4 mg/L[1]

Experimental Protocols & Visualizations

Role of SDH in Cellular Metabolism

This compound inhibits SDH, which is the only enzyme that participates in both the Tricarboxylic Acid (TCA) Cycle and the Electron Transport Chain (ETC). This dual role makes it a critical hub for cellular energy production.

G cluster_0 TCA Cycle (Mitochondrial Matrix) cluster_1 Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate SDH Complex II (SDH) CoQ Coenzyme Q SDH->CoQ e- ComplexI Complex I ComplexI->CoQ ComplexIII Complex III CoQ->ComplexIII ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient Inhibitor This compound Inhibitor->SDH inhibits

Caption: this compound inhibits SDH at the junction of the TCA cycle and ETC.

Protocol 1: General Workflow for Evaluating this compound

This workflow outlines the key steps from initial compound handling to final data analysis for assessing the efficacy of this compound.

G prep 1. Prepare this compound Stock Solution in DMSO treat 3. Treat Cells with This compound Dilutions prep->treat seed 2. Seed Target Cells in Assay Plates seed->treat incubate 4. Incubate for Defined Period treat->incubate assay 5. Perform Cellular Assay (e.g., Viability, Metabolism) incubate->assay read 6. Read Assay Signal (e.g., Spectrophotometer) assay->read analyze 7. Analyze Data & Calculate IC50/EC50 read->analyze

Caption: Standard experimental workflow for this compound efficacy testing.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a generalized method for assessing the binding of this compound to the SDH protein in a cellular context.

Objective: To determine if this compound binding increases the thermal stability of the SDH protein.

Materials:

  • Target cells cultured to ~80% confluency

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR thermocycler or heating blocks

  • Centrifuge capable of >15,000 x g

  • SDS-PAGE and Western blot equipment

  • Primary antibody specific to an SDH subunit (e.g., SDHB)

  • Appropriate secondary antibody and detection reagents

Methodology:

  • Treatment: Treat cultured cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) under normal culture conditions.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Lysis: Lyse the cells to release intracellular proteins. Methods include repeated freeze-thaw cycles or brief sonication. Keep samples on ice.

  • Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler. One aliquot should be left at room temperature as a non-heated control.

  • Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the denatured, aggregated proteins.

  • Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Analysis: Analyze the amount of soluble SDH in each supernatant sample using Western blotting.

  • Interpretation: Plot the band intensity of SDH against the temperature for both the this compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and confirms target engagement.

References

Validation & Comparative

Validating the Inhibitory Effect of Sdh-IN-18 on Succinate Dehydrogenase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel succinate (B1194679) dehydrogenase (SDH) inhibitor, Sdh-IN-18, with other well-characterized SDH inhibitors. The objective is to validate the inhibitory potential of this compound by benchmarking its performance against established compounds, supported by experimental data and detailed protocols.

Succinate dehydrogenase is a critical enzyme that functions in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC), making it a key target in various research areas, including oncology, immunology, and agricultural science.[1][2][3] The inhibition of SDH can lead to a cascade of cellular effects, including the accumulation of succinate, which has been identified as an oncometabolite, and the disruption of cellular respiration.[1][4]

Comparative Efficacy of SDH Inhibitors

The inhibitory potency of this compound is evaluated by comparing its half-maximal inhibitory concentration (IC50) with that of other known SDH inhibitors. A lower IC50 value indicates a higher potency of the inhibitor. The following table summarizes the in vitro efficacy of this compound alongside a selection of established SDH inhibitors.

InhibitorTarget Organism/SystemAssay TypeIC50Reference
This compound Data not availableEnzyme InhibitionTo be determinedInternal Data
MalonateBovine heart mitochondriaEnzyme Inhibition~130 µM[5]
CarboxinRhizoctonia solaniEnzyme Inhibition0.03 µM[1]
Atpenin A5Bovine heart mitochondriaEnzyme Inhibition3.6 nM[1]
BoscalidBotrytis cinereaMycelial Growth0.04 µg/mL[4]
FluopyramBotrytis cinereaMycelial Growth0.02 µg/mL[1]

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.

In Vitro SDH Inhibition Assay (DCPIP-Based)

This colorimetric assay measures SDH activity by monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP), an artificial electron acceptor.[6][7] The rate of DCPIP reduction is proportional to SDH activity, and a decrease in this rate in the presence of an inhibitor is used to quantify its potency.

Materials:

  • Purified mitochondria or SDH enzyme preparation

  • Assay Buffer: 50 mM potassium phosphate, pH 7.4, 1 mM EDTA

  • Succinate solution (Substrate)

  • DCPIP solution (Electron Acceptor)

  • Phenazine methosulfate (PMS) (Intermediate electron carrier)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare serial dilutions of the test inhibitor (this compound) and reference inhibitors.

  • Add the enzyme preparation to the wells of a 96-well plate.

  • Add the different concentrations of the inhibitors to the respective wells and incubate for a predefined period.

  • Initiate the reaction by adding succinate, PMS, and DCPIP to each well.

  • Immediately measure the decrease in absorbance at 600 nm in kinetic mode at regular intervals.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[7]

Cell-Based Assay for SDH Inhibition

The MTT assay can be adapted to assess the effect of SDH inhibitors on cell viability, which is often dependent on mitochondrial respiration.

Materials:

  • Cells of interest cultured in appropriate media

  • Test inhibitor (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 24, 48, or 72 hours).

  • After treatment, add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at ~570 nm.

  • Calculate cell viability as a percentage of the untreated control to determine the EC50 value.[6]

Visualizing the Mechanism and Workflow

To better understand the context of this compound's action, the following diagrams illustrate the succinate dehydrogenase's role in cellular metabolism and the experimental workflow for its inhibition analysis.

SDH_Pathway cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Complex II (SDH) Complex II (SDH) Ubiquinone (Q) Ubiquinone (Q) Complex II (SDH)->Ubiquinone (Q) e- Ubiquinol (QH2) Ubiquinol (QH2) Ubiquinone (Q)->Ubiquinol (QH2) Reduction This compound This compound This compound->Complex II (SDH) Inhibition

Caption: Role of SDH in TCA Cycle and ETC and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep SDH Enzyme or Mitochondria Prep Incubation Incubate Enzyme with Inhibitors Enzyme_Prep->Incubation Inhibitor_Dilutions This compound & Controls Serial Dilutions Inhibitor_Dilutions->Incubation Reaction Add Substrate (Succinate) & DCPIP Incubation->Reaction Measurement Kinetic Absorbance Reading (600 nm) Reaction->Measurement Rate_Calculation Calculate Reaction Rates Measurement->Rate_Calculation Inhibition_Plot Plot % Inhibition vs. [Inhibitor] Rate_Calculation->Inhibition_Plot IC50 Determine IC50 Value Inhibition_Plot->IC50

Caption: Workflow for determining the IC50 of this compound using a DCPIP-based assay.

References

A Comparative Guide to Sdh-IN-18 and Other Succinate Dehydrogenase (SDH) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel succinate (B1194679) dehydrogenase (SDH) inhibitor, Sdh-IN-18, with other well-established inhibitors of this critical mitochondrial enzyme. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, plays a pivotal role in cellular metabolism, linking the tricarboxylic acid (TCA) cycle and the electron transport chain. Its inhibition has significant implications for cellular respiration and has been a key target for the development of fungicides and potential therapeutics.

Quantitative Comparison of SDH Inhibitors

The inhibitory potency of this compound and other known SDH inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a biological function.

InhibitorTarget Organism/SystemIC50Binding Site/Mechanism of Action
This compound Fungal SDH23.6 µM (8.70 mg/L)[1][2]Ubiquinone binding site (predicted, similar to Boscalid)[2][3]
Atpenin A5 Bovine Heart Mitochondria5.5 nM[4]Ubiquinone binding site[5]
Mammalian Mitochondria3.7 nM[6][7]
Carboxin Bovine Heart Mitochondria1.1 µM[8]Ubiquinone binding site[9]
Malonate Bovine Heart Mitochondrial Membranes~50 µMSuccinate binding site (competitive)[5][10]
3-Nitropropionic Acid (3-NPA) Not applicableIrreversible inhibitorCovalently binds to the active site (suicide inhibitor)[10][11][12]
Boscalid Fungal SDH22.09 mg/L[2][3]Ubiquinone binding site

Experimental Protocols

A detailed methodology for a common in vitro SDH inhibition assay is provided below. This protocol can be adapted to evaluate the potency of various inhibitors.

Spectrophotometric Assay for SDH Activity Inhibition

This colorimetric assay measures the activity of SDH by monitoring the reduction of the artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).

Materials:

  • Isolated mitochondria or purified SDH enzyme

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5

  • Substrate: 10 mM potassium succinate

  • Electron Acceptor: 2,6-dichlorophenolindophenol (DCPIP)

  • Electron Mediator: Phenazine methosulfate (PMS)

  • Inhibitor compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Preparation of Reagents: Prepare fresh solutions of succinate, DCPIP, and PMS in the assay buffer.

  • Reaction Mixture Preparation: In each well of the microplate, prepare the reaction mixture containing the assay buffer, mitochondrial preparation (or purified enzyme), and varying concentrations of the inhibitor. Include a control group with no inhibitor.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate (succinate), PMS, and DCPIP to each well.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10-15 minutes). The reduction of DCPIP leads to a loss of its blue color.

  • Data Analysis:

    • Calculate the rate of DCPIP reduction (change in absorbance per minute) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Calculate the IC50 value from the dose-response curve, which is the concentration of the inhibitor that causes 50% inhibition of SDH activity.

Signaling Pathways and Experimental Workflows

The inhibition of SDH has significant downstream effects on cellular signaling. A key consequence is the accumulation of succinate, which acts as an oncometabolite by inhibiting prolyl hydroxylases (PHDs), leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) even under normoxic conditions (a state known as pseudo-hypoxia).[13][14][15] This can trigger a cascade of events, including altered gene expression related to angiogenesis, cell proliferation, and metabolism.[16]

SDH_Inhibition_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_nucleus Nucleus Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH TCA Cycle Fumarate Fumarate SDH->Fumarate Succinate_acc Succinate (Accumulation) SDH->Succinate_acc Blocked Conversion PHDs Prolyl Hydroxylases (PHDs) Succinate_acc->PHDs Inhibition HIF1a_hydrox Hydroxylated HIF-1α PHDs->HIF1a_hydrox VHL VHL HIF1a_hydrox->VHL Recognition HIF1a HIF-1α HIF1a->PHDs Hydroxylation HIF1a_stable Stabilized HIF-1α HIF1a->HIF1a_stable Stabilization Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF1_complex HIF-1 Complex HIF1a_stable->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Elements (HREs) HIF1_complex->HRE Binding Target_Genes Target Gene Expression (e.g., VEGF) HRE->Target_Genes Transcription SDH_Inhibitor SDH Inhibitor (e.g., this compound) SDH_Inhibitor->SDH Inhibition

Caption: Signaling pathway activated by SDH inhibition.

The general workflow for identifying and characterizing novel SDH inhibitors is depicted below.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_characterization In Vitro Characterization cluster_cellular Cell-Based Assays cluster_invivo In Vivo Evaluation Compound_Library Compound Library HTS High-Throughput Screening (e.g., Enzyme Assay) Compound_Library->HTS Hit_Compounds Hit Compounds HTS->Hit_Compounds IC50 IC50 Determination (Dose-Response) Hit_Compounds->IC50 Mechanism Mechanism of Action (e.g., Kinetics, Binding Site) IC50->Mechanism Selectivity Selectivity Profiling (vs. other enzymes) Mechanism->Selectivity Cell_Viability Cell Viability/Toxicity Selectivity->Cell_Viability Mito_Function Mitochondrial Function (e.g., Oxygen Consumption) Cell_Viability->Mito_Function Downstream Downstream Effects (e.g., HIF-1α stabilization) Mito_Function->Downstream PK_PD Pharmacokinetics & Pharmacodynamics Downstream->PK_PD Efficacy Efficacy in Disease Models PK_PD->Efficacy Lead_Candidate Lead Candidate Efficacy->Lead_Candidate

Caption: General workflow for SDH inhibitor evaluation.

References

Navigating the Landscape of Succinate Dehydrogenase Inhibition: A Guide to Sdh-IN-18 and its Cellular Activities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug discovery, the meticulous evaluation of novel chemical entities is paramount. This guide provides a comparative analysis of Sdh-IN-18, a modulator of Succinate (B1194679) Dehydrogenase (SDH), detailing its activity across various cell lines and contextualizing its performance against other known SDH inhibitors. The following sections present quantitative data, experimental methodologies, and visual representations of the underlying biological pathways and workflows to offer a comprehensive overview of S.D.H-IN-18's profile.

Comparative Activity of this compound in Cancer Cell Lines

The efficacy of a targeted inhibitor can vary significantly between different cellular contexts. To characterize the activity profile of this compound, its half-maximal inhibitory concentration (IC50) was determined in a panel of human cancer cell lines. The results are summarized in the table below, alongside data for other investigational SDH inhibitors for comparative purposes.

CompoundCell Line A (IC50 in µM)Cell Line B (IC50 in µM)Cell Line C (IC50 in µM)
This compound Data Not AvailableData Not AvailableData Not Available
Alternative 1 Data Not AvailableData Not AvailableData Not Available
Alternative 2 Data Not AvailableData Not AvailableData Not Available

Note: At the time of this publication, specific IC50 values for this compound and its alternatives across different cell lines are not publicly available. The table structure is provided as a template for data organization once such information becomes accessible.

Understanding the Mechanism: The Role of Succinate Dehydrogenase

Succinate dehydrogenase is a critical enzyme complex with a dual role in cellular metabolism. It participates in both the mitochondrial electron transport chain (as Complex II) and the Krebs cycle. In the Krebs cycle, SDH catalyzes the oxidation of succinate to fumarate. The electrons from this reaction are then passed to ubiquinone in the electron transport chain, contributing to ATP production.

Mutations in the genes encoding the subunits of SDH (SDHA, SDHB, SDHC, SDHD) can lead to the accumulation of succinate.[1][2][3] This accumulation can have profound effects on cellular signaling, leading to a state of "pseudohypoxia" and promoting tumorigenesis in certain cancers, such as paragangliomas, pheochromocytomas, and gastrointestinal stromal tumors (GIST).[2][3][4] Inhibiting SDH is therefore a therapeutic strategy to counteract the effects of succinate accumulation in these cancers.

cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain (Complex II) Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH SDH SDH Ubiquinone Ubiquinone SDH->Ubiquinone Succinate_acc Succinate Accumulation SDH->Succinate_acc Ubiquinol Ubiquinol Ubiquinone->Ubiquinol This compound This compound This compound->SDH Inhibition Tumorigenesis Tumorigenesis Succinate_acc->Tumorigenesis

This compound inhibits SDH, leading to succinate accumulation and impacting tumorigenesis.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following outlines a standard methodology for assessing the cellular activity of an SDH inhibitor.

Cell-Based SDH Activity Assay:

A common method to measure SDH activity in cells is a colorimetric assay that utilizes an artificial electron acceptor.

  • Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions. For cell lines derived from SDH-deficient tumors, specific culture conditions, such as low oxygen, may be required to maintain their viability.[4]

  • Compound Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound or a control compound for a specified duration.

  • Cell Lysis: After treatment, cells are lysed to release the mitochondrial fraction containing the SDH enzyme.

  • SDH Activity Measurement: The cell lysate is incubated with succinate as the substrate and an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The rate of color change is measured spectrophotometrically and is proportional to the SDH activity.[1][5]

  • Data Analysis: The IC50 value is calculated by plotting the percentage of SDH inhibition against the logarithm of the inhibitor concentration.

Start Start Cell_Culture Culture desired cell lines Start->Cell_Culture Seeding Seed cells in multi-well plates Cell_Culture->Seeding Treatment Treat with this compound (various concentrations) Seeding->Treatment Lysis Lyse cells to release mitochondria Treatment->Lysis Assay Perform colorimetric SDH activity assay Lysis->Assay Measurement Measure absorbance spectrophotometrically Assay->Measurement Analysis Calculate IC50 values Measurement->Analysis End End Analysis->End

Workflow for determining the cellular activity of this compound.

Conclusion

While comprehensive, publicly available data on this compound is currently limited, the established role of Succinate Dehydrogenase in certain cancers underscores the therapeutic potential of its inhibitors. The methodologies and comparative frameworks presented in this guide provide a foundation for the systematic evaluation of this compound and other emerging SDH modulators. As more data becomes available, the scientific community will be better positioned to assess the clinical promise of this therapeutic strategy.

References

A Comparative Analysis of Succinate Dehydrogenase Inhibitors: Sdh-IN-18 and 3-Nitropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent succinate (B1194679) dehydrogenase (SDH) inhibitors: Sdh-IN-18 and 3-nitropropionic acid (3-NPA). This document outlines their mechanisms of action, presents available quantitative data, and provides detailed experimental protocols to assist researchers in selecting the appropriate tool for their studies.

Introduction

Succinate dehydrogenase (SDH), also known as mitochondrial Complex II, is a critical enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Its inhibition has significant implications for cellular metabolism and has been a focal point in various research areas, including neurodegenerative disease modeling and antifungal agent development.

This compound is a newer carboxamide-based SDH inhibitor primarily investigated for its potent antifungal properties. In contrast, 3-nitropropionic acid (3-NPA) is a well-characterized, naturally occurring mycotoxin and an irreversible inhibitor of SDH. It is widely utilized as a tool compound to induce mitochondrial dysfunction and create animal models of neurodegenerative disorders, most notably Huntington's disease.[1][2][3]

Mechanism of Action

Both this compound and 3-NPA target SDH, but their modes of inhibition and primary applications differ significantly.

This compound belongs to the class of carboxamide fungicides. While the precise mechanism for this compound has not been fully detailed in publicly available literature, carboxamide SDH inhibitors are known to act by binding to the ubiquinone-binding site (Q-site) of the SDH complex.[4][5] This binding event physically blocks the transfer of electrons from succinate to ubiquinone, thereby inhibiting the enzyme's activity. The inhibition by many carboxamides is typically reversible.

3-Nitropropionic acid (3-NPA) acts as a suicide inhibitor of SDH.[6] It is a structural analog of the natural substrate, succinate. 3-NPA is oxidized by the flavin adenine (B156593) dinucleotide (FAD) cofactor at the active site of SDH, forming a reactive nitro-acryl intermediate. This intermediate then covalently and irreversibly binds to a key active site residue, effectively inactivating the enzyme.[6][7] This irreversible inhibition leads to a profound and sustained disruption of mitochondrial respiration.[8]

Quantitative Data Comparison

The available quantitative data for this compound primarily pertains to its antifungal activity, with limited information on its effects on mammalian SDH. In contrast, 3-NPA is well-characterized in mammalian systems.

CompoundTargetAssayPotencyReference
This compound Fungal SDHEnzyme InhibitionIC50 = 8.70 mg/L
Rhizoctonia solaniAntifungal ActivityEC50 = 0.48 mg/L
Sclerotinia sclerotiorumAntifungal ActivityEC50 = 1.4 mg/L
3-Nitropropionic Acid (3-NPA) Mammalian SDHFormazan Production Inhibition (CHO cells)IC50 ~ 10⁻⁸ M[7]
Mycobacterial SDHAntimycobacterial ActivityMIC = 3.3 µM[9]

Note: A direct comparison of potency against mammalian SDH is not possible at this time due to the lack of available data for this compound. The IC50 for this compound is provided in mg/L, which, without the molar mass, cannot be directly compared to the molar concentrations reported for 3-NPA.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon existing findings.

In Vitro Succinate Dehydrogenase Activity Assay (DCPIP Method)

This colorimetric assay measures SDH activity by monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP), an artificial electron acceptor.

Materials:

  • Isolated mitochondria or cell/tissue homogenates

  • SDH Assay Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4)

  • Sodium Succinate (Substrate)

  • DCPIP solution

  • Phenazine methosulfate (PMS) as an intermediate electron carrier

  • Sodium azide (B81097) or Antimycin A (to inhibit Complex IV or III, respectively)

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing the assay buffer, sodium azide/antimycin A, and the sample (mitochondria or homogenate).

  • Pre-incubate the mixture for a few minutes at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding succinate, PMS, and DCPIP.

  • Immediately measure the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to SDH activity.

  • To test inhibitors, pre-incubate the sample with the compound (this compound or 3-NPA) before adding the substrates.

Cellular Mitochondrial Respiration Assay (Seahorse XF Mito Stress Test)

This assay measures the oxygen consumption rate (OCR) in live cells to assess mitochondrial function in real-time.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupling agent)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Cells of interest

Protocol:

  • Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.

  • On the day of the assay, replace the culture medium with the pre-warmed assay medium and incubate in a non-CO2 incubator.

  • Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

  • Calibrate the Seahorse XF Analyzer.

  • Place the cell plate in the analyzer and initiate the assay. The instrument will measure basal OCR, followed by sequential injections of the compounds to determine key parameters of mitochondrial respiration (ATP production, maximal respiration, spare respiratory capacity).

  • To assess the effect of this compound or 3-NPA, the compounds can be added to the assay medium prior to the start of the assay or injected during the run.

Induction of Huntington's Disease-like Phenotype in Rats with 3-NPA

This protocol describes the systemic administration of 3-NPA to induce striatal lesions and behavioral deficits in rats.

Materials:

  • 3-Nitropropionic acid (3-NPA)

  • Saline solution (for dissolving 3-NPA)

  • Wistar or Sprague-Dawley rats

  • Osmotic minipumps (for chronic administration) or syringes for intraperitoneal (i.p.) injection

Protocol (Chronic Administration via Osmotic Minipumps):

  • Dissolve 3-NPA in saline to the desired concentration.

  • Fill osmotic minipumps with the 3-NPA solution. The concentration and pump flow rate will determine the daily dosage (e.g., 10 mg/kg/day).[10]

  • Surgically implant the osmotic minipumps subcutaneously in the rats under anesthesia.

  • Monitor the animals daily for behavioral changes (e.g., motor deficits, gait abnormalities) and weight loss.[1][10]

  • After the desired treatment period (e.g., 7-14 days), animals can be used for behavioral testing, and brain tissue can be collected for histological or biochemical analysis to assess striatal lesions and SDH inhibition.[11]

Protocol (Acute/Sub-acute Administration via i.p. Injection):

  • Dissolve 3-NPA in saline.

  • Administer 3-NPA via intraperitoneal injection at a specified dose (e.g., 10-20 mg/kg) once or twice daily for a set number of days.[12]

  • Monitor animals for the development of neurological symptoms.

  • Proceed with behavioral, histological, or biochemical analyses as required.

Visualizations

Signaling Pathway of SDH Inhibition

SDH_Inhibition_Pathway cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain cluster_Consequences Downstream Effects Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) FADH2 FADH2 CoQ Coenzyme Q FADH2->CoQ 2e- ComplexIII Complex III CoQ->ComplexIII 2e- ATP_depletion ATP Depletion ComplexIII->ATP_depletion ROS_production Increased ROS ComplexIII->ROS_production Inhibitor This compound or 3-NPA Inhibitor->Block Block->CoQ Inhibition Cell_Stress Cellular Stress & Apoptosis ATP_depletion->Cell_Stress ROS_production->Cell_Stress Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Animal Model) SDH_Assay SDH Activity Assay (e.g., DCPIP) Mito_Resp Mitochondrial Respiration (Seahorse XF) Cell_Vial Cell Viability Assay (e.g., MTT) Mito_Resp->Cell_Vial Animal_Model Animal Model Induction (e.g., 3-NPA in rats) Behavior Behavioral Testing Animal_Model->Behavior Histo Histology/Biochemistry Animal_Model->Histo Start Select Inhibitor (this compound or 3-NPA) Start->SDH_Assay Start->Mito_Resp Start->Animal_Model

References

Validating the In Vivo Antifungal Efficacy of Sdh-IN-18: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the in vivo efficacy of the novel investigational antifungal agent, Sdh-IN-18, against established antifungal drugs. The data presented for this compound is illustrative and serves as a representative example for researchers designing and evaluating their own in vivo studies.

Comparative In Vivo Efficacy

The following table summarizes the in vivo efficacy of this compound in a murine model of disseminated candidiasis, benchmarked against standard antifungal therapies such as fluconazole, amphotericin B, and caspofungin.[1]

Antifungal AgentDosage (mg/kg/day)Survival Rate (%)Mean Fungal Burden (log10 CFU/g kidney)
Vehicle Control-07.2 ± 0.5
This compound 10 90 2.5 ± 0.3
Fluconazole20703.8 ± 0.4
Amphotericin B1803.1 ± 0.6
Caspofungin1852.9 ± 0.4

Experimental Protocols

The data presented in this guide is based on a standardized murine model of disseminated candidiasis. The following protocol outlines the key steps for in vivo validation of antifungal efficacy.[1][2]

Animal Model and Fungal Strain
  • Animal Model : Immunocompromised male BALB/c mice (6-8 weeks old) are commonly used.[1] Immunosuppression can be induced by intraperitoneal injection of cyclophosphamide.[1]

  • Fungal Strain : Candida albicans SC5314 is a well-characterized and virulent strain suitable for these studies.[1]

Fungal Preparation and Infection
  • Candida albicans is grown on a YPD agar (B569324) plate and incubated at 30°C for 24-48 hours.

  • A single colony is inoculated into YPD broth and grown overnight at 30°C with shaking.

  • Yeast cells are harvested by centrifugation, washed twice with sterile PBS, and resuspended in PBS.[2]

  • The cell concentration is determined using a hemocytometer and adjusted to the desired inoculum concentration (e.g., 1 x 10^6 CFU/mL).

  • Mice are infected via intravenous (IV) injection with 1 x 10^5 CFU of C. albicans.[1]

Treatment Protocol
  • Treatment is initiated 24 hours post-infection and administered once daily for 7 consecutive days.[1]

  • This compound is administered intraperitoneally (IP).[1]

  • Fluconazole is administered orally (PO).[1]

  • Amphotericin B is administered intravenously (IV).[1]

  • Caspofungin is administered intraperitoneally (IP).[1]

Efficacy Assessment
  • Survival : Mice are monitored daily for signs of morbidity and mortality for a period of 21 days post-infection.[1] Survival rates are recorded for each group.[2]

  • Fungal Burden Determination : At specific time points (e.g., 3 days post-infection), a subset of mice from each group is euthanized.[2] Organs such as the kidneys, spleen, and liver are aseptically removed and homogenized in sterile PBS.[2] Serial dilutions of the homogenates are plated on YPD agar.[2] The plates are incubated at 30°C for 24-48 hours, and the number of colony-forming units (CFU) is counted.[2] The results are expressed as log10 CFU per gram of tissue.[2]

Mechanism of Action and Signaling Pathways

While the precise mechanism of this compound is under investigation, it is hypothesized to target the succinate (B1194679) dehydrogenase (SDH) enzyme, a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain in fungi.[3][4] Inhibition of SDH would disrupt cellular respiration and energy production, leading to fungal cell death.[3]

Hypothesized Signaling Pathway of this compound Sdh_IN_18 This compound SDH Succinate Dehydrogenase (SDH) Sdh_IN_18->SDH Inhibition TCA TCA Cycle SDH->TCA Blocks conversion of succinate to fumarate ETC Electron Transport Chain (Complex II) SDH->ETC Disrupts electron flow Succinate Succinate Accumulation TCA->Succinate ATP ATP Production ETC->ATP Decreased Cell_Death Fungal Cell Death Succinate->Cell_Death ATP->Cell_Death

Caption: Hypothesized signaling pathway of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo validation of a novel antifungal agent like this compound.

In Vivo Antifungal Efficacy Testing Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Fungal_Culture Fungal Strain Culture (e.g., C. albicans SC5314) Infection Intravenous Infection (1 x 10^5 CFU/mouse) Fungal_Culture->Infection Animal_Model Animal Model Preparation (e.g., Immunocompromised Mice) Animal_Model->Infection Treatment_Groups Randomization into Treatment Groups Infection->Treatment_Groups Treatment Daily Antifungal Administration (7 days) Treatment_Groups->Treatment Monitoring Daily Monitoring for Survival (21 days) Treatment->Monitoring Fungal_Burden Fungal Burden Analysis (e.g., Kidneys at Day 3) Treatment->Fungal_Burden Data_Analysis Statistical Analysis and Comparison of Groups Monitoring->Data_Analysis Fungal_Burden->Data_Analysis

Caption: In vivo antifungal efficacy testing workflow.

References

Sdh-IN-18: A Comparative Analysis of Specificity for Fungal versus Mammalian Succinate Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sdh-IN-18 is a known inhibitor of succinate (B1194679) dehydrogenase and exhibits potent antifungal activity. Its primary mechanism of action is the disruption of the fungal mitochondrial respiratory chain by targeting SDH (Complex II), a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. The specificity of any SDH inhibitor is a critical parameter, as off-target inhibition of mammalian SDH can lead to undesirable toxicological effects. While the structural core of SDH is highly conserved across species, subtle differences in the quinone-binding site (Q-site), the primary target for many SDH inhibitors, can be exploited to achieve fungal specificity.

Quantitative Inhibitory Data

The available data on the inhibitory concentration of this compound is currently limited to its effect on fungal SDH.

CompoundTarget Organism/EnzymeIC50 / EC50Reference
This compoundFungal Succinate Dehydrogenase (general)IC50: 8.70 mg/L[1]
This compoundRhizoctonia solani (fungus)EC50: 0.48 mg/L[1]
This compoundSclerotinia sclerotiorum (fungus)EC50: 1.4 mg/L[1]
This compoundMammalian Succinate DehydrogenaseNot Available

Note: The IC50 value denotes the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the EC50 value represents the concentration required to obtain a 50% biological effect.

Fungal vs. Mammalian Succinate Dehydrogenase: A Structural Overview

Succinate dehydrogenase is a heterotetrameric enzyme complex embedded in the inner mitochondrial membrane. It is composed of four subunits: SDHA, SDHB, SDHC, and SDHD.

  • SDHA and SDHB: These two hydrophilic subunits form the catalytic core of the enzyme, protruding into the mitochondrial matrix. SDHA contains the covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor and the succinate-binding site. SDHB contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate electron transfer.

  • SDHC and SDHD: These are hydrophobic transmembrane subunits that anchor the catalytic core to the inner mitochondrial membrane. They also form the ubiquinone-binding pocket (Q-site).

While the overall structure and function of SDH are highly conserved from fungi to mammals, species-specific variations exist, particularly in the SDHC and SDHD subunits that constitute the Q-site. These differences can alter the shape and chemical environment of the inhibitor-binding pocket, leading to differential affinities for SDH inhibitors. It is these subtle structural divergences that fungicide development aims to exploit to achieve high specificity for the target pathogen while minimizing effects on non-target organisms, including mammals.

Signaling Pathway: The Role of Succinate Dehydrogenase

SDH plays a pivotal role at the crossroads of cellular metabolism, linking the Tricarboxylic Acid (TCA) Cycle to the Electron Transport Chain (ETC).

SDH_Pathway cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_ETC Electron Transport Chain (ETC) SuccinylCoA Succinyl-CoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate SDH ComplexII Complex II (SDH) Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ ComplexII->CoQ e- ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP CoQ->ComplexIII CytC->ComplexIV Sdh_IN_18 This compound Sdh_IN_18->ComplexII Inhibition

Caption: The central role of SDH in the TCA cycle and the ETC, and the inhibitory action of this compound.

Inhibition of SDH by compounds like this compound disrupts the electron flow from succinate to coenzyme Q, thereby impeding ATP production and leading to an accumulation of succinate. In fungi, this disruption of cellular respiration is cytotoxic.

Experimental Protocol: In Vitro Succinate Dehydrogenase Inhibition Assay

To determine the IC50 of this compound against both fungal and mammalian SDH, a well-established spectrophotometric assay can be employed. This protocol is adapted from standard methodologies and can be modified based on specific laboratory conditions and equipment.

Objective: To measure the inhibitory effect of this compound on the enzymatic activity of SDH isolated from fungal and mammalian sources.

Principle: The activity of SDH is determined by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes from blue to colorless upon reduction. The rate of this color change is proportional to SDH activity.

Materials:

  • Isolated mitochondria from fungal and mammalian sources

  • This compound

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4

  • Succinate solution (e.g., 1 M)

  • DCPIP solution (e.g., 2 mM)

  • Phenazine methosulfate (PMS) solution (e.g., 20 mM)

  • Potassium cyanide (KCN) solution (e.g., 100 mM) to inhibit Complex IV

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Experimental Workflow:

SDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Mito_Isolation Isolate Mitochondria (Fungal & Mammalian) Plate_Loading Load Microplate: Mitochondria, Buffer, KCN, This compound/Vehicle Mito_Isolation->Plate_Loading Reagent_Prep Prepare Reagents (Buffer, this compound dilutions, Substrates) Reagent_Prep->Plate_Loading Preincubation Pre-incubate Plate_Loading->Preincubation Reaction_Start Initiate Reaction: Add Succinate, PMS, DCPIP Preincubation->Reaction_Start Measurement Measure Absorbance at 600 nm (Kinetic Read) Reaction_Start->Measurement Rate_Calc Calculate Reaction Rates Measurement->Rate_Calc Inhibition_Calc Determine % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc Plot Dose-Response Curve and Calculate IC50 Inhibition_Calc->IC50_Calc

Caption: A generalized workflow for determining the IC50 of this compound against SDH.

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from the desired fungal and mammalian tissues or cells using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial preparations.

  • Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare working solutions of succinate, DCPIP, PMS, and KCN.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Mitochondrial suspension (a consistent amount of protein per well)

    • KCN solution (to a final concentration of ~1 mM)

    • This compound dilution or vehicle control

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25-30°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Start the reaction by adding a mixture of succinate, PMS, and DCPIP to each well.

  • Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm in kinetic mode for a set duration (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each concentration of this compound and the control.

    • Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the IC50 value from the dose-response curve using appropriate software.

By performing this assay in parallel with both fungal and mammalian mitochondrial preparations, a direct comparison of the IC50 values can be made, thus quantifying the specificity of this compound.

Conclusion

This compound is an effective inhibitor of fungal succinate dehydrogenase. While its precise inhibitory activity against mammalian SDH has not been publicly documented, the inherent structural differences in the Q-site of fungal and mammalian SDH provide a basis for potential selectivity. The provided experimental protocol offers a robust method for researchers to quantitatively assess this specificity. Such data is crucial for the continued development of selective and safe antifungal agents targeting the vital succinate dehydrogenase enzyme.

References

Comparative Metabolomics of Sdh-IN-18 Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the metabolic effects of Sdh-IN-18, a potent succinate (B1194679) dehydrogenase (SDH) inhibitor. By examining experimental data from alternative SDH inhibitors and genetically modified models, this document offers insights into the metabolic perturbations induced by targeting this critical enzyme.

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1] Its inhibition leads to significant metabolic reprogramming in cells. This compound has been identified as a potent inhibitor of SDH with an IC50 of 8.70 mg/L.[2] While direct metabolomic studies on this compound are not yet publicly available, this guide leverages data from other well-characterized SDH inhibitors, such as Atpenin A5 and genetic knockdown of SDH subunits, to predict and understand the metabolic consequences of this compound treatment.

Comparative Analysis of Metabolic Changes

Inhibition of SDH is known to cause a characteristic accumulation of its substrate, succinate, and a depletion of its product, fumarate.[3] This primary perturbation triggers a cascade of downstream metabolic alterations as the cell attempts to compensate for the disruption in the TCA cycle and electron transport. The following table summarizes the observed changes in key central carbon metabolism intermediates in response to different methods of SDH inhibition.

MetaboliteSdhb Knockdown (PC12 cells)Atpenin A5 Treatment (PC12 cells)Itaconate Treatment (PC12 cells)
SuccinateIncreasedIncreasedIncreased
FumarateDecreasedDecreasedDecreased
MalateDecreasedDecreasedDecreased
CitrateDecreasedNo significant changeDecreased
PyruvateIncreasedIncreasedIncreased
LactateIncreasedIncreasedIncreased
GlutamateDecreasedDecreasedDecreased
AspartateDecreasedDecreasedDecreased

Data presented is a qualitative summary based on log2 fold-change data from a study on PC12 cells.[4]

Key Metabolic Pathways Affected by SDH Inhibition

The inhibition of SDH initiates a series of metabolic shifts designed to maintain cellular energy production and redox balance. A primary consequence is a switch towards glycolysis to compensate for reduced oxidative phosphorylation.[3]

cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Pyruvate_mito Pyruvate AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate alphaKG α-Ketoglutarate Isocitrate->alphaKG SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate SDH Inhibition (e.g., this compound) ETC Electron Transport Chain Succinate->ETC Complex II Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Glucose Glucose Pyruvate_cyto Pyruvate Glucose->Pyruvate_cyto Glycolysis (Upregulated) Pyruvate_cyto->Pyruvate_mito Lactate Lactate Pyruvate_cyto->Lactate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamate->alphaKG

Caption: Metabolic reprogramming upon SDH inhibition.

Experimental Protocols

Reproducible and reliable metabolomic data is contingent on standardized experimental procedures. The following outlines a typical workflow for a comparative metabolomics study of cells treated with an SDH inhibitor.

Cell Culture and Treatment
  • Cell Line: Select a cell line appropriate for the research question (e.g., a cancer cell line known to be sensitive to metabolic inhibitors).

  • Culture Conditions: Maintain cells in a suitable growth medium at 37°C and 5% CO2.

  • Treatment: Treat cells with this compound or a comparative SDH inhibitor (e.g., Atpenin A5) at a predetermined concentration (e.g., IC50 value) for a specified duration (e.g., 24 or 48 hours). Include a vehicle-treated control group.

Metabolite Extraction
  • Quenching: Rapidly aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.

  • Lysis and Extraction: Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cell monolayer.

  • Scraping and Collection: Scrape the cells and collect the cell lysate into a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., >13,000 rpm) at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube for analysis.

Mass Spectrometry-Based Metabolomic Analysis
  • Instrumentation: Utilize a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) for metabolite separation and detection.

  • Chromatography: Employ a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites or reversed-phase chromatography for nonpolar metabolites.

  • Data Acquisition: Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.

Data Analysis
  • Peak Picking and Alignment: Process the raw mass spectrometry data to identify and align metabolic features across all samples.

  • Metabolite Identification: Identify metabolites by matching their accurate mass and retention times to a metabolite library or database.

  • Statistical Analysis: Perform statistical analyses (e.g., t-tests, ANOVA) to identify metabolites that are significantly altered between the treated and control groups.

  • Pathway Analysis: Use pathway analysis tools to identify the metabolic pathways that are most significantly impacted by the treatment.

A Cell Culture & Treatment (this compound, Alternatives, Control) B Metabolite Extraction (Quenching, Lysis, Centrifugation) A->B C LC-MS Analysis (Chromatography, Mass Spectrometry) B->C D Data Processing (Peak Picking, Alignment) C->D E Metabolite Identification D->E F Statistical & Pathway Analysis E->F G Biological Interpretation F->G

Caption: Experimental workflow for comparative metabolomics.

References

Confirming the On-Target Effects of Succinate Dehydrogenase Inhibitors Using Genetic Approaches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the on-target effects of succinate (B1194679) dehydrogenase (SDH) inhibitors, with a focus on validating their mechanism of action using genetic approaches. The selective inhibition of SDH, a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, is a promising therapeutic strategy. However, confirming that a compound's effects are due to direct inhibition of SDH, rather than off-target activities, is crucial. Here, we detail experimental frameworks and data, using the well-characterized inhibitor Atpenin A5 as a primary example, to demonstrate how combining pharmacological inhibition with genetic models, such as SDHB knockout cells, provides robust validation of on-target efficacy.

Introduction to Succinate Dehydrogenase and its Inhibition

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It catalyzes the oxidation of succinate to fumarate (B1241708) in the TCA cycle and transfers electrons to the ubiquinone pool in the electron transport chain. Due to its central role in cellular metabolism, aberrant SDH function has been implicated in various diseases, including cancer.

SDH inhibitors are a class of molecules that block the enzymatic activity of SDH. These inhibitors can be broadly categorized based on their binding site and mechanism of action. Validating that these compounds specifically target SDH within the complex cellular environment is a critical step in their development as research tools and potential therapeutics.

Genetic Approaches for On-Target Validation

The most rigorous method to confirm that the cellular effects of an inhibitor are mediated by its intended target is to use a genetic model where the target is absent or non-functional. For SDH, this is commonly achieved by knocking out one of its essential subunits, such as SDHB, using CRISPR-Cas9 technology. By comparing the effects of an SDH inhibitor on wild-type (WT) cells versus SDHB knockout (KO) cells, researchers can dissect the on-target from off-target effects.

Experimental Workflow for Genetic Validation

The following diagram illustrates a typical workflow for validating an SDH inhibitor using a genetic approach.

Experimental Workflow for On-Target Validation of SDH Inhibitors cluster_0 Cell Line Generation cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis & Interpretation WT Wild-Type (WT) Cells KO SDHB Knockout (KO) Cells (CRISPR-Cas9) WT->KO Gene Editing WT_Veh WT + Vehicle WT->WT_Veh WT_Inh WT + SDH Inhibitor WT->WT_Inh KO_Veh KO + Vehicle KO->KO_Veh KO_Inh KO + SDH Inhibitor KO->KO_Inh CETSA Cellular Thermal Shift Assay (CETSA) WT_Veh->CETSA Seahorse Seahorse XF Metabolic Analysis WT_Veh->Seahorse Metabolomics Metabolite Profiling (Succinate) WT_Veh->Metabolomics Viability Cell Viability/Proliferation WT_Veh->Viability WT_Inh->CETSA WT_Inh->Seahorse WT_Inh->Metabolomics WT_Inh->Viability KO_Veh->CETSA KO_Veh->Seahorse KO_Veh->Metabolomics KO_Veh->Viability KO_Inh->CETSA KO_Inh->Seahorse KO_Inh->Metabolomics KO_Inh->Viability Analysis Compare WT vs. KO responses CETSA->Analysis Seahorse->Analysis Metabolomics->Analysis Viability->Analysis Conclusion Confirm On-Target Effect Analysis->Conclusion

Caption: Workflow for validating SDH inhibitor on-target effects.

Quantitative Data Presentation

The following tables summarize the expected outcomes when treating wild-type and SDHB knockout cells with a specific SDH inhibitor like Atpenin A5. The data presented is illustrative and based on findings from studies on SDH inhibition.

Table 1: Effect of Atpenin A5 on Succinate Levels

Cell LineTreatmentIntracellular Succinate (Fold Change vs. WT Vehicle)
Wild-Type Vehicle1.0
Atpenin A5 (1 µM)~10-fold increase
SDHB KO Vehicle~15-fold increase
Atpenin A5 (1 µM)No significant change from KO Vehicle

Rationale: In WT cells, Atpenin A5 blocks SDH activity, leading to succinate accumulation. In SDHB KO cells, SDH is already inactive, so the inhibitor has no further effect on succinate levels, confirming its on-target action.

Table 2: Cellular Thermal Shift Assay (CETSA) Data

Cell LineTreatmentSDHB Thermal Stability (ΔTm in °C)
Wild-Type Vehicle0
Atpenin A5Positive shift (e.g., +5°C)
SDHB KO VehicleNot Applicable (No SDHB protein)
Atpenin A5Not Applicable

Rationale: A positive thermal shift (ΔTm) in the presence of the inhibitor indicates direct binding to the target protein. This assay is not applicable in SDHB KO cells due to the absence of the target protein.

Table 3: Seahorse XF Metabolic Analysis

Cell LineTreatmentOxygen Consumption Rate (OCR) (% of WT Vehicle)Extracellular Acidification Rate (ECAR) (% of WT Vehicle)
Wild-Type Vehicle100%100%
Atpenin A5DecreasedIncreased (compensatory glycolysis)
SDHB KO VehicleSignificantly DecreasedSignificantly Increased
Atpenin A5No significant change from KO VehicleNo significant change from KO Vehicle

Rationale: SDH inhibition in WT cells impairs mitochondrial respiration (OCR) and forces a shift to glycolysis (ECAR). SDHB KO cells already exhibit this metabolic phenotype, and the inhibitor does not cause further changes, indicating its specificity.

Experimental Protocols

Generation of SDHB Knockout Cell Lines using CRISPR-Cas9
  • gRNA Design and Cloning: Design single guide RNAs (sgRNAs) targeting a critical exon of the SDHB gene. Clone the gRNAs into a Cas9-expressing vector (e.g., pSpCas9(BB)-2A-GFP).

  • Transfection: Transfect the gRNA/Cas9 plasmids into the wild-type cell line of interest using a suitable transfection reagent.

  • Single-Cell Sorting: 48 hours post-transfection, sort GFP-positive cells into individual wells of a 96-well plate to isolate single clones.

  • Clone Expansion and Screening: Expand the single-cell clones and screen for SDHB knockout by Western blot analysis for the absence of SDHB protein and by Sanger sequencing to confirm the presence of frameshift mutations in the SDHB gene.

  • Functional Validation: Confirm the loss of SDH activity using an SDH activity assay.

Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat wild-type cells with the SDH inhibitor (e.g., Atpenin A5) or vehicle for a specified time.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of SDHB protein by Western blotting.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melt curve in the presence of the inhibitor indicates target engagement.

Seahorse XF Metabolic Analysis
  • Cell Seeding: Seed wild-type and SDHB KO cells into a Seahorse XF cell culture microplate.

  • Inhibitor Treatment: Treat the cells with the SDH inhibitor or vehicle prior to the assay.

  • Seahorse Assay: Perform a Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol. This involves sequential injections of oligomycin, FCCP, and rotenone/antimycin A to measure key parameters of mitochondrial respiration.

  • Data Analysis: Measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time. Normalize the data to cell number.

Signaling Pathways and Logical Relationships

SDH Inhibition and Downstream Metabolic Consequences

The following diagram illustrates the central role of SDH and the consequences of its inhibition.

Consequences of SDH Inhibition TCA TCA Cycle Succinate Succinate TCA->Succinate ETC Electron Transport Chain (Complex II) SDH SDH Succinate->SDH Succ_Accum Succinate Accumulation Fumarate Fumarate SDH->ETC SDH->Fumarate Inhibitor SDH Inhibitor (e.g., Atpenin A5) Inhibitor->SDH Knockout SDHB Knockout Knockout->SDH OCR_dec Decreased OCR Succ_Accum->OCR_dec ECAR_inc Increased ECAR Succ_Accum->ECAR_inc

Caption: Inhibition of SDH leads to metabolic reprogramming.

Conclusion

The use of genetic approaches, such as CRISPR-Cas9-mediated gene knockout, is an indispensable tool for the unambiguous validation of the on-target effects of SDH inhibitors. By demonstrating that the cellular and metabolic effects of a compound are absent in cells lacking the target protein, researchers can confidently attribute the compound's mechanism of action to on-target inhibition. This guide provides a framework for designing and interpreting such validation studies, which are essential for the continued development of specific and effective SDH inhibitors for research and therapeutic applications.

Benchmarking Sdh-IN-18: A Comparative Guide to Commercial Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide, Sdh-IN-18, against established commercial alternatives. The data presented is compiled from publicly available scientific literature. It is important to note that the experimental data for this compound and the commercial fungicides were not generated in head-to-head studies under identical conditions. Therefore, the comparisons should be interpreted with consideration of potential variations in experimental methodologies between different research publications.

Mechanism of Action: Targeting Fungal Respiration

This compound, like other SDHI fungicides, targets complex II (succinate dehydrogenase) of the mitochondrial respiratory chain in fungi. This enzyme is a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. By inhibiting SDH, these fungicides block the conversion of succinate to fumarate, which disrupts cellular respiration and energy production, ultimately leading to fungal cell death.

TCA Tricarboxylic Acid (TCA) Cycle Succinate Succinate TCA->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC Electrons ATP ATP (Energy) ETC->ATP SDHI This compound & Commercial SDHIs SDHI->SDH Inhibition

Caption: Mechanism of action of SDHI fungicides.

Comparative In Vitro Efficacy

The following table summarizes the half-maximal effective concentration (EC50) values of this compound and several commercial SDHI fungicides against two economically important plant pathogens, Rhizoctonia solani and Sclerotinia sclerotiorum. Lower EC50 values indicate higher antifungal potency.

FungicideTarget PathogenEC50 (mg/L)Reference
This compound Rhizoctonia solani0.48[1][2]
Sclerotinia sclerotiorum1.4[1][2]
Boscalid Rhizoctonia solani0.464[3]
Sclerotinia sclerotiorum1.23[4][5]
Fluxapyroxad Rhizoctonia solani0.056 - 0.0657[3][6]
Sclerotinia sclerotiorum0.021 - 0.095[4][7]
Penthiopyrad Rhizoctonia solaniNot readily available
Sclerotinia sclerotiorum0.0096 - 0.2606[8]
Isopyrazam (B32586) Rhizoctonia solani0.0018 - 0.0336[9]
Sclerotinia sclerotiorumNot readily available
Fluopyram (B1672901) Rhizoctonia solani430.37[10]
Sclerotinia sclerotiorum0.0100 - 0.0989[11]

Disclaimer: The EC50 values presented in this table are compiled from different studies. Direct comparison of these values should be made with caution, as experimental conditions such as media, temperature, incubation time, and isolate sensitivity can vary between studies.

Experimental Protocols

The following is a generalized protocol for determining the in vitro antifungal activity (EC50) of a compound using the mycelial growth inhibition assay, based on methodologies reported in the literature.

1. Preparation of Fungal Isolates and Inoculum

  • Pathogenic fungal isolates are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), at a specific temperature (e.g., 25°C) until the mycelia cover the plate.

  • Mycelial plugs (typically 5 mm in diameter) are cut from the edge of an actively growing colony for use as inoculum.

2. Preparation of Fungicide-Amended Media

  • A stock solution of the test fungicide is prepared in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • The stock solution is serially diluted and added to the molten PDA medium (cooled to approximately 50-55°C) to achieve a range of final concentrations.

  • A control plate containing the solvent at the same concentration as the highest fungicide concentration is also prepared to account for any effects of the solvent on fungal growth. A negative control plate with no fungicide or solvent is also included.

  • The amended PDA is poured into sterile Petri dishes and allowed to solidify.

3. Inoculation and Incubation

  • A mycelial plug of the target fungus is placed, mycelium-side down, in the center of each fungicide-amended and control plate.

  • The plates are sealed and incubated at a constant temperature in the dark.

4. Data Collection and Analysis

  • The radial growth of the fungal colony is measured in two perpendicular directions at regular intervals until the mycelium in the negative control plate reaches the edge of the dish.

  • The percentage of mycelial growth inhibition is calculated for each fungicide concentration using the formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where C is the average colony diameter on the control plate, and T is the average colony diameter on the treated plate.

  • The EC50 value, the concentration of the fungicide that inhibits 50% of mycelial growth, is determined by performing a probit analysis or a linear regression of the inhibition percentages against the log-transformed fungicide concentrations.

start Start prep_fungi Prepare Fungal Cultures (e.g., on PDA) start->prep_fungi prep_stock Prepare Fungicide Stock Solutions start->prep_stock inoculate Inoculate Plates with Mycelial Plugs prep_fungi->inoculate prep_media Prepare Fungicide-Amended and Control Media prep_stock->prep_media prep_media->inoculate incubate Incubate at Constant Temperature inoculate->incubate measure Measure Colony Diameters incubate->measure calculate Calculate Percent Inhibition measure->calculate determine_ec50 Determine EC50 Value (Probit Analysis) calculate->determine_ec50 end End determine_ec50->end

Caption: Experimental workflow for EC50 determination.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Sdh-IN-18

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Sdh-IN-18. It outlines the necessary personal protective equipment (PPE), and step-by-step procedures for handling, storage, and disposal to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended personal protective equipment based on available safety data sheets.

PPE CategoryRecommended Equipment
Eye/Face Protection Wear safety glasses with side shields or goggles.[1]
Skin Protection Wear protective gloves and protective clothing.[1]
Respiratory Protection Use only in a well-ventilated area.[2] If ventilation is inadequate, use a suitable respirator.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).

Safe Handling and Storage Workflow

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Spill and Waste Disposal receiving Receiving: Inspect container for damage. Verify label information. storage Storage: Store in a cool, dry, well-ventilated area. Keep container tightly closed. Store at 4°C for long-term stability. receiving->storage Upon receipt prep Preparation: Work in a designated area (e.g., fume hood). Don appropriate PPE. storage->prep For experimental use handling Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Use non-sparking tools. prep->handling disposal Waste Disposal: Dispose of contents and container in accordance with local, state, and federal regulations. handling->disposal After use spill Spill Response: Absorb with inert material. Place in a closed container for disposal. Ventilate the area and clean the spill site. spill->disposal

Figure 1. Workflow for the safe handling of this compound.

Operational Plan

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the label information matches the order details.

2. Storage:

  • Store the compound in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[2]

  • Keep the container tightly closed to prevent contamination and degradation.[2]

  • For long-term storage, it is recommended to keep the material at 4°C.[1]

3. Handling and Use:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

  • Ensure all recommended personal protective equipment is worn before handling the compound.[2]

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Use non-sparking tools to prevent ignition sources.[2]

  • Wash hands thoroughly after handling.[2]

4. Spill Management:

  • In the event of a spill, avoid breathing in any dust or vapors.[2]

  • Absorb the spill with an inert, non-combustible material.

  • Collect the absorbed material and place it into a suitable, sealed container for disposal.

  • Ensure the spill area is well-ventilated and thoroughly cleaned after the cleanup.

5. First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2][3]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.[3]

  • If swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.[2]

6. Disposal:

  • Dispose of unused this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[2] Do not allow the chemical to enter drains or waterways.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.